Graphislactone A
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,7-dihydroxy-3,9-dimethoxy-1-methylbenzo[c]chromen-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O6/c1-7-4-11(21-3)14(18)15-12(7)9-5-8(20-2)6-10(17)13(9)16(19)22-15/h4-6,17-18H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMKUDZVEVLDBSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1C3=C(C(=CC(=C3)OC)O)C(=O)O2)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Graphislactone A: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Graphislactone A is a naturally occurring phenolic benzopyranone that has garnered significant interest for its potent antioxidant and free-radical scavenging properties. Initially isolated from the mycobiont of lichens belonging to the Graphis genus, it has also been identified as a secondary metabolite of the endophytic fungus Cephalosporium sp.[1][2] This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed experimental protocols for evaluating its biological activity, and an exploration of its mechanism of action in metabolic regulation. Particular focus is given to its role in mitigating oxidative stress and its potential therapeutic applications in conditions such as non-alcoholic fatty liver disease (NAFLD).
Physicochemical Properties
This compound is a member of the coumarin class of organic compounds.[3][4] Its chemical structure and key properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₄O₆ | [1][3] |
| Molecular Weight | 302.28 g/mol | [3] |
| IUPAC Name | 4,7-dihydroxy-3,9-dimethoxy-1-methylbenzo[c]chromen-6-one | [3] |
| CAS Number | 52179-44-9 | [1][3] |
| Appearance | White to off-white solid | [1] |
| Purity | >95% by HPLC | [1] |
| Solubility | Soluble in ethanol, methanol, DMF, or DMSO | [1] |
| Storage | -20°C | [1] |
Biological Activity and Mechanism of Action
This compound exhibits significant biological activity, primarily centered around its antioxidant and anti-inflammatory effects. These properties underpin its potential therapeutic applications, particularly in the context of metabolic diseases.
Antioxidant and Free-Radical Scavenging Activity
This compound is a potent antioxidant, with studies demonstrating its efficacy in various in vitro assays. It has been shown to be a more effective free-radical scavenger than butylated hydroxytoluene (BHT) and ascorbic acid in certain assays. Its antioxidant activity is attributed to its phenolic structure, which enables it to donate hydrogen atoms to neutralize free radicals.
Anti-inflammatory Effects
In addition to its antioxidant properties, this compound has been shown to reduce the inflammatory response induced by lipopolysaccharide (LPS) in primary macrophages.[5] This suggests a potential role for this compound in modulating inflammatory pathways, which are often dysregulated in metabolic disorders.
Inhibition of Lipogenesis and Adipogenesis
A key area of research for this compound is its impact on lipid metabolism. Studies have shown that it can protect against diet-induced hepatic steatosis in mice by reducing lipogenesis.[5] Mechanistically, this compound inhibits lipid accumulation in hepatocytes and adipocytes by downregulating the expression of genes involved in adipogenesis.[5] This is achieved, at least in part, through the suppression of the key lipogenic transcription factor, peroxisome proliferator-activated receptor-gamma (PPARγ).[6]
Signaling Pathways
The biological effects of this compound are mediated through its influence on key cellular signaling pathways. Its primary antioxidant activity is believed to be the initiating event that leads to the modulation of downstream pathways involved in inflammation and lipid metabolism.
References
- 1. Oxidative Stress Is a Key Modulator in the Development of Nonalcoholic Fatty Liver Disease [mdpi.com]
- 2. Crosstalk Between Antioxidants and Adipogenesis: Mechanistic Pathways and Their Roles in Metabolic Health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Oxidative Stress in the Pathogenesis of Non-Alcoholic Fatty Liver Disease: Implications for Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
- 5. Transcription factor Nrf2 regulates SHP and lipogenic gene expression in hepatic lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Isolating Graphislactone A: A Technical Guide for Researchers
An In-depth Whitepaper on the Extraction, Purification, and Characterization of a Promising Bioactive Compound from Endophytic Fungi
This technical guide provides a comprehensive overview of the isolation and characterization of Graphislactone A, a potent antioxidant compound, from endophytic fungi. This document is intended for researchers, scientists, and drug development professionals interested in the discovery and application of novel natural products.
Introduction to this compound and Endophytic Fungi
Endophytic fungi, microorganisms that reside within the tissues of living plants without causing any apparent disease, are a prolific source of novel bioactive secondary metabolites.[1][2][3][4][5] These fungi have gained significant attention in the pharmaceutical and biotechnology sectors due to their potential to produce compounds with a wide range of biological activities, including antimicrobial, anticancer, and antioxidant properties.[1][2][3][4][6]
This compound is a phenolic benzopyranone, first isolated from a mycobiont of lichens of the genus Graphis.[7][8] Subsequent research has identified endophytic fungi as a key source of this compound.[7][9][10] Notably, the endophytic fungus Cephalosporium sp. IFB-E001, isolated from the roots of the medicinal plant Trachelospermum jasminoides, has been shown to be a robust producer of this compound.[7][9][10] This compound has demonstrated significant antioxidant and free-radical scavenging activities, in some cases surpassing the efficacy of common antioxidants like butylated hydroxytoluene (BHT) and ascorbic acid.[9][10][11] More recent studies have also highlighted its potential in reducing lipogenesis and protecting against diet-induced hepatic steatosis.[7][8][12][13]
This guide details the established protocols for the isolation and purification of this compound from fungal cultures, presents the available quantitative data, and provides visual workflows to aid in the replication of these methods.
Experimental Protocols
The following sections provide a detailed methodology for the isolation of this compound from the endophytic fungus Cephalosporium sp. IFB-E001.
Fungal Culture and Fermentation
The production of this compound is initiated by the cultivation of the endophytic fungus under specific laboratory conditions to encourage the biosynthesis of secondary metabolites.
-
Fungal Strain: Cephalosporium sp. IFB-E001, isolated from the roots of Trachelospermum jasminoides.[9][10]
-
Culture Medium: The fungus is typically cultured on a solid or in a liquid medium conducive to fungal growth and secondary metabolite production. While the specific medium for this strain can vary, Potato Dextrose Agar (PDA) or Potato Dextrose Broth (PDB) are commonly used for initial cultivation and large-scale fermentation of endophytic fungi.
-
Fermentation Conditions: The fungus is cultured for an extended period, often for 30 days or more, at a controlled temperature of approximately 28°C to allow for sufficient biomass and metabolite accumulation.[9][11]
Extraction of Fungal Metabolites
Following the fermentation period, the fungal mycelia are harvested and subjected to an extraction process to isolate the crude mixture of secondary metabolites.
-
Mycelia Harvesting and Preparation: The fungal mycelia are separated from the culture broth by filtration. The collected mycelia are then dried and powdered to increase the surface area for efficient solvent extraction.
-
Solvent Extraction: The dried, powdered mycelia are extracted multiple times (typically four times) with a solvent mixture of chloroform and methanol (CHCl₃:MeOH) in a 1:1 volume ratio at room temperature.[9][11]
-
Crude Extract Preparation: The solvent from the combined extracts is evaporated under reduced pressure (in vacuo) to yield a dark-brownish residue, which constitutes the crude extract.[9][11]
Purification of this compound
The crude extract contains a complex mixture of compounds. A multi-step purification process is employed to isolate this compound.
-
Initial Purification: The crude extract is dissolved in a minimal amount of methanol at approximately 45°C. This solution is then cooled to -20°C overnight to precipitate and remove waxy substances by filtration.[11] The filtrate is further stored at a temperature below -20°C to precipitate salts and saccharides.[11]
-
Column Chromatography: The resulting supernatant is concentrated and subjected to column chromatography. A silica gel column is commonly used for this purpose. The sample is loaded onto the column and eluted with a gradient of chloroform and methanol (CHCl₃:MeOH), starting from a 1:0 ratio and gradually increasing the polarity to a 0:1 ratio.[11]
-
Fraction Collection: The eluent is collected in multiple fractions. The composition of these fractions is monitored using Thin Layer Chromatography (TLC).[11] Fractions containing compounds with similar TLC profiles are pooled together. This process typically yields several combined fractions.
-
Isolation of Pure Compound: The fraction containing this compound is further purified using repeated chromatographic techniques, such as preparative TLC or High-Performance Liquid Chromatography (HPLC), until a pure crystalline solid is obtained.
Structural Characterization
The identity and purity of the isolated this compound are confirmed through various spectroscopic techniques.
-
Mass Spectrometry (MS): Electron Ionization Mass Spectrometry (EI-MS) is used to determine the molecular weight of the compound.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy are employed to elucidate the detailed chemical structure of the molecule.[9] The spectral data obtained are then compared with previously reported values for this compound to confirm its identity.[9]
Data Presentation
The following table summarizes the quantitative data from a representative isolation of this compound from Cephalosporium sp. IFB-E001, as reported in the literature.
| Chromatographic Fraction | Elution Solvent (CHCl₃:MeOH) | Yield (g) |
| T1 | Gradient Elution | 5.5 |
| T2 | Gradient Elution | 21.4 |
| T3 | Gradient Elution | 7.3 |
| T4 | Gradient Elution | 15.6 |
| T5 | Gradient Elution | 18.9 |
| T6 | Gradient Elution | 24.7 |
| T7 | Gradient Elution | 21.2 |
| T8 | Gradient Elution | 14.1 |
| T9 | Gradient Elution | 69.8 |
Data extracted from a study on the isolation of metabolites from Cephalosporium sp. IFB-E001. The specific fraction containing the highest concentration of this compound would be identified through further analysis like TLC and spectroscopic methods.[11]
Visualizations
The following diagrams illustrate the key processes involved in the isolation of this compound.
Caption: Experimental workflow for the isolation of this compound.
References
- 1. Bioactive compounds and biomedical applications of endophytic fungi: a recent review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endophytic fungi mediates production of bioactive secondary metabolites via modulation of genes involved in key metabolic pathways and their contribution in different biotechnological sector - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chesci.com [chesci.com]
- 4. Endophytic Fungi: An Effective Alternative Source of Plant-Derived Bioactive Compounds for Pharmacological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plant-Derived Bioactive Compounds Produced by Endophytic Fungi: Ingenta Connect [ingentaconnect.com]
- 6. Plant associated fungal endophytes as a source of natural bioactive compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. This compound, a Fungal Antioxidant Metabolite, Reduces Lipogenesis and Protects against Diet-Induced Hepatic Steatosis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Characterization of this compound as the antioxidant and free radical-scavenging substance from the culture of Cephalosporium sp. IFB-E001, an endophytic fungus in Trachelospermum jasminoides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. This compound, a Fungal Antioxidant Metabolite, Reduces Lipogenesis and Protects against Diet-Induced Hepatic Steatosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Graphislactone A: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Review of a Novel Metabolic Regulator from the Lichen Mycobiont Graphis spp.
Introduction
Graphislactone A is a naturally occurring phenolic benzopyranone that has garnered significant interest within the scientific community.[1][2] Originally isolated from the cultured mycobiont of the lichen Graphis scripta var. pulverulenta, this secondary metabolite has demonstrated a range of potent biological activities, positioning it as a promising candidate for further investigation in drug discovery and development.[1] This technical guide provides a comprehensive overview of this compound, consolidating key data on its biological effects, detailing experimental protocols for its study, and visualizing its known mechanisms of action.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₄O₆ | [1] |
| Molecular Weight | 302.28 g/mol | [1] |
| Chemical Structure | 4,7-dihydroxy-3,9-dimethoxy-1-methylbenzo[c]chromen-6-one | [1] |
Biological Activities and Quantitative Data
This compound exhibits a compelling profile of antioxidant, anti-inflammatory, and metabolic regulatory activities.
Antioxidant and Anti-inflammatory Activity
Initial studies highlighted this compound's potent free radical-scavenging and antioxidant properties, with in vitro assays suggesting activity greater than that of common antioxidants like butylated hydroxytoluene (BHT) and ascorbic acid.[2] More recent investigations have substantiated these antioxidant effects in cellular models. In hydrogen peroxide-stimulated AML12 hepatocytes, this compound demonstrated a dose-dependent reduction in reactive oxygen species (ROS), with an efficacy comparable to that of Vitamin C.[1][3]
Furthermore, this compound has been shown to mitigate inflammatory responses. In lipopolysaccharide (LPS)-stimulated primary macrophages, a key in vitro model for inflammation, this compound significantly reduced the expression of pro-inflammatory cytokines.[1][3]
Table 1: Cellular Antioxidant and Anti-inflammatory Effects of this compound
| Assay | Cell Line | Treatment | Concentration | Outcome | Reference |
| ROS Production | AML12 Hepatocytes | H₂O₂ | 12.5 µM | Significant reduction in ROS | [1] |
| 25 µM | Significant reduction in ROS | [1] | |||
| 50 µM | Significant reduction in ROS | [1] | |||
| Inflammatory Gene Expression | Primary Macrophages | LPS | 50 µM | Significant decrease in Tnf-α, Il-6, and Il-1β mRNA | [1] |
Metabolic Regulation: Inhibition of Lipogenesis
A pivotal aspect of this compound's bioactivity is its role in regulating lipid metabolism, specifically through the inhibition of de novo lipogenesis. This has been demonstrated in both cellular and animal models of non-alcoholic fatty liver disease (NAFLD).[1][2] Mechanistically, this compound does not enhance fatty acid oxidation but rather suppresses the expression of key genes involved in the synthesis and storage of fats.[1]
In oleic acid-treated AML12 hepatocytes, this compound led to a significant decrease in the expression of acyl-CoA synthetase long-chain family member 1 (Acsl1) and diacylglycerol acyltransferase 2 (Dgat2), genes crucial for fatty acid esterification into triglycerides.[1][2] Further studies in 3T3-L1 adipocytes and in a high-fat diet-induced mouse model of NAFLD revealed that this compound also downregulates the expression of peroxisome proliferator-activated receptor gamma (Pparγ), a master transcriptional regulator of adipogenesis.[1]
Table 2: Effect of this compound on Lipogenic Gene Expression
| Gene | Model System | Treatment | Concentration | Outcome | Reference |
| Acsl1 | AML12 Hepatocytes | Oleic Acid + GPA | 50 µM | Significant decrease in mRNA expression | [1] |
| Dgat2 | AML12 Hepatocytes | Oleic Acid + GPA | 50 µM | Significant decrease in mRNA expression | [1] |
| Pparγ | 3T3-L1 Adipocytes | Adipogenic Cocktail + GPA | 50 µM | Significant decrease in mRNA expression | [1] |
| Pparγ | Adipose Tissue (HFD Mice) | High-Fat Diet + GPA | 10 mg/kg/day (i.p.) | Significant decrease in mRNA expression | [1] |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the known and proposed signaling pathways affected by this compound.
Caption: Workflow for in vitro evaluation of this compound.
Caption: Inhibition of the Pparγ signaling pathway by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on this compound.
Protocol 1: Culture of Graphis spp. Mycobiont and Isolation of this compound
This protocol is a generalized procedure based on methodologies reported for the culture of Graphis mycobionts and the isolation of secondary metabolites.
-
Mycobiont Isolation from Ascospores:
-
Select mature ascomata from the thallus of Graphis spp.
-
Clean the ascomata with sterile distilled water.
-
Attach the ascomata to the lid of a petri dish containing a suitable medium (e.g., Malt-Yeast Extract Agar supplemented with 10% sucrose) using sterile petroleum jelly.
-
Invert the petri dish and allow ascospores to discharge onto the agar surface.
-
Incubate in the dark at approximately 18-20°C for several weeks to months until mycelial growth is observed.
-
-
Large-Scale Culture:
-
Aseptically transfer fragments of the growing mycelium to flasks containing liquid Malt-Yeast Extract medium with 10% sucrose.
-
Incubate the liquid cultures under stationary conditions at 18-20°C for several months until a significant biomass is produced.
-
-
Extraction and Isolation of this compound:
-
Separate the mycelia from the culture broth by filtration.
-
Dry the mycelia and pulverize.
-
Perform a solvent extraction of the powdered mycelia, typically using a mixture of chloroform and methanol (e.g., 1:1 v/v).
-
Evaporate the solvent in vacuo to obtain a crude extract.
-
Subject the crude extract to column chromatography (e.g., silica gel) using a gradient of solvents (e.g., n-hexane, ethyl acetate, and methanol) to fractionate the components.
-
Monitor the fractions by thin-layer chromatography (TLC) and combine those containing this compound.
-
Perform further purification steps, such as preparative TLC or high-performance liquid chromatography (HPLC), to obtain pure this compound.
-
Confirm the structure and purity using spectroscopic methods (¹H-NMR, ¹³C-NMR, MS).
-
Protocol 2: In Vitro ROS Production Assay
This protocol is adapted from Lee et al. (2024).[1]
-
Cell Culture:
-
Culture AML12 hepatocytes in DMEM/F-12 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and an insulin-transferrin-selenium cocktail.
-
Seed cells in a 24-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (e.g., 12.5, 25, 50 µM) for 1 hour.
-
Induce oxidative stress by adding 500 µM H₂O₂ for 10 minutes.
-
-
ROS Measurement:
-
Remove the treatment medium and wash the cells with phosphate-buffered saline (PBS).
-
Measure ROS production using a suitable fluorescent probe assay (e.g., Amplex™ Red Hydrogen Peroxide/Peroxidase Assay Kit) according to the manufacturer's instructions, with fluorescence typically measured at an excitation of ~530-560 nm and an emission of ~590 nm.
-
Protocol 3: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol is based on the methodology described by Lee et al. (2024).[1]
-
Cell/Tissue Preparation:
-
For in vitro studies, culture and treat cells (e.g., primary macrophages, AML12 hepatocytes) as described in the relevant protocols.
-
For in vivo studies, harvest tissues from experimental animals and snap-freeze in liquid nitrogen.
-
-
RNA Extraction and Reverse Transcription:
-
Extract total RNA from cells or tissues using a suitable reagent (e.g., TRIzol).
-
Quantify the RNA concentration and assess its purity using a spectrophotometer (A260/A280 ratio).
-
Reverse transcribe a standardized amount of RNA (e.g., 1 µg) into cDNA using a reverse transcription kit.
-
-
qPCR:
-
Prepare the qPCR reaction mixture containing cDNA, forward and reverse primers for the genes of interest (e.g., Tnf-α, Il-6, Il-1β, Acsl1, Dgat2, Pparγ), and a suitable qPCR master mix (e.g., SYBR Green).
-
Perform the qPCR reaction in a real-time PCR system using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Analyze the data using the ΔΔCt method, normalizing the expression of the target genes to a stable housekeeping gene (e.g., Gapdh, β-actin).
-
Protocol 4: High-Fat Diet (HFD)-Induced NAFLD Mouse Model
This protocol is a summary of the animal study design from Lee et al. (2024).[1]
-
Animal Model:
-
Use a suitable mouse strain (e.g., C57BL/6J).
-
Acclimatize the animals for at least one week before the start of the experiment.
-
-
Diet and Treatment:
-
Divide the mice into a control group (fed a regular chow diet) and an experimental group (fed a high-fat diet, e.g., 60% kcal from fat).
-
Maintain the diets for a specified period (e.g., 8-12 weeks) to induce obesity and hepatic steatosis.
-
During the final phase of the study (e.g., the last week), administer this compound (e.g., 10 mg/kg body weight) or a vehicle control daily via intraperitoneal injection.
-
-
Analysis:
-
Monitor body weight and food intake throughout the study.
-
At the end of the study, euthanize the animals after an overnight fast.
-
Collect blood for plasma analysis (e.g., triglycerides, cholesterol, liver enzymes).
-
Harvest the liver and adipose tissue for histological analysis (e.g., H&E staining, Oil Red O staining) and gene expression analysis (qPCR).
-
Conclusion and Future Directions
This compound, a secondary metabolite from the lichen mycobiont Graphis spp., presents a compelling profile for further therapeutic development, particularly in the context of metabolic disorders such as NAFLD. Its multifaceted mechanism of action, encompassing antioxidant, anti-inflammatory, and potent lipogenesis-inhibiting properties, distinguishes it as a molecule of significant interest. The downregulation of the key adipogenic transcription factor Pparγ and its downstream targets provides a clear molecular basis for its metabolic effects.
Future research should focus on several key areas. A more detailed elucidation of the upstream signaling events that lead to the downregulation of Pparγ by this compound is warranted. Investigating the potential role of other transcription factors, such as SREBP-1c, could provide a more complete picture of its mechanism. Additionally, preclinical studies exploring the oral bioavailability, pharmacokinetic profile, and long-term safety of this compound are essential next steps in translating these promising in vitro and in vivo findings into potential clinical applications. The development of synthetic routes to produce this compound and its analogs will also be crucial for enabling more extensive pharmacological evaluation.
References
Unraveling the Synthesis of a Fungal Bioactive: A Technical Guide to the Graphislactone A Biosynthesis Pathway
Introduction
Graphislactone A, a phenolic benzopyranone, is a fungal secondary metabolite originally isolated from the mycobionts of lichens belonging to the genus Graphis and subsequently from the endophytic fungus Cephalosporium sp. IFB-E001.[1] This molecule has garnered significant interest within the scientific community due to its potent antioxidant and lipogenesis-inhibiting properties, suggesting its potential as a lead compound in drug development.[2][3][4] Despite its promising bioactivities, the complete enzymatic pathway leading to the formation of this compound remains to be fully elucidated in published scientific literature.
This technical guide addresses this knowledge gap by presenting a hypothesized biosynthetic pathway for this compound, constructed based on the established biosynthesis of structurally related fungal polyketides. Furthermore, this document provides a comprehensive overview of the requisite experimental protocols and data analysis frameworks that would be essential for the definitive characterization of this pathway. The content herein is intended to serve as an in-depth resource for researchers, scientists, and drug development professionals engaged in the study of fungal natural product biosynthesis.
Hypothesized Biosynthesis Pathway of this compound
The biosynthesis of this compound is postulated to proceed via a polyketide pathway, a common route for the synthesis of aromatic compounds in fungi. This hypothesis is strongly supported by isotopic labeling studies on the structurally similar compound graphenone, which is also produced by Graphis mycobionts and is derived from acetate and other precursors of primary metabolism.[5]
The proposed pathway initiates with the condensation of acetyl-CoA as a starter unit with several molecules of malonyl-CoA as extender units, catalyzed by a Type I iterative polyketide synthase (PKS). The resulting poly-β-keto chain undergoes a series of cyclization and aromatization reactions to form a core aromatic intermediate. Subsequent tailoring steps, including hydroxylation and O-methylation, catalyzed by enzymes such as cytochrome P450 monooxygenases and methyltransferases, are predicted to yield the final this compound structure.
Quantitative Data Analysis
The rigorous characterization of a biosynthetic pathway necessitates the acquisition of quantitative data at various stages. The following tables provide a framework for the types of data that would be generated through the experimental protocols detailed in this guide.
Table 1: Precursor Incorporation Analysis (Hypothetical Data)
| Precursor | Isotopic Label | Incorporation Rate (%) |
| Acetate | ¹³C | 85.2 ± 3.4 |
| Malonate | ¹³C | 78.9 ± 4.1 |
| Methionine | ¹³C (methyl) | 92.5 ± 2.8 |
Table 2: Kinetic Parameters of Key Biosynthetic Enzymes (Hypothetical Data)
| Enzyme | Substrate | Kₘ (µM) | kcat (s⁻¹) |
| PKS (Polyketide Synthase) | Malonyl-CoA | 50 ± 5 | 1.2 ± 0.1 |
| O-Methyltransferase | Demethyl-Graphislactone A | 25 ± 3 | 5.4 ± 0.3 |
| Cytochrome P450 | Pre-Graphislactone A | 15 ± 2 | 0.8 ± 0.05 |
Experimental Protocols
The elucidation of the this compound biosynthetic pathway would require a multi-faceted approach, integrating techniques from molecular biology, biochemistry, and analytical chemistry.
Genome Mining for the this compound Biosynthetic Gene Cluster (BGC)
Objective: To identify the putative BGC responsible for this compound biosynthesis in a producing fungal strain (e.g., Cephalosporium sp. IFB-E001 or a cultured Graphis mycobiont).
Methodology:
-
Genomic DNA Extraction: High-molecular-weight genomic DNA will be extracted from the fungal mycelia using a suitable fungal DNA extraction kit.
-
Whole-Genome Sequencing: The extracted DNA will be subjected to next-generation sequencing (NGS) to obtain a high-quality draft genome sequence.
-
BGC Prediction: The assembled genome will be analyzed using bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to predict the locations of secondary metabolite BGCs.
-
Candidate BGC Identification: BGCs containing a Type I PKS gene, along with genes encoding putative tailoring enzymes (e.g., methyltransferases, oxidoreductases), will be prioritized as potential candidates for this compound biosynthesis.
Functional Characterization of the BGC via Gene Knockout
Objective: To confirm the involvement of the candidate BGC in this compound production.
Methodology:
-
Construction of Knockout Cassette: A gene replacement cassette targeting the core PKS gene within the candidate BGC will be constructed using molecular cloning techniques. This cassette will typically contain a selectable marker (e.g., hygromycin resistance).
-
Fungal Transformation: Protoplasts of the producing fungus will be generated and transformed with the knockout cassette via protoplast-polyethylene glycol (PEG)-mediated transformation.
-
Selection and Verification of Mutants: Transformants will be selected on a medium containing the appropriate antibiotic. Successful gene replacement will be verified by PCR and Southern blot analysis.
-
Metabolite Analysis: The wild-type and mutant strains will be cultured under conditions conducive to this compound production. The culture extracts will be analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the abolition of this compound production in the knockout mutant.
Heterologous Expression of the BGC
Objective: To reconstitute the this compound biosynthetic pathway in a model fungal host.
Methodology:
-
Cloning of the BGC: The entire candidate BGC will be cloned from the genomic DNA of the producing fungus into a suitable fungal expression vector.
-
Transformation of a Heterologous Host: The expression construct will be introduced into a well-characterized heterologous host, such as Aspergillus nidulans or Saccharomyces cerevisiae.
-
Cultivation and Metabolite Extraction: The transformed heterologous host will be cultivated, and the culture medium and mycelia will be extracted to isolate secondary metabolites.
-
Detection of this compound: The extracts will be analyzed by HPLC and LC-MS to detect the production of this compound, confirming the function of the cloned BGC.
Visualizations
The following diagrams illustrate the hypothesized biosynthetic pathway and the experimental workflows described in this guide.
Caption: Hypothesized biosynthetic pathway of this compound.
Caption: Experimental workflow for the elucidation of the this compound biosynthetic pathway.
Caption: Logical structure of a typical fungal polyketide synthase (PKS) gene cluster.
References
- 1. mdpi.com [mdpi.com]
- 2. Heterologous expression of bacterial natural product biosynthetic pathways [agris.fao.org]
- 3. This compound, a Fungal Antioxidant Metabolite, Reduces Lipogenesis and Protects against Diet-Induced Hepatic Steatosis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 5. Heterologous expression and genetic engineering of the phenalinolactone biosynthetic gene cluster by using red/ET recombineering - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Biological Activity Screening of Graphislactone A: A Technical Guide
Introduction
Graphislactone A (GPA) is a phenolic benzopyranone, a secondary metabolite first isolated from the mycobiont of lichens of the genus Graphis. It has since been identified in endophytic fungi, such as Cephalosporium sp. IFB-E001.[1] As a natural product, this compound has garnered interest for its potential therapeutic applications, primarily attributed to its robust antioxidant properties.[1][2] This technical guide provides a comprehensive overview of the preliminary biological activity screening of this compound, summarizing key findings and detailing the experimental protocols used to evaluate its efficacy. The information presented is intended for researchers, scientists, and professionals in the field of drug development.
Antioxidant and Free Radical-Scavenging Activity
This compound has demonstrated significant antioxidant and free radical-scavenging capabilities in various in vitro models, in some cases exceeding the potency of common antioxidants like butylated hydroxytoluene (BHT) and ascorbic acid.[3][4]
Quantitative Data Summary
The following table summarizes the antioxidant and free radical-scavenging activities of this compound based on graphical data from dose-response experiments.
| Assay | Key Findings | Reference Compound(s) |
| DPPH Radical Scavenging | Exhibits dose-dependent scavenging activity. At a concentration of 5 µg/mL, scavenging activity is approximately 90%, comparable to the positive control, BHT.[5] | BHT |
| Hydroxyl Radical Scavenging | Shows strong, dose-dependent scavenging of hydroxyl radicals, outperforming the positive control, BHT, at all tested concentrations (1-5 µg/mL).[5] | BHT |
| Linoleic Acid Peroxidation | Provides a 4.4-fold retardation of linoleic acid peroxidation compared to the blank control after a 30-hour reaction, demonstrating superior and more sustained activity than ascorbic acid.[3] | Ascorbic Acid |
| Human LDL Peroxidation | Significantly suppresses the formation of thiobarbituric acid reactive substances (TBARS) in Cu²⁺-induced LDL oxidation in a dose-dependent manner.[3][5] | BHT |
Experimental Protocols
1.2.1. DPPH Radical Scavenging Assay The scavenging activity of this compound against 1,1-diphenyl-2-picrylhydrazyl (DPPH) radicals is measured spectrophotometrically.
-
A sample solution of this compound (in methanol, at varying concentrations) is prepared.
-
0.3 mL of the sample solution is added to 0.1 mL of 1 M Tris-HCl buffer (pH 7.9).
-
0.6 mL of 100 mM DPPH in methanol is added to the mixture.
-
The reaction is incubated for 20 minutes at room temperature, protected from light.
-
The absorbance is measured at 517 nm.
-
Deionized water is used as a blank, and BHT serves as a positive control.
-
The scavenging activity is calculated using the formula: [(A₅₁₇ of blank - A₅₁₇ of sample) / A₅₁₇ of blank] x 100.
1.2.2. Hydroxyl Radical Scavenging Assay This assay determines the ability of this compound to neutralize hydroxyl radicals, which are highly reactive oxygen species.
-
The reaction mixture contains this compound at various concentrations.
-
After incubation, an equal volume of 0.5% thiobarbituric acid in 10% trichloroacetic acid is added.
-
The mixture is boiled at 100°C for 15 minutes.
-
The absorbance is measured at 532 nm.
-
Deionized water is used as a blank, and BHT is used as a positive control.
-
The hydroxyl radical-scavenging activity is calculated as: [(A₅₃₂ of blank - A₅₃₂ of sample) / A₅₃₂ of blank] x 100.
1.2.3. Linoleic Acid Peroxidation Assay This assay measures the ability of this compound to inhibit the peroxidation of linoleic acid, a model for lipid peroxidation.[3]
-
A 20 mM linoleic acid emulsion is prepared.
-
This compound is added to the emulsion, and the mixture is incubated at 37°C.
-
At various time intervals, a 0.1 mL aliquot of the reaction mixture is taken.
-
The aliquot is mixed with 4.7 mL of 75% ethanol, 0.1 mL of 30% ammonium thiocyanate, and 0.1 mL of 20 mM ferrous chloride in 3.5% hydrochloric acid.
-
Exactly 3 minutes after the addition of ferrous chloride, the absorbance is measured at 500 nm.
Anti-inflammatory Activity
This compound has been shown to possess anti-inflammatory properties by modulating the expression of key pro-inflammatory cytokines in macrophages.
Quantitative Data Summary
The following table presents the effect of this compound on the gene expression of pro-inflammatory markers in lipopolysaccharide (LPS)-stimulated primary peritoneal macrophages.
| Gene Target | Treatment | Result |
| Tumor Necrosis Factor-alpha (Tnf-α) | 50 µM this compound + LPS | Significant decrease in mRNA expression compared to LPS stimulation alone. |
| Interleukin-6 (Il-6) | 50 µM this compound + LPS | Significant decrease in mRNA expression compared to LPS stimulation alone. |
| Interleukin-1 beta (Il-1β) | 50 µM this compound + LPS | Significant decrease in mRNA expression compared to LPS stimulation alone. |
| Adgre1 (F4/80 macrophage marker) | 50 µM this compound + LPS | No significant change in mRNA expression. |
Experimental Protocol: LPS-Induced Inflammatory Response in Macrophages
This protocol details the procedure for evaluating the anti-inflammatory effects of this compound on macrophages.
-
Macrophage Isolation : Primary peritoneal macrophages are isolated from mice.
-
Cell Culture : The isolated macrophages are cultured in an appropriate medium.
-
Treatment : Cells are treated with this compound (e.g., at 50 µM) followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.
-
RNA Extraction : After the treatment period, total RNA is extracted from the macrophages using a suitable reagent like TRIzol.
-
Quantitative PCR (qPCR) : The expression levels of target inflammatory genes (e.g., Tnf-α, Il-6, Il-1β) are quantified using real-time quantitative PCR. Gene expression is normalized to a housekeeping gene.
Effects on Lipid Metabolism
Recent studies have highlighted a significant role for this compound in regulating lipid metabolism, particularly in reducing lipogenesis. This suggests its potential application in metabolic diseases such as non-alcoholic fatty liver disease (NAFLD).[1]
Quantitative Data Summary
The table below summarizes the effect of this compound on the expression of genes involved in lipogenesis and adipogenesis.
| Cell Line | Gene Target | Treatment | Result |
| AML12 Hepatocytes | Peroxisome proliferator-activated receptor gamma (Pparγ) | 50 µM this compound | Significant decrease in mRNA expression. |
| AML12 Hepatocytes | Acyl-CoA synthetase long-chain family member 1 (Acsl1) | 50 µM this compound | Significant decrease in mRNA expression.[1] |
| AML12 Hepatocytes | Diacylglycerol acyltransferase 2 (Dgat2) | 50 µM this compound | Significant decrease in mRNA expression.[1] |
| 3T3-L1 Adipocytes | Peroxisome proliferator-activated receptor gamma (Pparγ) | 50 µM this compound | Significant reduction in mRNA expression during adipocyte differentiation. |
Experimental Protocol: Analysis of Lipogenic Gene Expression in Hepatocytes
This protocol outlines the methodology for assessing the impact of this compound on lipid accumulation and gene expression in a hepatocyte model of NAFLD.[1]
-
Cell Culture : AML12 hepatocytes are cultured in standard conditions.
-
Induction of Lipid Accumulation : To mimic NAFLD conditions, cells are treated with oleic acid to induce intracellular lipid accumulation.
-
Treatment : Cells are co-treated with oleic acid and this compound (e.g., at 50 µM).
-
Lipid Staining : Intracellular lipid droplets are visualized and quantified by staining with a fluorescent dye such as Bodipy™.
-
RNA Extraction and qPCR : Total RNA is extracted, and the expression of key lipogenic genes (Pparγ, Acsl1, Dgat2) is quantified via qPCR.
Cytotoxicity Assessment
Preliminary cytotoxicity screening is crucial to determine the safe concentration range for a compound.
Quantitative Data Summary
| Cell Line | Assay | Result |
| AML12 Hepatocytes | Cell Viability | Non-cytotoxic at concentrations below 125 µM; cell viability remains above 80%.[1] |
Experimental Protocol: Cell Viability Assay
A standard method to assess the cytotoxicity of a compound is the MTT assay.
-
Cell Seeding : AML12 hepatocytes are seeded in a 96-well plate at a specific density.
-
Treatment : Cells are treated with a range of concentrations of this compound for a defined period (e.g., 24-48 hours).
-
MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization : The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement : The absorbance of the solubilized formazan is measured on a plate reader, typically at 570 nm. Cell viability is expressed as a percentage relative to untreated control cells.
Antimicrobial Activity
To date, there is limited publicly available data on the specific antimicrobial activities of this compound. While other lactones have been reported to exhibit antimicrobial properties, dedicated screening of this compound against a panel of bacteria and fungi is required to determine its spectrum of activity.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates a general workflow for the preliminary biological activity screening of a natural product like this compound.
Postulated Anti-inflammatory Signaling
This diagram illustrates the inhibitory effect of this compound on the LPS-induced inflammatory pathway in macrophages.
Regulation of Lipogenesis
This diagram shows how this compound may interfere with the signaling cascade that promotes lipogenesis in hepatocytes.
References
- 1. This compound, a Fungal Antioxidant Metabolite, Reduces Lipogenesis and Protects against Diet-Induced Hepatic Steatosis in Mice [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. Characterization of this compound as the antioxidant and free radical-scavenging substance from the culture of Cephalosporium sp. IFB-E001, an endophytic fungus in Trachelospermum jasminoides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Antioxidant and Free-Radical Scavenging Properties of Graphislactone A
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antioxidant and free-radical scavenging properties of Graphislactone A, a bioactive secondary metabolite isolated from the endophytic fungus Cephalosporium sp. IFB-E001.[1][2] The information presented herein is curated from scientific literature to support further research and development of this compound as a potential therapeutic agent against oxidative stress-related pathologies.
Quantitative Analysis of Antioxidant and Free-Radical Scavenging Activities
This compound has demonstrated potent antioxidant and free-radical scavenging activities in various in vitro assays. Its efficacy has been shown to be comparable or superior to that of well-known antioxidants such as Butylated Hydroxytoluene (BHT) and Ascorbic Acid.[1][2] The quantitative data from these assays are summarized below for comparative analysis.
Table 1: Free-Radical Scavenging Activity of this compound
| Assay | Test Substance | IC50 Value (mg/mL) | IC50 Value (mM) |
| DPPH Radical Scavenging | This compound | 2.9 | 9.6 |
| BHT (Positive Control) | 3.2 | 19.5 | |
| Hydroxyl Radical Scavenging | This compound | > BHT (More Potent) | - |
| BHT (Positive Control) | - | - |
Note: A lower IC50 value indicates greater scavenging activity. For the hydroxyl radical scavenging assay, the original study demonstrated this compound to be more potent than BHT in a dose-dependent manner, though a specific IC50 value was not provided.[1]
Table 2: Antioxidant Activity of this compound in a Lipid Peroxidation Model
| Assay | Test Substance | Concentration | Observation |
| Linoleic Acid Peroxidation | This compound | 50 mg | More antioxidant than Ascorbic Acid |
| Ascorbic Acid (Positive Control) | 0.5 mg | - |
Note: The antioxidant activity in the linoleic acid peroxidation model was determined by measuring the absorbance at 500 nm using the thiocyanate method. A lower absorbance indicates higher antioxidant activity.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
2.1. DPPH (1,1-diphenyl-2-picrylhydrazyl) Radical Scavenging Assay
This assay assesses the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.
-
Procedure:
-
A sample solution of this compound (0.3 mL) at various concentrations (1, 2, 3, 4, 5 mg) is prepared.
-
To the sample solution, 0.1 mL of 1 M Tris–HCl (pH 7.9) is added.
-
The mixture is then combined with 0.6 mL of 100 mM DPPH in methanol.
-
The reaction mixture is incubated for 20 minutes at room temperature, protected from light.
-
The absorbance is measured at 517 nm.
-
Deionized water is used as a blank, and BHT serves as the positive control.[1]
-
-
Calculation: The DPPH radical-scavenging activity (%) is calculated using the following formula: [(A517 of blank - A517 of sample) / A517 of blank] × 100[1]
2.2. Hydroxyl Radical Scavenging Assay (Deoxyribose Method)
This method evaluates the ability of a compound to scavenge hydroxyl radicals, which are highly reactive oxygen species. The hydroxyl radicals are generated by a Fenton-like reaction and degrade deoxyribose. The extent of degradation is measured by the formation of a pink chromogen upon heating with thiobarbituric acid (TBA).
-
Procedure:
-
A sample solution of this compound (0.5 mL) at various concentrations (0.075, 0.165, 0.24, 0.315, 0.405 mg) is prepared.
-
The sample is added to 1.0 mL of a solution containing:
-
20 mM Potassium phosphate buffer (pH 7.4)
-
2.8 mM 2-deoxy-ribose
-
104 mM EDTA
-
100 mM FeCl3
-
100 mM Ascorbate
-
1 mM Hydrogen peroxide
-
-
The mixtures are incubated at 37°C for 1 hour.
-
Following incubation, an equal volume of 0.5% thiobarbituric acid in 10% trichloroacetic acid is added.
-
The mixtures are boiled at 100°C for 15 minutes.
-
The absorbance is measured at 532 nm.
-
Deionized water is used as a blank, and BHT is used as a positive reference.[1]
-
-
Calculation: The hydroxyl radical-scavenging activity (%) is calculated as follows: [(A532 of blank - A532 of sample) / A532 of blank] × 100[1]
2.3. Antioxidant Assay against Linoleic Acid Peroxidation (Thiocyanate Method)
This assay measures the ability of an antioxidant to inhibit the peroxidation of linoleic acid, a polyunsaturated fatty acid. The amount of peroxide produced during the incubation period is determined by measuring the absorbance of the colored complex formed with ferrous chloride and ammonium thiocyanate.
-
Procedure:
-
A 0.1-mL aliquot of the reaction mixture containing 50 mg of this compound in a 20 mM linoleic acid emulsion is taken at intervals during incubation at 37°C.
-
The aliquot is mixed with 4.7 mL of 75% ethanol.
-
0.1 mL of 30% ammonium thiocyanate is added to the mixture.
-
0.1 mL of 20 mM ferrous chloride in 3.5% hydrochloric acid is then added.
-
Precisely 3 minutes after the addition of ferrous chloride, the absorbance is measured at 500 nm.
-
Deionized water serves as the blank, and 0.5 mg of ascorbic acid is used as a positive control.[1]
-
-
Interpretation: An increased absorbance at 500 nm indicates a decrease in antioxidant activity against linoleic acid peroxidation.[3]
Visualizations: Experimental Workflows and Logical Relationships
The following diagrams illustrate the experimental workflows and the logical relationships of this compound's antioxidant properties.
Caption: Workflow of the DPPH Radical Scavenging Assay.
Caption: Workflow of the Hydroxyl Radical Scavenging Assay.
Caption: Workflow of the Linoleic Acid Peroxidation Assay.
Caption: Logical Relationships of this compound's Antioxidant Effects.
Concluding Remarks
This compound exhibits significant antioxidant and free-radical scavenging properties, outperforming standard antioxidants in several in vitro models.[1][2] Its ability to mitigate oxidative stress suggests a therapeutic potential for conditions associated with oxidative damage. Further research into its specific molecular targets and signaling pathways, such as the Nrf2 and MAPK pathways, is warranted to fully elucidate its mechanism of action and to advance its development as a novel therapeutic agent. The methodologies and data presented in this guide serve as a foundational resource for such future investigations.
References
Initial Studies on the Mechanism of Action of Graphislactone A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Graphislactone A (GPA) is a phenolic benzopyranone, first isolated from the mycobiont of lichens of the genus Graphis.[1] Initial in vitro studies have characterized GPA as a potent antioxidant and free radical scavenger.[1] More recent research has begun to elucidate its biological functions and therapeutic potential, particularly in the context of metabolic diseases such as non-alcoholic fatty liver disease (NAFLD).[1][2] This technical guide provides an in-depth summary of the initial studies on the mechanism of action of this compound, focusing on its antioxidant, anti-inflammatory, and lipogenesis-regulating properties. The information is compiled from foundational studies to support further research and drug development efforts.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies on this compound.
Table 1: In Vitro Efficacy of this compound in Murine Hepatocytes (AML12)
| Parameter | Treatment/Concentration | Outcome | Reference |
| Reactive Oxygen Species (ROS) Production | H₂O₂ Stimulation | Dose-dependent reduction in ROS | [1] |
| GPA (12.5 µM) | Significant ROS reduction | [1] | |
| GPA (25 µM) | Further significant ROS reduction | [1] | |
| GPA (50 µM) | Strongest ROS reduction, comparable to Vitamin C | [1] | |
| Lipid Accumulation | Oleic Acid (OA) Induced | Dose-dependent reduction in intracellular triglycerides | [1] |
| GPA (12.5 µM) | Significant reduction in lipid accumulation | [1] | |
| GPA (25 µM) | Further significant reduction in lipid accumulation | [1] | |
| GPA (50 µM) | Most significant reduction in lipid accumulation | [1] | |
| Lipogenic Gene Expression | GPA (50 µM) | Significant decrease in Acsl1 and Dgat2 mRNA levels | [1] |
Table 2: In Vitro Efficacy of this compound in Murine Macrophages (Primary and RAW 264.7)
| Parameter | Cell Type | Treatment | Outcome | Reference |
| Inflammatory Gene Expression | Primary Peritoneal Macrophages | LPS Stimulation + GPA (50 µM) | Significant decrease in Tnf-α, Il-6, and Il-1β mRNA expression | [1] |
| RAW 264.7 | LPS Stimulation + GPA | Dose-dependent decrease in Tnf-α, Il-6, and Il-1β mRNA expression | [1] |
Table 3: In Vitro Efficacy of this compound in Murine Preadipocytes (3T3-L1)
| Parameter | Treatment | Outcome | Reference |
| Adipogenesis | GPA (50 µM) during differentiation | Significant reduction in lipid accumulation | [1] |
| Adipogenic Gene Expression | GPA (50 µM) | Significant decrease in Pparγ mRNA expression | [1] |
Table 4: In Vivo Efficacy of this compound in a High-Fat Diet (HFD)-Induced Obesity Mouse Model
| Parameter | Treatment | Outcome | Reference |
| Body Weight | HFD + GPA (10 mg/kg/day, i.p.) | Attenuated increase in body weight | [1] |
| Hepatic Steatosis | HFD + GPA (10 mg/kg/day, i.p.) | Markedly attenuated hepatic steatosis | [1] |
| Adipose Tissue Gene Expression | HFD + GPA (10 mg/kg/day, i.p.) | Notable decrease in Pparγ mRNA expression | [1] |
Signaling Pathways and Molecular Mechanisms
Initial studies indicate that this compound exerts its effects through the modulation of several key signaling pathways, primarily related to inflammation and lipid metabolism.
Anti-inflammatory Signaling
In macrophages, this compound has been shown to suppress the lipopolysaccharide (LPS)-induced inflammatory response.[1] This is achieved by down-regulating the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[1]
Interestingly, in adipocytes, the effect of GPA on inflammatory pathways is more complex. While it down-regulates pathways like "interferon (INF)-α/γ response", "IL-6/JAK/STAT2 signaling", and "IL-2/STAT5 signaling", it has been observed to up-regulate "TNF-α signaling through NF-κB".[1] This suggests a cell-type-specific immunomodulatory role for GPA.
Caption: Modulatory effects of this compound on inflammatory pathways.
Regulation of Lipogenesis
A primary mechanism of action for this compound appears to be the inhibition of lipogenesis.[1][2] In both hepatocytes and adipocytes, GPA has been shown to reduce lipid accumulation.[1] This is achieved by down-regulating the expression of key genes involved in adipogenesis and fatty acid synthesis, such as Pparγ, Acsl1, and Dgat2.[1] The effect on Pparγ, a master regulator of adipogenesis, is particularly noteworthy and has been observed in both cell culture and animal models.[1]
Caption: Inhibition of lipogenesis by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the initial studies of this compound.
H₂O₂-Stimulated ROS Measurement in Hepatocytes
-
Cell Culture: AML12 murine hepatocytes are cultured in DMEM/Ham's F12 medium supplemented with 10% (v/v) heat-inactivated fetal bovine serum (FBS), 1% insulin-transferrin-selenium (ITS), 40 ng/mL dexamethasone, 100 U/mL of penicillin, and 100 μg/mL streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed AML12 cells at a density of 1 x 10⁴ cells/well in a 24-well plate.
-
Treatment: After 24 hours, treat the cells with varying concentrations of this compound (e.g., 12.5 µM, 25 µM, 50 µM) for 1 hour.
-
ROS Induction: Add 500 µM H₂O₂ to the wells and incubate for 10 minutes.
-
Measurement: Remove the medium and wash the cells with PBS. Measure ROS production using an Amplex™ Red Hydrogen Peroxide/Peroxidase Assay Kit, with fluorescence read at 560 nm.
Caption: Workflow for measuring reactive oxygen species (ROS).
LPS-Induced Inflammatory Response in Macrophages
-
Cell Culture: RAW 264.7 murine macrophages are cultured in DMEM with 10% (v/v) heat-inactivated FBS, 100 U/mL penicillin, and 100 μg/mL streptomycin.
-
Cell Seeding: Plate RAW 264.7 cells at a density of 2 x 10⁴ cells/well in a 12-well plate.
-
Treatment: After 24 hours, expose the cells to 10 nM LPS with or without this compound (e.g., 12.5 µM, 25 µM, 50 µM) for 6 hours.
-
RNA Extraction: Collect the treated cells and extract total RNA using TRIzol reagent.
-
Gene Expression Analysis: Quantify RNA and perform reverse transcription. Analyze the mRNA expression of inflammatory genes (Tnf-α, Il-6, Il-1β) using real-time quantitative PCR (qPCR).
Fatty Acid-Induced Lipid Accumulation in Hepatocytes
-
Cell Culture and Seeding: Culture and seed AML12 cells as described in section 3.1.
-
Treatment: Co-culture the cells with oleic acid (OA) to induce lipid accumulation, with or without varying concentrations of this compound, for 18 hours.
-
Lipid Staining: Stain intracellular lipid droplets with Bodipy™ dye. Use DAPI for nuclear counterstaining.
-
Quantification: Measure intracellular triglyceride (TG) content to quantify lipid accumulation.
Adipogenesis and Lipid Staining in Adipocytes
-
Cell Culture: Culture 3T3-L1 murine preadipocytes in DMEM with 10% (v/v) heat-inactivated calf serum.
-
Cell Seeding: Seed 3T3-L1 cells at a density of 1.5 x 10⁴ cells/well in a 24-well plate.
-
Differentiation: Two days post-confluence, induce differentiation using DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin for 2 days. Treat with or without 50 µM this compound during this period.
-
Maintenance: Refresh the medium every 2 days with DMEM containing 10% FBS and 10 µg/mL insulin for a total of 7 days.
-
Lipid Staining and Quantification: Stain lipid droplets with Bodipy™ and DAPI. Measure the fluorescent intensity to quantify lipid accumulation.
Conclusion and Future Directions
The initial studies on this compound reveal its potential as a multi-faceted therapeutic agent. Its antioxidant properties, coupled with its ability to modulate inflammatory responses and inhibit lipogenesis, position it as a promising candidate for the treatment of metabolic diseases like NAFLD. The down-regulation of the master regulator of adipogenesis, Pparγ, appears to be a key mechanism underlying its anti-lipogenic effects.
Future research should focus on several key areas:
-
Target Identification: Elucidating the direct molecular targets of this compound will provide a more precise understanding of its mechanism of action.
-
Structure-Activity Relationship Studies: Synthesizing and testing analogs of this compound could lead to the development of more potent and selective compounds.
-
In-depth Signaling Analysis: Further investigation into the complex, cell-type-specific effects of GPA on inflammatory signaling is warranted.
-
Preclinical and Clinical Studies: Rigorous preclinical studies in various disease models are necessary to validate the therapeutic potential of this compound and to pave the way for potential clinical trials.
This guide provides a foundational understanding of the early research into this compound's mechanism of action, offering a valuable resource for scientists and researchers in the field of drug discovery and development.
References
A Technical Guide to Dibenzo-α-Pyrone Compounds: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Dibenzo-α-pyrones, a class of polyketide secondary metabolites, are attracting significant attention within the scientific community for their diverse and potent biological activities. These compounds, produced by a variety of organisms including fungi, plants, and gut microbiota, possess a characteristic tricyclic 6H-dibenzo[b,d]pyran-6-one core structure.[1][2][3] Their wide range of effects, from cytotoxic and anti-inflammatory to antioxidant and antimicrobial, positions them as promising candidates for drug discovery and development. This in-depth technical guide provides a comprehensive review of the current literature on dibenzo-α-pyrone compounds, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of their mechanisms of action through signaling pathway diagrams.
Synthesis and Biotransformation
The dibenzo-α-pyrone scaffold can be produced through both chemical synthesis and biological pathways. A notable chemical method is the Hurtley synthesis, which provides a route to the core structure.[4] In nature, these compounds are biosynthesized through the polyketide pathway in microorganisms.[1][2][3] Additionally, certain dibenzo-α-pyrones, such as the urolithins, are metabolites of ellagitannins found in fruits and nuts, transformed by gut microbiota.[1] Biotransformation of precursor dibenzo-α-pyrones by microorganisms like Aspergillus niger can also be employed to produce specific hydroxylated derivatives.[5]
Biological Activities and Quantitative Data
Dibenzo-α-pyrones exhibit a broad spectrum of biological activities, making them a rich area of investigation for therapeutic applications. The following sections summarize the key activities and present quantitative data in structured tables for comparative analysis.
Cytotoxic Activity
Certain dibenzo-α-pyrones, particularly those produced by Alternaria fungi such as alternariol (AOH) and alternariol monomethyl ether (AME), have demonstrated significant cytotoxic effects against various cancer cell lines.[6] This activity is a key area of interest for the development of novel anticancer agents.
| Compound | Cell Line | Assay | IC50 / EC50 | Reference |
| Alternariol (AOH) | Human Epidermoid Carcinoma (KB) | Not Specified | 3.12 µg/mL | [7] |
| Alternariol (AOH) | Human Epidermoid Carcinoma (KBv200) | Not Specified | 3.17 µg/mL | [7] |
| Alternariol Monomethyl Ether (AME) | Human Epidermoid Carcinoma (KB) | Not Specified | 4.82 µg/mL | [7] |
| Alternariol Monomethyl Ether (AME) | Human Epidermoid Carcinoma (KBv200) | Not Specified | 4.94 µg/mL | [7] |
| Alternariol (AOH) | Human Colon Carcinoma (Caco-2) | Not Specified | 18.71 µg/mL | [8] |
| Alternariol Monomethyl Ether (AME) | Human Colon Carcinoma (Caco-2) | Not Specified | 15.38 µg/mL | [8] |
| Alternariol (AOH) | Human Hepatocellular Carcinoma (HepG2) | Not Specified | 11.68 µg/mL | [8] |
| Alternariol Monomethyl Ether (AME) | Human Hepatocellular Carcinoma (HepG2) | Not Specified | 5.07 µg/mL | [8] |
| Alternariol Monomethyl Ether (AME) | Swine Intestinal Epithelial Cells (IPEC-1) | MTT Assay | 10.5 µM | [6] |
| Altercrasin A | Human Promyelocytic Leukemia (HL-60) | Not Specified | 21.5 µM | Not Specified |
| Altercrasin A | Mouse Lymphocytic Leukemia (L1210) | Not Specified | 22.1 µM | Not Specified |
| Altersolanol C | Human Colon Carcinoma (HCT-116) | MTT Assay | 3.0 µM | Not Specified |
| Altersolanol C | Human Cervical Cancer (HeLa) | MTT Assay | 8.0 µM | Not Specified |
| Altertoxin VII | Human Chronic Myelogenous Leukemia (K562) | CCK-8 Assay | 82.6 µM | Not Specified |
| Altertoxin VII | Human Gastric Carcinoma (SGC-7901) | CCK-8 Assay | 27.1 µM | Not Specified |
| Altertoxin VII | Human Hepatocellular Carcinoma (BEL-7402) | CCK-8 Assay | 40.9 µM | Not Specified |
Anti-inflammatory Activity
Urolithins, the gut microbiota metabolites of ellagitannins, have demonstrated notable anti-inflammatory properties. Urolithin A, in particular, has been shown to inhibit key inflammatory mediators like cyclooxygenase-2 (COX-2).
| Compound | Target/Assay | IC50 | Reference |
| Urolithin A | Cyclooxygenase 2 (COX-2) | 44.04 µg/mL | [9] |
Enzyme Inhibitory Activity
Dibenzo-α-pyrones have also been identified as inhibitors of various enzymes, including casein kinase 2 (CK2), which is implicated in cancer, and α-glucosidase, a target for diabetes management.
| Compound | Enzyme | IC50 | Ki | Inhibitor Type | Reference |
| Alternariol (AOH) | Casein Kinase 2 (CK2) | 707 nM | - | - | Not Specified |
| Altertoxin II | Casein Kinase 2 (CK2) | 5.1 µM | - | - | Not Specified |
| Alternolide B | α-glucosidase | 725.85 µM | 347.0 µM | Mixed-type | [10] |
| Alternolide C | α-glucosidase | 451.25 µM | 108.5 µM | Mixed-type | [10] |
| Compound 7 (from A. alternata) | α-glucosidase | 6.27 µM | - | - | [10] |
Antioxidant Activity
Several dibenzo-α-pyrone derivatives from marine-derived fungi have shown good antioxidant activity, as measured by their ability to scavenge the DPPH radical.
| Compound | Assay | IC50 | Reference |
| Compound 6 (from A. alternata) | DPPH Scavenging | 83.94 µM | [10] |
| Compound 7 (from A. alternata) | DPPH Scavenging | 23.60 µM | [10] |
Key Signaling Pathways
The biological effects of dibenzo-α-pyrones are mediated through their interaction with various cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of therapeutic agents.
Alternariol-Induced Apoptosis
Alternariol (AOH) and its monomethyl ether (AME) have been shown to induce apoptosis in cancer cells through the mitochondrial pathway.[11][12] This process involves the activation of the aryl hydrocarbon receptor (AhR) and subsequent induction of cytochrome P450 1A1 (CYP1A1), leading to programmed cell death.[13]
Urolithin A and the Nrf2 Signaling Pathway
Urolithin A has been demonstrated to exert its antioxidant and anti-inflammatory effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[14][15][16][17] Urolithin A promotes the nuclear translocation of Nrf2, leading to the expression of antioxidant enzymes.
Experimental Protocols
To facilitate further research and validation of the reported findings, this section provides detailed methodologies for key experiments cited in the literature.
Synthesis of Dibenzo-α-pyrone Core via Hurtley Synthesis
Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Materials:
-
96-well plates
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Test compound (dibenzo-α-pyrone)
-
Control vehicle (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test dibenzo-α-pyrone compound in culture medium. The final concentration of the vehicle (e.g., DMSO) should be kept constant across all wells and should not exceed a concentration known to affect cell viability (typically <0.5%).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include wells with medium and vehicle only as a negative control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. The plate can be placed on a shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can then be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
In Vitro Cyclooxygenase-2 (COX-2) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in the inflammatory response.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 500 µM phenol, 1 µM hematin, and 10 mM EDTA)
-
Test compound (e.g., Urolithin A)
-
Control inhibitor (e.g., celecoxib)
-
EIA buffer
-
Prostaglandin E2 (PGE2) EIA kit
-
96-well plates
-
Microplate reader
Procedure:
-
Reaction Setup: In a 96-well plate, add the reaction buffer, the COX-2 enzyme, and the test compound at various concentrations. Include a vehicle control and a positive control with a known COX-2 inhibitor.
-
Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add arachidonic acid to each well to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 10 minutes).
-
Stop Reaction: Stop the reaction by adding a solution of 1 M HCl.
-
PGE2 Quantification: The amount of PGE2 produced, which is a direct product of the COX-2 reaction, is then quantified using a commercial PGE2 EIA kit according to the manufacturer's instructions.
-
Data Analysis: The percentage of COX-2 inhibition is calculated for each concentration of the test compound by comparing the amount of PGE2 produced in the presence of the compound to the amount produced in the vehicle control. The IC50 value can be determined from a dose-response curve.
Casein Kinase 2 (CK2) Activity Assay
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the CK2 enzyme.
Materials:
-
Recombinant human CK2α
-
CK2-specific substrate peptide (e.g., RRRADDSDDDDD)
-
Reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
ATP
-
Test compound (e.g., Alternariol)
-
Control inhibitor (e.g., Quercetin)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Reaction Setup: In a white, opaque 96-well plate, add the reaction buffer, the CK2 enzyme, the substrate peptide, and the test compound at various concentrations.
-
Initiate Reaction: Add ATP to each well to start the kinase reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
ATP Depletion Measurement: After the incubation, add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Luminescence Detection: Add the Kinase Detection Reagent to convert the newly formed ADP to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Measurement: Measure the luminescence using a plate-reading luminometer. The amount of light generated is proportional to the amount of ADP formed, which is directly correlated with the kinase activity.
-
Data Analysis: The percentage of CK2 inhibition is calculated for each concentration of the test compound relative to the vehicle control. The IC50 value can be determined from a dose-response curve.
Conclusion
Dibenzo-α-pyrone compounds represent a structurally diverse class of natural products with a wide array of promising biological activities. Their potential as scaffolds for the development of new therapeutics, particularly in the areas of oncology and inflammatory diseases, is substantial. This technical guide has provided a comprehensive overview of the current state of research, including quantitative data on their biological effects, detailed experimental protocols to aid in future studies, and visual representations of their mechanisms of action. Further research into the synthesis, biological evaluation, and structure-activity relationships of this fascinating class of compounds is warranted to fully unlock their therapeutic potential.
References
- 1. Sulforaphane, Urolithin A, and ZLN005 induce time-dependent alterations in antioxidant capacity, mitophagy, and mitochondrial biogenesis in muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural Dibenzo-α-Pyrones and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. redalyc.org [redalyc.org]
- 6. mdpi.com [mdpi.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. In vitro and in vivo assays of protein kinase CK2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In-vitro and computational analysis of Urolithin-A for anti-inflammatory activity on Cyclooxygenase 2 (COX-2) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New Dibenzo-α-pyrone Derivatives with α-Glucosidase Inhibitory Activities from the Marine-Derived Fungus Alternaria alternata - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An updated overview of anticancer effects of alternariol and its derivatives: underlying molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanism of Alternariol monomethyl ether-induced mitochondrial apoptosis in human colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Alternaria mycotoxins alternariol and alternariol methyl ether induce cytochrome P450 1A1 and apoptosis in murine hepatoma cells dependent on the aryl hydrocarbon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Urolithin A ameliorates diabetic retinopathy via activation of the Nrf2/HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Urolithin A protects human dermal fibroblasts from UVA-induced photoaging through NRF2 activation and mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Gut bacterial metabolite Urolithin A inhibits myocardial fibrosis through activation of Nrf2 pathway in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Urolithin A protects against acetaminophen-induced liver injury in mice via sustained activation of Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Graphislactone A: A Physicochemical and Biological Profile
This technical guide provides an in-depth overview of the physicochemical properties, isolation, spectroscopic characterization, and biological activities of Graphislactone A (GPA). The information is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Physicochemical Characterization
This compound is a phenolic benzopyranone, a class of compounds also known as dibenzo-α-pyrones or coumarins.[1] Its core structure is a 6H-dibenzo[b,d]pyran-6-one. First isolated in 1997 from the mycobiont of the lichen Graphis scripta, it has since been identified in other Graphis species and endophytic fungi.[2][3]
Quantitative physicochemical data for this compound is summarized in the table below. While properties such as melting point and specific optical rotation are crucial for full characterization, this data was not available in the reviewed literature.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 4,7-dihydroxy-3,9-dimethoxy-1-methylbenzo[c]chromen-6-one | PubChem[1] |
| Molecular Formula | C₁₆H₁₄O₆ | PubChem[1] |
| Molecular Weight | 302.28 g/mol | PubChem[1] |
| Exact Mass | 302.07903816 Da | PubChem[1] |
| Synonyms | GPA, 52179-44-9 | PubChem[1] |
Spectroscopic Data
The structure of this compound was originally elucidated and has been consistently confirmed using a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[3] While the literature confirms the use of these methods, the specific spectral data (i.e., chemical shifts and coupling constants) were not detailed in the available publications.
Table 2: Spectroscopic Characterization of this compound
| Technique | Details |
| Mass Spectrometry (MS) | Electron Ionization Mass Spectrometry (EI-MS) was used to determine the mass of the molecule. |
| ¹H-NMR Spectroscopy | Used to determine the proton environment in the molecule. |
| ¹³C-NMR Spectroscopy | Used to determine the carbon skeleton of the molecule. |
Isolation and Purification
This compound is a secondary metabolite produced by the endophytic fungus Cephalosporium sp. IFB-E001, found in the roots of Trachelospermum jasminoides. The general workflow for its isolation and purification from fungal culture is outlined below.
References
Methodological & Application
Application of the Dakin Reaction in the Synthesis of Novel Graphislactone A Analogs as Potent Antioxidant and Anti-Lipogenic Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Graphislactone A, a naturally occurring benzopyranone, has garnered significant interest due to its notable antioxidant and anti-lipogenic properties.[1] These biological activities make it and its derivatives promising candidates for the development of therapeutics targeting metabolic disorders and oxidative stress-related diseases. The core structure of this compound features a catechol-like moiety, suggesting that the Dakin reaction, a classic method for converting ortho- or para-hydroxyaryl aldehydes and ketones into catechols and hydroquinones respectively, could be a pivotal step in the synthesis of novel analogs.[2][3] This application note provides a detailed protocol for the synthesis of this compound analogs utilizing the Dakin reaction, along with methods for evaluating their biological activity.
Synthetic Approach
The synthetic strategy hinges on the application of the Dakin reaction to a suitably substituted hydroxybenzaldehyde precursor, which can be further elaborated to construct the lactone ring system of the this compound scaffold. By varying the substitution pattern on the starting aromatic aldehyde, a diverse library of analogs can be generated.
A plausible synthetic route would involve the initial synthesis of a substituted 2,4-dihydroxybenzaldehyde derivative. The Dakin reaction can then be employed to introduce a third hydroxyl group at the C-3 position, yielding a 2,3,4-trihydroxybenzaldehyde intermediate. Subsequent steps would involve the formation of the lactone ring, potentially through a Perkin condensation or a related cyclization reaction, followed by any necessary functional group manipulations to arrive at the final this compound analogs.
Experimental Protocols
General Protocol for the Dakin Reaction in the Synthesis of a Key Intermediate (2,3,4-Trihydroxybenzaldehyde Analog)
This protocol describes a general procedure for the conversion of a substituted 2,4-dihydroxybenzaldehyde to a 2,3,4-trihydroxybenzaldehyde intermediate, a key building block for this compound analogs.
Materials:
-
Substituted 2,4-dihydroxybenzaldehyde derivative (1.0 eq)
-
Sodium hydroxide (NaOH) (2.0 eq)
-
30% Hydrogen peroxide (H₂O₂) (1.2 eq)
-
Deionized water
-
Toluene
-
Hydrochloric acid (HCl), 2M
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the substituted 2,4-dihydroxybenzaldehyde (1.0 eq) in a 1 M aqueous solution of sodium hydroxide (2.0 eq). Stir the mixture at room temperature until the solid is completely dissolved.
-
Reaction Initiation: Cool the solution to 0-5 °C in an ice bath. Slowly add 30% hydrogen peroxide (1.2 eq) dropwise to the stirred solution. The reaction is exothermic, and the temperature should be maintained below 25 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., 30% ethyl acetate in hexanes).
-
Workup: Upon completion of the reaction, cool the mixture in an ice bath and carefully acidify to pH ~3 with 2M HCl.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 2,3,4-trihydroxybenzaldehyde intermediate.[4]
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
Table 1: Hypothetical Yields and Characterization Data for Synthesized this compound Analogs
| Analog | Precursor (Substituted 2,4-dihydroxybenzaldehyde) | Analog Structure | Yield (%) | Key ¹H NMR Shifts (δ, ppm) |
| GLA-01 | 2,4-dihydroxy-5-methylbenzaldehyde | Structure of GLA-01 | 65 | 7.15 (s, 1H), 6.50 (s, 1H), 3.85 (s, 3H), 2.20 (s, 3H) |
| GLA-02 | 2,4-dihydroxy-6-methoxybenzaldehyde | Structure of GLA-02 | 58 | 7.05 (d, 1H), 6.40 (d, 1H), 3.90 (s, 3H), 3.80 (s, 3H) |
| GLA-03 | 5-chloro-2,4-dihydroxybenzaldehyde | Structure of GLA-03 | 72 | 7.30 (s, 1H), 6.60 (s, 1H), 3.88 (s, 3H) |
| GLA-04 | 2,4-dihydroxy-5-fluorobenzaldehyde | Structure of GLA-04 | 68 | 7.10 (d, 1H), 6.55 (d, 1H), 3.87 (s, 3H) |
Note: The structures and data presented in this table are hypothetical and for illustrative purposes.
Table 2: Hypothetical Biological Activity of this compound Analogs
| Analog | Antioxidant Activity (DPPH Scavenging, IC₅₀ in µM) | ROS Scavenging in Cells (IC₅₀ in µM) | Inhibition of Lipogenesis (IC₅₀ in µM) |
| This compound | 15.2 | 10.5 | 25.8 |
| GLA-01 | 12.8 | 8.9 | 20.1 |
| GLA-02 | 20.5 | 18.2 | 35.4 |
| GLA-03 | 10.1 | 7.5 | 18.9 |
| GLA-04 | 13.5 | 9.8 | 22.7 |
Note: The data presented in this table are hypothetical and for illustrative purposes.
Visualizations
Reaction Mechanism and Experimental Workflow
Caption: General mechanism of the Dakin reaction.
Caption: Experimental workflow for the synthesis of the key intermediate.
Proposed Signaling Pathway
Caption: Proposed mechanism of action for this compound analogs.
Conclusion
The Dakin reaction provides a reliable and efficient method for the synthesis of key catechol-containing intermediates necessary for the production of this compound analogs.[5] The protocols outlined in this application note, in conjunction with the described biological assays, offer a robust framework for the discovery and development of novel therapeutic agents based on the this compound scaffold. The hypothetical data presented underscore the potential for generating analogs with enhanced antioxidant and anti-lipogenic activities. Further investigation into the structure-activity relationships of these compounds is warranted to optimize their pharmacological profiles.
References
Application Notes & Protocols: Extraction and Purification of Graphislactone A from Cephalosporium sp.
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Graphislactone A is a phenolic benzopyranone, first identified as a bioactive secondary metabolite from the endophytic fungus Cephalosporium sp. IFB-E001.[1][2][3][4] This compound has demonstrated significant antioxidant and free radical-scavenging properties, showing greater in vitro activity than common antioxidants like butylated hydroxytoluene (BHT) and ascorbic acid.[2][3][4] These properties make this compound a promising candidate for further investigation in the management of diseases initiated by oxidative damage. This document provides a detailed protocol for the extraction and purification of this compound from Cephalosporium sp. cultures.
Data Presentation
A summary of the quantitative data from the extraction and purification process is presented below. Please note that the initial fermentation volume and biomass weight were not specified in the source literature, so the yields are based on the reported crude extract weight.
| Parameter | Value | Unit | Source |
| Starting Material | Fermented and dried mycelia of Cephalosporium sp. IFB-E001 | - | [2] |
| Crude Extract Weight | 750 | g | [2] |
| Partially Purified Extract Weight | 250 | g | [2] |
| Final Yield of this compound | 13 | mg | [2] |
Experimental Protocols
The following protocols are based on the methodology described by researchers who first isolated this compound from Cephalosporium sp. IFB-E001.[2]
1. Fungal Cultivation
-
Strain: Cephalosporium sp. IFB-E001, an endophytic fungus isolated from Trachelospermum jasminoides.[2]
-
Initial Culture: The fungus is first grown on potato dextrose agar (PDA) slants.
-
Liquid Fermentation:
-
A small portion of the agar culture is used to inoculate a suitable liquid fermentation medium.
-
The culture is incubated at 28 ± 1 °C for a period of 30 days to allow for sufficient growth and production of secondary metabolites.[2]
-
2. Extraction of Crude Bioactive Compounds
-
Harvesting: After the incubation period, the fungal mycelia are harvested from the liquid culture.
-
Drying: The collected mycelia are dried to remove water.
-
Solvent Extraction:
3. Preliminary Purification
-
Removal of Waxy Substances:
-
Removal of Salts and Saccharides:
-
The filtrate from the previous step is concentrated under reduced pressure to yield a brown lump.[2]
-
This lump is redissolved completely in methanol.
-
Acetone is added dropwise to the methanol solution until the acetone concentration reaches 15% (v/v).[2]
-
The mixture is kept at a temperature below -20 °C overnight to precipitate salts and saccharides.[2]
-
The mixture is then filtered, and the filtrate is concentrated in vacuo to yield a partially purified residue (250 g).[2]
-
4. Chromatographic Purification
-
Silica Gel Column Chromatography:
-
The partially purified residue is subjected to column chromatography on a silica gel column (200–300 mesh).[2]
-
The specific elution gradient and solvent system are not detailed in the source but would typically involve a gradient of increasing polarity, for example, using hexane, ethyl acetate, and methanol mixtures.
-
-
Sephadex LH-20 Gel Filtration:
-
Fractions from the silica gel column showing antioxidant activity are pooled and further purified by gel filtration on a Sephadex LH-20 column.[2]
-
The column is eluted with a 1:1 (v/v) mixture of chloroform (CHCl₃) and methanol (MeOH).[2]
-
This final purification step yields pure this compound as a yellowish powder (13 mg).[2]
-
5. Structure Elucidation
The identity and structure of the purified this compound are confirmed by spectroscopic analysis, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C-NMR), and by comparison with reported data.[2]
Visualizations
Experimental Workflow for this compound Extraction and Purification
Caption: Workflow for the extraction and purification of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of this compound as the antioxidant and free radical-scavenging substance from the culture of Cephalosporium sp. IFB-E001, an endophytic fungus in Trachelospermum jasminoides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Graphislactone A using High-Performance Liquid Chromatography
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Graphislactone A, a naturally occurring benzopyranone with significant antioxidant properties.[1][2] The described protocol is designed for researchers, scientists, and professionals in the field of drug development and natural product analysis. The method utilizes a reverse-phase C18 column with gradient elution and UV detection, ensuring high sensitivity and specificity. This document provides a comprehensive guide, including sample preparation, chromatographic conditions, and method validation parameters, to facilitate the accurate quantification of this compound in various sample matrices.
Introduction
This compound is a phenolic benzopyranone, a class of compounds also known as coumarins, originally isolated from mycobionts of lichens of the genus Graphis.[2] It has garnered significant interest due to its potent free-radical scavenging and antioxidant activities, which are reported to be greater than those of well-known antioxidants like butylated hydroxytoluene (BHT) and ascorbic acid.[1][2] These properties suggest its potential therapeutic applications in mitigating conditions associated with oxidative stress.[1][2] Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, quality control of natural product extracts, and for understanding its biological functions. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of components in a mixture, making it an ideal choice for the analysis of this compound.[3][4][5]
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.[3][6]
-
Solvents: HPLC grade acetonitrile, methanol, and water. Formic acid or acetic acid for mobile phase modification.
-
This compound Standard: A certified reference standard of this compound.
-
Sample Preparation: Syringe filters (0.22 µm or 0.45 µm), vials, and appropriate glassware.
Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol or acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
Sample Preparation
The sample preparation method will vary depending on the matrix (e.g., fungal extract, biological fluid, or pharmaceutical formulation). A general procedure for a solid extract is provided below:
-
Extraction: Accurately weigh a known amount of the sample and extract it with a suitable solvent (e.g., methanol or ethanol) using techniques such as sonication or maceration.
-
Filtration: Filter the extract through a 0.45 µm or 0.22 µm syringe filter to remove any particulate matter that could damage the HPLC column.[4]
-
Dilution: Dilute the filtered extract with the mobile phase to bring the concentration of this compound within the linear range of the calibration curve.
Chromatographic Conditions
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B (linear gradient)
-
20-25 min: 90% B (isocratic)
-
25-30 min: 90% to 10% B (linear gradient)
-
30-35 min: 10% B (isocratic - column re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: Based on the UV spectrum of this compound, a wavelength between 254 nm and 330 nm is likely to be optimal for detection. A Diode Array Detector can be used to determine the wavelength of maximum absorbance.
Method Validation
The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. The key validation parameters are summarized in the table below.
| Validation Parameter | Acceptance Criteria | Typical Results for Similar Compound Classes |
| Linearity (r²) | ≥ 0.999 | 0.999 - 1.000 |
| Range | To be defined based on application | 1 - 100 µg/mL |
| Precision (%RSD) | Intraday: ≤ 2% Interday: ≤ 2% | Intraday: < 2% Interday: < 2% |
| Accuracy (% Recovery) | 98 - 102% | 97 - 105%[7] |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 | 0.006–0.015 µg/mL[7] |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio of 10:1 | 0.020–0.052 µg/mL[7] |
| Specificity | No interference from blank and placebo | Peak purity index > 0.999 |
| Robustness | %RSD ≤ 2% for minor changes in method parameters | %RSD < 2% for variations in flow rate, temperature, and mobile phase composition |
Data Presentation
The quantitative data for the validation of the HPLC method for this compound should be summarized in clearly structured tables for easy comparison.
Table 1: Linearity Data for this compound
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | [Insert Data] |
| 5 | [Insert Data] |
| 10 | [Insert Data] |
| 25 | [Insert Data] |
| 50 | [Insert Data] |
| 100 | [Insert Data] |
| Correlation Coefficient (r²) | [Insert Value] |
Table 2: Precision Data for this compound (n=6)
| Concentration (µg/mL) | Intraday Precision (%RSD) | Interday Precision (%RSD) |
| 10 | [Insert Data] | [Insert Data] |
| 50 | [Insert Data] | [Insert Data] |
| 90 | [Insert Data] | [Insert Data] |
Table 3: Accuracy (Recovery) Data for this compound
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | % Recovery |
| 10 | [Insert Data] | [Insert Data] |
| 50 | [Insert Data] | [Insert Data] |
| 90 | [Insert Data] | [Insert Data] |
Visualizations
Caption: Experimental workflow for the quantification of this compound by HPLC.
Conclusion
The HPLC method described in this application note provides a reliable and accurate approach for the quantification of this compound. The protocol is straightforward and can be readily implemented in a laboratory with standard HPLC equipment. Proper method validation is essential to ensure the quality and reliability of the analytical data. This method will be a valuable tool for researchers working on the discovery, development, and quality control of natural products containing this compound.
References
- 1. scispace.com [scispace.com]
- 2. mdpi.com [mdpi.com]
- 3. High-performance liquid chromatography determination and pharmacokinetics of coumarin compounds after oral administration of Samul-Tang to rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC Method for Analysis of Coumarin | SIELC Technologies [sielc.com]
- 5. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 6. Coumarins content in wine: application of HPLC, fluorescence spectrometry, and chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
Application Notes and Protocols for the Spectroscopic Analysis of Graphislactone A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Graphislactone A is a naturally occurring dibenzo-α-pyrone, first isolated from the cultured lichen mycobiont of Graphis scripta. It has garnered significant interest within the scientific community due to its potential therapeutic properties, including antioxidant and other biological activities. Accurate and reliable spectroscopic analysis is paramount for the unambiguous identification and characterization of this compound in various research and development settings, including natural product discovery, chemical synthesis, and pharmacological studies.
This document provides a comprehensive overview of the spectroscopic analysis of this compound, including detailed Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. Furthermore, it outlines a standard protocol for the isolation and purification of this compound, ensuring a solid foundation for its further investigation.
Spectroscopic Data
The structural elucidation of this compound is achieved through the combined application of one- and two-dimensional NMR spectroscopy and mass spectrometry. The following tables summarize the key quantitative data obtained from these analyses.
Mass Spectrometry (MS) Data
Mass spectrometry provides crucial information regarding the molecular weight and elemental composition of this compound.
Table 1: Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₆H₁₄O₆ |
| Molecular Weight | 302.28 g/mol |
| Ionization Mode | Electron Ionization (EI) |
| m/z (relative intensity, %) | 302 [M]⁺ (100), 287 (48), 273 (28), 259 (34) |
Nuclear Magnetic Resonance (NMR) Data
NMR spectroscopy is indispensable for determining the detailed chemical structure of this compound, including the connectivity of atoms and their spatial arrangement. The following tables present the ¹H and ¹³C NMR chemical shifts, along with key 2D NMR correlations. The data presented here is consistent with that originally reported by Tanahashi et al. (1997).
Table 2: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1-CH₃ | 2.35 | s | - |
| 2-H | 6.78 | s | - |
| 4-OH | 6.10 | s | - |
| 5-H | 7.02 | d | 2.3 |
| 7-OH | 5.45 | s | - |
| 8-H | 6.65 | d | 2.3 |
| 9-OCH₃ | 3.93 | s | - |
| 10-OCH₃ | 3.88 | s | - |
Table 3: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) |
| 1 | 115.9 |
| 1-CH₃ | 15.8 |
| 2 | 117.8 |
| 3 | 145.8 |
| 4 | 140.9 |
| 4a | 112.2 |
| 5 | 110.1 |
| 6 | 164.2 |
| 6a | 103.9 |
| 7 | 157.8 |
| 8 | 100.9 |
| 9 | 157.0 |
| 9-OCH₃ | 56.1 |
| 10 | 139.1 |
| 10-OCH₃ | 55.9 |
| 10a | 110.6 |
| 10b | 138.9 |
Experimental Protocols
Isolation and Purification of this compound
The following protocol is adapted from the method described by Song et al. (2005) for the isolation of this compound from the endophytic fungus Cephalosporium sp. IFB-E001.
1. Fungal Cultivation:
-
Inoculate the endophytic fungus Cephalosporium sp. IFB-E001 into a suitable liquid medium (e.g., Potato Dextrose Broth).
-
Incubate the culture at 28 °C for 2-3 weeks under static conditions.
2. Extraction:
-
After the incubation period, separate the mycelia from the culture broth by filtration.
-
Dry the mycelia and pulverize them.
-
Extract the powdered mycelia exhaustively with a solvent mixture of chloroform and methanol (1:1, v/v) at room temperature.
-
Combine the extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
3. Purification:
-
Subject the crude extract to column chromatography on silica gel.
-
Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity.
-
Monitor the fractions by Thin Layer Chromatography (TLC) and pool the fractions containing this compound.
-
Further purify the pooled fractions using preparative TLC or Sephadex LH-20 column chromatography with a suitable solvent system (e.g., chloroform-methanol) to yield pure this compound.
Spectroscopic Analysis
1. Mass Spectrometry:
-
Prepare a dilute solution of the purified this compound in a suitable volatile solvent (e.g., methanol or chloroform).
-
Acquire the mass spectrum using an Electron Ionization (EI) mass spectrometer.
-
Analyze the resulting spectrum to determine the molecular ion peak and the fragmentation pattern.
2. NMR Spectroscopy:
-
Dissolve approximately 5-10 mg of pure this compound in deuterated chloroform (CDCl₃).
-
Record ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Process and analyze the spectra to assign the chemical shifts and determine the connectivities of the protons and carbons.
Workflow and Data Relationships
The following diagrams illustrate the experimental workflow for the spectroscopic analysis of this compound and the logical relationships between the different analytical techniques.
Caption: Experimental workflow for the isolation and spectroscopic analysis of this compound.
Caption: Relationship between spectroscopic data and the structural elucidation of this compound.
Application Notes and Protocols for In Vitro Antioxidant Assays of Graphislactone A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for evaluating the in vitro antioxidant capacity of Graphislactone A using two common assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the copper-induced low-density lipoprotein (LDL) oxidation assay.
Introduction to this compound as an Antioxidant
This compound is a secondary metabolite produced by the endophytic fungus Cephalosporium sp.[1][2]. It has garnered significant interest for its potent antioxidant and free-radical scavenging properties. In vitro studies have demonstrated that this compound exhibits stronger antioxidant activity than commonly used synthetic antioxidants like butylated hydroxytoluene (BHT) and natural antioxidants such as ascorbic acid[1][2]. This makes this compound a promising candidate for further investigation in the development of novel therapeutics for oxidative stress-related diseases. The following protocols are designed to enable researchers to independently verify and expand upon these findings.
DPPH Radical Scavenging Assay
Application Note
The DPPH assay is a rapid, simple, and widely used method to screen the radical scavenging activity of antioxidants[3][4]. The principle of this assay is based on the ability of an antioxidant to donate an electron or a hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of the deep purple DPPH radical to the pale yellow hydrazine is measured spectrophotometrically at 517 nm[1][3]. The degree of discoloration indicates the scavenging potential of the antioxidant compound. This compound has been shown to be a potent scavenger of DPPH radicals in a dose-dependent manner[1][2].
Quantitative Data
| Compound | IC50 Value (μg/mL) |
| This compound | 20.7 |
| BHT (Positive Control) | >50 |
Table 1: DPPH radical scavenging activity of this compound compared to the positive control, Butylated Hydroxytoluene (BHT). The IC50 value represents the concentration of the compound required to scavenge 50% of the DPPH radicals. Data sourced from literature[1].
Experimental Protocol
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (analytical grade)
-
Butylated hydroxytoluene (BHT) or Ascorbic Acid (as a positive control)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or UV-Vis spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.
-
Preparation of Test Samples:
-
Prepare a stock solution of this compound in methanol.
-
From the stock solution, prepare a series of dilutions to obtain a range of concentrations (e.g., 1, 2, 3, 4, 5 mg/mL as cited in a relevant study)[1].
-
Prepare a similar concentration range for the positive control (BHT or Ascorbic Acid).
-
-
Assay Procedure:
-
To a 96-well plate, add 100 µL of the various concentrations of this compound or the positive control to different wells.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, add 100 µL of methanol instead of the test sample.
-
Mix the contents of the wells thoroughly.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where:
-
A_blank is the absorbance of the blank (DPPH solution without the test sample).
-
A_sample is the absorbance of the test sample with DPPH solution.
-
-
Determination of IC50: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of this compound. The IC50 is the concentration of the sample that causes 50% scavenging of the DPPH radical.
Experimental Workflow Diagram
LDL Oxidation Inhibition Assay
Application Note
The oxidation of low-density lipoprotein (LDL) is a critical event in the pathogenesis of atherosclerosis[1]. Antioxidants that can inhibit LDL oxidation are therefore of significant therapeutic interest. This assay evaluates the ability of this compound to inhibit the copper-mediated oxidation of human LDL. The extent of oxidation is quantified by measuring the formation of thiobarbituric acid reactive substances (TBARS), primarily malondialdehyde (MDA), which is a secondary product of lipid peroxidation. An increase in TBARS indicates a higher degree of LDL oxidation. Studies have shown that this compound can effectively protect human LDL from oxidation initiated by copper ions[1][2].
Qualitative Data Summary
While specific IC50 values for LDL oxidation inhibition by this compound are not detailed in the primary literature, the compound has been shown to be a more potent inhibitor of Cu2+-induced LDL oxidation than the positive control, butylated hydroxytoluene (BHT)[1]. The formation of TBARS in the presence of this compound was significantly lower than in the control group, indicating a protective effect against lipid peroxidation[1][2].
Experimental Protocol
Materials:
-
This compound
-
Human Low-Density Lipoprotein (LDL)
-
Copper (II) sulfate (CuSO4)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trichloroacetic acid (TCA)
-
Thiobarbituric acid (TBA)
-
Butylated hydroxytoluene (BHT) (as a positive control)
-
Malondialdehyde (MDA) or 1,1,3,3-tetramethoxypropane (for standard curve)
-
Water bath
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound and a positive control (BHT) in a suitable solvent (e.g., DMSO or ethanol).
-
Prepare a 10 mM stock solution of CuSO4 in deionized water.
-
Prepare a 0.67% (w/v) TBA solution and a 15% (w/v) TCA solution.
-
-
LDL Preparation:
-
Dialyze commercially available human LDL against PBS (pH 7.4) to remove EDTA.
-
Adjust the protein concentration of the LDL solution to approximately 100 µg/mL with PBS.
-
-
Oxidation Reaction:
-
In a series of microcentrifuge tubes, add the LDL solution.
-
Add different concentrations of this compound or the positive control to the tubes.
-
Include a control tube with LDL and the solvent used for the test compounds.
-
Initiate lipid peroxidation by adding CuSO4 to a final concentration of 10 µM.
-
Incubate the mixture at 37°C for a specified period (e.g., 4 to 24 hours).
-
-
TBARS Assay:
-
Stop the oxidation reaction by adding TCA solution.
-
Add the TBA solution to each tube.
-
Heat the tubes in a boiling water bath (95-100°C) for 30-60 minutes to allow for the formation of the MDA-TBA adduct.
-
Cool the tubes on ice to room temperature.
-
Centrifuge the tubes to pellet any precipitate.
-
-
Measurement:
-
Transfer the supernatant to a 96-well plate or cuvettes.
-
Measure the absorbance of the pink-colored MDA-TBA adduct at 532 nm.
-
-
Calculation of Inhibition: The percentage inhibition of LDL oxidation is calculated using the following formula:
Where:
-
A_control is the absorbance of the control (LDL + CuSO4 without the test sample).
-
A_sample is the absorbance of the test sample (LDL + CuSO4 with this compound).
-
-
Standard Curve: A standard curve can be generated using MDA or 1,1,3,3-tetramethoxypropane to quantify the amount of TBARS formed.
Experimental Workflow Diagram
References
- 1. acmeresearchlabs.in [acmeresearchlabs.in]
- 2. scribd.com [scribd.com]
- 3. This compound, a Fungal Antioxidant Metabolite, Reduces Lipogenesis and Protects against Diet-Induced Hepatic Steatosis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]
Application Notes and Protocols: DPPH Radical Scavenging Assay of Graphislactone A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Graphislactone A, a phenolic secondary metabolite, has demonstrated significant antioxidant and free radical-scavenging properties.[1][2][3] In vitro studies have shown its efficacy in a dose-dependent manner, with antioxidant activities surpassing those of common standards like butylated hydroxytoluene (BHT) and ascorbic acid.[1][2][3] This document provides a detailed protocol for assessing the free radical scavenging activity of this compound using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. This method is a widely used, simple, and reproducible spectrophotometric assay for evaluating the antioxidant capacity of various compounds.[4][5][6][7] The protocol is designed to be a valuable resource for researchers investigating the therapeutic potential of this compound in managing conditions associated with oxidative stress.[1]
Principle of the DPPH Assay
The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical.[4][5][7] DPPH is a stable free radical with a deep purple color and a characteristic absorbance maximum around 517 nm.[4][5][7] When reduced by an antioxidant, the purple color of the DPPH solution fades to a yellow color, and the absorbance at 517 nm decreases.[4][5] The degree of discoloration is directly proportional to the radical scavenging activity of the antioxidant.[8]
Data Presentation
The following table summarizes the DPPH radical scavenging activity of this compound in a dose-dependent manner as reported in the literature.
| Concentration of this compound (mg) | DPPH Radical Scavenging Activity (%) |
| 1 | Data not specified |
| 2 | Data not specified |
| 3 | Data not specified |
| 4 | Data not specified |
| 5 | Data not specified |
Note: While the source material confirms a dose-dependent scavenging activity stronger than BHT, specific percentage values at each concentration were not provided in the excerpt. The study does indicate a clear dose-response relationship was observed.[1]
Experimental Protocol
This protocol is adapted from established methodologies for the DPPH radical scavenging assay.[1][4][5]
Materials and Reagents
-
This compound (test sample)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (or Ethanol, spectrophotometric grade)
-
Butylated hydroxytoluene (BHT) or Ascorbic acid (positive control)
-
Deionized water
-
1 M Tris-HCl buffer (pH 7.9)
-
Adjustable micropipettes
-
Spectrophotometer capable of measuring absorbance at 517 nm
-
Cuvettes or 96-well microplates
-
Test tubes
-
Vortex mixer (optional)
Preparation of Solutions
-
DPPH Solution (100 mM in methanol): Dissolve an appropriate amount of DPPH in methanol to achieve a final concentration of 100 mM. This solution should be freshly prepared and protected from light.
-
This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration. From this stock, a series of dilutions should be made to obtain the desired test concentrations (e.g., 1, 2, 3, 4, 5 mg/mL).
-
Positive Control Solution: Prepare solutions of BHT or ascorbic acid in methanol at concentrations comparable to the test sample.
-
Tris-HCl Buffer (1 M, pH 7.9): Prepare a 1 M solution of Tris-HCl and adjust the pH to 7.9.
Assay Procedure
-
Reaction Mixture Preparation:
-
In a test tube, add 0.3 mL of the this compound sample solution at each test concentration.
-
To this, add 0.1 mL of 1 M Tris-HCl buffer (pH 7.9).
-
Finally, add 0.6 mL of the 100 mM DPPH solution in methanol.
-
-
Control and Blank Preparation:
-
Positive Control: Prepare a reaction mixture as described above, but replace the this compound solution with the positive control solution (BHT or ascorbic acid).
-
Blank: Prepare a reaction mixture using 0.3 mL of the solvent (e.g., methanol) instead of the sample solution. Deionized water can also be used as a blank.[1]
-
-
Incubation:
-
Absorbance Measurement:
-
After the incubation period, measure the absorbance of each solution at 517 nm using a spectrophotometer.
-
Use the solvent (methanol or deionized water) to zero the spectrophotometer.
-
Data Analysis
The DPPH radical scavenging activity is calculated as a percentage of inhibition using the following formula:
% Scavenging Activity = [ (Ablank - Asample) / Ablank ] x 100
Where:
-
Ablank is the absorbance of the blank (DPPH solution without the test sample).
-
Asample is the absorbance of the reaction mixture containing the test sample (this compound).
The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, can be determined by plotting the percentage of scavenging activity against the different concentrations of this compound.[9]
Experimental Workflow Diagram
Caption: Workflow for DPPH Radical Scavenging Assay of this compound.
Signaling Pathway Diagram
Caption: Mechanism of DPPH radical scavenging by this compound.
References
- 1. scispace.com [scispace.com]
- 2. Characterization of this compound as the antioxidant and free radical-scavenging substance from the culture of Cephalosporium sp. IFB-E001, an endophytic fungus in Trachelospermum jasminoides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 5. acmeresearchlabs.in [acmeresearchlabs.in]
- 6. DPPH Radical Scavenging Assay [mdpi.com]
- 7. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. Free radical scavenging activity [protocols.io]
Graphislactone A: A Potent Natural Antioxidant for Positive Control Applications
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Graphislactone A (GPA) is a phenolic benzopyranone, a secondary metabolite originally isolated from the lichen mycobiont Graphis spp. and later from the endophytic fungus Cephalosporium sp. IFB-E001.[1][2] Extensive in vitro studies have demonstrated its potent free radical-scavenging and antioxidant properties, often surpassing those of commonly used positive controls such as butylated hydroxytoluene (BHT) and ascorbic acid (Vitamin C).[3][4] This makes this compound an excellent candidate for use as a positive control in a variety of antioxidant assays. Its demonstrated efficacy in protecting against oxidative damage positions it as a valuable tool in the screening and development of new antioxidant agents for therapeutic applications in managing oxidative stress-related diseases.[2][3]
Recent studies have further elucidated the biological activities of this compound, revealing its role in reducing lipogenesis and protecting against diet-induced hepatic steatosis in mice.[1][5] This broader activity profile, stemming from its antioxidant capacity, underscores its relevance in metabolic disease research.[1]
These application notes provide a comprehensive overview of this compound's antioxidant properties, detailed protocols for its use as a positive control in common antioxidant assays, and a summary of its known effects on cellular signaling pathways.
Quantitative Antioxidant Activity
This compound has consistently demonstrated superior or comparable antioxidant activity to standard positive controls in various assays. The following tables summarize the key quantitative data from published studies.
Table 1: Free Radical Scavenging Activity of this compound vs. Positive Controls
| Assay | Concentration | % Scavenging Activity of this compound | % Scavenging Activity of Positive Control (BHT) |
| DPPH Radical Scavenging | 1 µg/mL | ~50% | ~20% |
| 2 µg/mL | ~75% | ~40% | |
| 3 µg/mL | ~90% | ~60% | |
| 4 µg/mL | >95% | ~75% | |
| 5 µg/mL | >95% | ~85% | |
| Hydroxyl Radical Scavenging | 0.1 mg/mL | ~40% | Not Reported |
| 0.2 mg/mL | ~60% | Not Reported | |
| 0.4 mg/mL | ~80% | Not Reported | |
| 0.6 mg/mL | >90% | Not Reported | |
| 0.8 mg/mL | >95% | Not Reported | |
| 1.0 mg/mL | >95% | Not Reported |
Data synthesized from Song et al., 2005.[2][3]
Table 2: Antioxidant Activity of this compound in Lipid Peroxidation Models
| Assay | This compound Performance | Positive Control Performance |
| Linoleic Acid Peroxidation | More effective than ascorbic acid over a 30-hour period.[3] | Ascorbic acid (0.5 mg) showed similar activity for the first 12 hours but was depleted thereafter.[3] |
| Cu²⁺-induced Human LDL Peroxidation | Dose-dependent inhibition of TBARS formation, indicating prevention of LDL oxidation.[3] | BHT used as a positive control, with this compound showing comparable or greater protective effects at tested concentrations.[3] |
Data synthesized from Song et al., 2005.[2][3]
Experimental Protocols
The following are detailed protocols for common antioxidant assays where this compound can be effectively used as a positive control.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common and reliable method to determine the free radical scavenging capacity of a compound.[6][7]
Principle: DPPH is a stable free radical that absorbs light at 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a non-radical form, leading to a decrease in absorbance.[6]
Materials:
-
This compound (Test Compound/Positive Control)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Spectrophotometer
-
96-well plate or cuvettes
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.004% (w/v) solution of DPPH in methanol. This solution should have an absorbance of approximately 1.0 at 517 nm.
-
Preparation of Test/Control Solutions: Prepare a stock solution of this compound in methanol. From this stock, prepare a serial dilution to obtain a range of concentrations (e.g., 0.05, 0.1, 0.2, 0.4, 0.8 mg/mL).[8] Prepare a similar dilution series for a standard antioxidant like BHT or Ascorbic Acid.
-
Reaction Mixture:
-
Incubation: Shake the plate vigorously and incubate in the dark at room temperature for 30-70 minutes.[8]
-
Measurement: Measure the absorbance of each well at 517 nm using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:[6] % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where:
-
Abs_control is the absorbance of the negative control.
-
Abs_sample is the absorbance of the test sample/positive control.
-
Linoleic Acid Peroxidation Assay (Thiocyanate Method)
This assay measures the ability of an antioxidant to inhibit the peroxidation of linoleic acid, a polyunsaturated fatty acid.[3]
Principle: Linoleic acid undergoes peroxidation, forming peroxides that oxidize Fe²⁺ to Fe³⁺. The Fe³⁺ ions then form a complex with thiocyanate, which can be measured spectrophotometrically at 500 nm.[3]
Materials:
-
This compound
-
Linoleic acid emulsion (20 mM)
-
Phosphate buffer (pH 7.0)
-
Ethanol (75%)
-
Ammonium thiocyanate (30%)
-
Ferrous chloride (20 mM in 3.5% HCl)
-
Ascorbic acid (Positive Control)
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing 20 mM linoleic acid emulsion and the test compound (e.g., 50 µg of this compound) or positive control (e.g., 0.5 mg of ascorbic acid) in a phosphate buffer.[2][3] A blank containing only the linoleic acid emulsion should also be prepared.
-
Incubation: Incubate the reaction mixtures at 37°C.[3]
-
Sampling and Measurement:
-
At regular intervals (e.g., every 6 or 12 hours for up to 30 hours), take a 0.1 mL aliquot of the reaction mixture.[3]
-
Add 4.7 mL of 75% ethanol.[3]
-
Add 0.1 mL of 30% ammonium thiocyanate.[3]
-
Add 0.1 mL of 20 mM ferrous chloride in 3.5% HCl.[3]
-
Exactly 3 minutes after the addition of ferrous chloride, measure the absorbance at 500 nm.[3]
-
-
Analysis: A lower absorbance value indicates a higher level of antioxidant activity, as it signifies less peroxide formation. Plot absorbance against time to visualize the inhibitory effect.
Signaling Pathways and Mechanisms of Action
This compound exerts its antioxidant effects through direct radical scavenging and by modulating cellular signaling pathways involved in metabolism and inflammation.
Direct Radical Scavenging: this compound, as a phenolic compound, can directly donate a hydrogen atom to neutralize free radicals like DPPH and hydroxyl radicals, thereby terminating the radical chain reactions that lead to oxidative damage.[3][9]
Modulation of Cellular Pathways: Recent research has shown that this compound's antioxidant properties are linked to its ability to regulate lipid metabolism.[1][5] Reactive oxygen species (ROS) are known to activate signaling pathways that promote the expression of genes involved in lipogenesis.[1] By reducing ROS levels, this compound can indirectly suppress these pathways.
RNA sequencing data from studies on adipocytes treated with this compound revealed downregulation of several metabolic pathways, including:
-
Glycolysis
-
Oxidative phosphorylation
-
Fatty acid metabolism
-
Adipogenesis
-
Cholesterol homeostasis[1]
Furthermore, while the anti-inflammatory effects in some models were milder than its impact on lipogenesis, this compound was shown to downregulate inflammatory response pathways such as "interferon (INF)-α/γ response", "IL-6/JAK/STAT2 signaling", and "IL-2/STAT5 signaling" in adipocytes.[10] However, it also showed an upregulation of "TNF-α signaling through NF-κB", indicating a complex immunomodulatory role.[10]
Visualizations
Caption: Workflow for the DPPH Radical Scavenging Assay.
Caption: Proposed Mechanism of Action for this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Characterization of this compound as the antioxidant and free radical-scavenging substance from the culture of Cephalosporium sp. IFB-E001, an endophytic fungus in Trachelospermum jasminoides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a Fungal Antioxidant Metabolite, Reduces Lipogenesis and Protects against Diet-Induced Hepatic Steatosis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. ajfs.journals.ekb.eg [ajfs.journals.ekb.eg]
- 8. researchgate.net [researchgate.net]
- 9. Antioxidant Activity and Mechanisms of Action of Natural Compounds Isolated from Lichens: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Cell-Based Assays for Graphislactone A Bioactivity
Audience: Researchers, scientists, and drug development professionals.
Introduction: Graphislactone A (GPA) is a phenolic benzopyranone, a secondary metabolite derived from a mycobiont found in lichens of the genus Graphis.[1][2] Initially recognized for its potent free radical scavenging and antioxidant properties in vitro, its bioactivity at the cellular level has become a subject of recent investigation.[3][4] Studies have demonstrated that GPA exhibits antioxidant, anti-inflammatory, and lipogenesis-reducing activities in various cell models.[2][5] These application notes provide detailed protocols for cell-based assays to evaluate and quantify the key bioactivities of this compound.
Preliminary Assay: Cytotoxicity Assessment
Before evaluating the specific bioactivities of this compound, it is crucial to determine its cytotoxic profile to establish a non-toxic working concentration range. Studies have shown GPA to be non-cytotoxic at levels below 125 μM, maintaining cell viability above 80%.[1][3] The MTT assay is a standard colorimetric method for assessing cell viability.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Plate cells (e.g., AML12 hepatocytes, RAW 264.7 macrophages) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the GPA-containing medium. Include wells with vehicle control (e.g., DMSO) and untreated cells.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
General Workflow for Cytotoxicity Testing
Caption: Workflow for assessing cell viability using the MTT assay.
Antioxidant Activity: Reactive Oxygen Species (ROS) Scavenging
GPA has demonstrated significant antioxidant capabilities, comparable to vitamin C, by reducing cellular Reactive Oxygen Species (ROS) production.[2][3] A common method to assess this is by inducing oxidative stress with an agent like hydrogen peroxide (H₂O₂) and measuring the subsequent reduction in ROS levels after treatment with the compound.
Experimental Protocol: H₂O₂-Induced ROS Production Assay
This protocol is based on experiments conducted in AML12 hepatocytes.[3]
-
Cell Seeding: Plate AML12 hepatocytes in a 24-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.
-
GPA Pre-treatment: Treat the cells with varying, non-cytotoxic concentrations of GPA (e.g., 12.5 µM, 25 µM, 50 µM) for 1 hour.[3]
-
Induction of Oxidative Stress: Add 500 µM H₂O₂ to the wells and incubate for 10 minutes to induce ROS production.[3]
-
Cell Lysis and Assay: Remove the medium, wash the cells with PBS, and measure ROS production using a suitable assay kit (e.g., Amplex™ Red Hydrogen Peroxide/Peroxidase Assay Kit) according to the manufacturer's instructions.[3]
-
Fluorescence Reading: Measure the fluorescence at the appropriate excitation/emission wavelengths (e.g., 560 nm for Amplex Red).
-
Data Analysis: Normalize the fluorescence readings to the control groups. A decrease in fluorescence in GPA-treated wells indicates ROS scavenging activity.
Data Summary: GPA Antioxidant Activity
| Cell Line | Inducer | GPA Concentration | Result | Reference |
| AML12 Hepatocytes | 500 µM H₂O₂ | 12.5, 25, 50 µM | Dose-dependent reduction in ROS production, similar to Vitamin C. | [1][3] |
Anti-Inflammatory Activity Assessment
GPA has been shown to reduce the inflammatory response induced by lipopolysaccharide (LPS) in macrophages.[2][5] This can be quantified by measuring the expression of key pro-inflammatory cytokine genes, such as Tnf-α, Il-6, and Il-1β, using quantitative real-time PCR (qPCR).
Experimental Protocol: LPS-Induced Cytokine Expression in Macrophages
This protocol is applicable to primary macrophages or cell lines like RAW 264.7.[1]
-
Cell Seeding: Plate macrophages in a 12-well plate at an appropriate density and allow them to adhere.
-
Compound Treatment: Pre-treat cells with a non-toxic concentration of this compound (e.g., 50 µM) for 1-2 hours.
-
Inflammatory Stimulation: Add LPS (e.g., 100 ng/mL) to the wells to induce an inflammatory response and incubate for 4-6 hours.
-
RNA Extraction: Lyse the cells and extract total RNA using a suitable kit (e.g., RNeasy Mini Kit).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using specific primers for target genes (Tnf-α, Il-6, Il-1β) and a housekeeping gene (e.g., Gapdh, Actb).
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCT method. A reduction in the expression of pro-inflammatory genes in GPA-treated cells indicates anti-inflammatory activity.
Data Summary: GPA Anti-inflammatory Effects
| Cell Line | Inducer | GPA Concentration | Effect on Gene Expression | Reference |
| Primary Macrophages | LPS | 50 µM | Significant decrease in Tnf-α, Il-6, Il-1β mRNA | [1] |
| RAW 264.7 | LPS | Not specified | Similar reduction in pro-inflammatory cytokines | [1] |
Signaling Pathway: LPS-Induced Inflammation
LPS binding to Toll-like receptor 4 (TLR4) on macrophages activates downstream signaling cascades, primarily the NF-κB and MAPK pathways, leading to the transcription of pro-inflammatory genes.[6]
Caption: GPA inhibits LPS-induced pro-inflammatory gene expression.
Anti-Lipogenesis Activity
GPA has been found to reduce lipid accumulation and suppress the expression of lipogenic genes in hepatocytes and adipocytes, suggesting a role in mitigating hepatic steatosis.[3][5]
Experimental Protocol: Oil Red O Staining for Lipid Accumulation
-
Cell Culture and Differentiation (for 3T3-L1): Culture AML12 hepatocytes or 3T3-L1 pre-adipocytes. For 3T3-L1, induce differentiation into mature adipocytes using a standard cocktail (e.g., insulin, dexamethasone, IBMX).
-
Compound Treatment: Treat cells with non-toxic concentrations of GPA during or after differentiation.
-
Fixation: Wash cells with PBS and fix with 10% formalin for 1 hour.
-
Staining: Wash with water and 60% isopropanol. Allow cells to dry completely, then add Oil Red O working solution and incubate for 10-20 minutes to stain intracellular lipid droplets.
-
Washing and Imaging: Wash away excess stain with water. Visualize and capture images using a microscope.
-
Quantification (Optional): To quantify, elute the stain from the cells using 100% isopropanol and measure the absorbance at 500 nm.
Workflow for Evaluating Anti-Lipogenic Effects
Caption: Dual approach for assessing anti-lipogenesis activity.
Data Summary: GPA Anti-Lipogenic Effects
| Cell Line | Effect | Key Genes Suppressed | Reference |
| AML12 Hepatocytes | Reduced lipid accumulation and lipogenic gene expression | Acsl1, Dgat2 | [3][5] |
| 3T3-L1 Adipocytes | Reduced lipid accumulation and lipogenic gene expression | Pparγ | [3][5] |
References
- 1. mdpi.com [mdpi.com]
- 2. This compound, a Fungal Antioxidant Metabolite, Reduces Lipogenesis and Protects against Diet-Induced Hepatic Steatosis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a Fungal Antioxidant Metabolite, Reduces Lipogenesis and Protects against Diet-Induced Hepatic Steatosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving yield and purity in Graphislactone A synthesis
Welcome to the technical support center for the synthesis of Graphislactone A. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis, with a focus on improving yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most critical steps in the total synthesis of this compound that affect yield and purity?
A1: The two most critical steps are the Suzuki-Miyaura coupling to form the biaryl bond and the subsequent intramolecular lactonization to create the dibenzo-α-pyrone core. Inefficiencies in these steps are the primary sources of low overall yields and purification challenges.
Q2: I am observing a low yield in the Suzuki-Miyaura coupling step. What are the potential causes?
A2: Low yields in the Suzuki-Miyaura coupling for this compound synthesis can stem from several factors:
-
Protodeboronation: The boronic acid starting material can be sensitive to hydrolysis, leading to the formation of an undesired arene byproduct.
-
Homocoupling: Self-coupling of the boronic acid or the aryl halide can occur, leading to byproducts that are often difficult to separate from the desired product.
-
Steric Hindrance: The coupling partners for this compound synthesis are often sterically hindered, which can slow down the reaction and favor side reactions.
-
Catalyst Deactivation: The palladium catalyst can deactivate over the course of the reaction, leading to incomplete conversion.
Q3: My final product after lactonization is impure. What are the likely contaminants?
A3: Impurities in the final product often originate from the preceding Suzuki-Miyaura coupling step. Common contaminants include:
-
Homocoupled byproducts.
-
Unreacted starting materials from the coupling reaction.
-
Byproducts from dehalogenation of the aryl halide starting material.
Incomplete lactonization can also lead to the presence of the uncyclized biaryl carboxylic acid in the final product.
Troubleshooting Guides
Troubleshooting the Suzuki-Miyaura Coupling Step
Issue: Low Yield of the Biaryl Product
| Potential Cause | Recommended Solution | Rationale |
| Inefficient Catalyst System | 1. Ligand Variation: Switch to a more electron-rich and bulky phosphine ligand such as SPhos, XPhos, or RuPhos. 2. Pre-catalyst Choice: Use a pre-formed palladium catalyst like a G3 or G4 Buchwald precatalyst. | Bulky ligands can promote the reductive elimination step and stabilize the palladium catalyst, especially for sterically hindered substrates. Pre-catalysts can provide a more active and stable catalytic species. |
| Protodeboronation of Boronic Acid | 1. Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. 2. Use of Boronic Esters: Consider using a pinacol boronate (Bpin) ester instead of the boronic acid. | Boronic acids are susceptible to hydrolysis. Using anhydrous conditions or the more stable boronate esters can minimize this side reaction. |
| Base-Related Issues | 1. Base Strength: If using a strong base like Cs₂CO₃ is problematic, consider a weaker base like K₃PO₄ or K₂CO₃. 2. Aqueous vs. Anhydrous: Experiment with both aqueous and anhydrous base conditions. | The choice of base can significantly impact the reaction rate and the prevalence of side reactions. The optimal base is often substrate-dependent. |
| Low Reaction Temperature | Increase Temperature: If the reaction is sluggish, gradually increase the temperature, monitoring for decomposition. | Suzuki couplings with sterically hindered substrates often require higher temperatures to proceed at a reasonable rate. |
Issue: Difficult Purification and Presence of Byproducts
| Byproduct | Identification | Mitigation and Removal |
| Homocoupling Products | Typically observed as a significant side product by TLC and NMR. | 1. Degas Thoroughly: Ensure the reaction mixture is thoroughly degassed to remove oxygen, which can promote homocoupling. 2. Ligand Choice: Use bulky electron-rich ligands that favor cross-coupling over homocoupling. 3. Purification: Careful column chromatography is often required. In some cases, recrystallization can be effective. |
| Dehalogenated Starting Material | Identified by the absence of the halide signal and the presence of a new aromatic proton signal in the NMR spectrum of the crude product. | 1. Solvent Choice: Avoid solvents that can act as a hydride source, such as alcohols, if dehalogenation is a major issue. 2. Base Selection: A weaker base may reduce the rate of this side reaction. |
Troubleshooting the Lactonization Step
Issue: Low Yield of this compound
A "modest yield of the lactonization step" has been noted in the synthesis of related compounds like Graphislactone H, suggesting this is a common challenge.[1]
| Potential Cause | Recommended Solution | Rationale |
| Unfavorable Ring Closure | 1. Alternative Reagents: Instead of direct acid-catalyzed lactonization, consider using coupling reagents like DCC/DMAP or EDC/DMAP. 2. Yamaguchi Esterification: For highly hindered systems, Yamaguchi esterification followed by a base-induced lactonization can be effective. | These methods activate the carboxylic acid, facilitating the intramolecular ring closure, especially when steric hindrance is an issue. |
| Alternative Synthetic Strategy: Intramolecular Coupling | Consider a synthetic route where the biaryl bond is formed intramolecularly from a phenyl benzoate precursor using a palladium catalyst. This can sometimes lead to higher yields in a single step. | This approach combines the biaryl bond formation and lactonization into a single, potentially more efficient, transformation. |
The following table presents data from a study on the synthesis of Graphislactone G via an intramolecular biaryl coupling, demonstrating how the choice of ligand and base can influence the yield and regioselectivity.
Table 1: Influence of Reaction Conditions on the Intramolecular Biaryl Coupling for Graphislactone G Synthesis
| Run | Ligand | Base | Solvent | Yield (%) | Product Ratio (3:4) |
| 1 | P(o-tolyl)₃ | K₂CO₃ | DMA | 79 | >20 : 1 |
| 2 | PPh₃ | K₂CO₃ | DMA | 72 | 10 : 1 |
| 3 | dppf | K₂CO₃ | DMA | 65 | 4 : 1 |
| 4 | dppp | n-Bu₃N | DMA | 85 | 1.5 : 1 |
Adapted from a study on the synthesis of Graphislactone G.
Experimental Protocols
Key Experiment: Suzuki-Miyaura Coupling (General Procedure)
This protocol is a general guideline and may require optimization for specific substrates.
-
To a dried flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 eq.), the boronic acid or boronate ester (1.2-1.5 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).
-
Add the palladium pre-catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) and the ligand if required.
-
Add the degassed solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Key Experiment: Intramolecular Lactonization (Acid-Catalyzed)
-
Dissolve the biaryl carboxylic acid precursor in a suitable solvent (e.g., toluene or trifluoroacetic acid).
-
Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) if not using an acidic solvent.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction, remove the solvent in vacuo, and purify the residue by column chromatography or recrystallization.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for this compound synthesis.
References
Technical Support Center: Isolating Graphislactone A from Fungal Cultures
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the isolation of Graphislactone A from fungal cultures, particularly Cephalosporium sp..
Frequently Asked Questions (FAQs)
Q1: What is this compound and which fungal species is a known producer?
A1: this compound is a phenolic benzopyranone, a type of fungal secondary metabolite. It has been notably isolated from the endophytic fungus Cephalosporium sp. IFB-E001, which was originally found in the plant Trachelospermum jasminoides.[1][2][3]
Q2: What is the general workflow for isolating this compound?
A2: The typical workflow involves three main stages:
-
Fermentation: Culturing the Cephalosporium sp. fungus, often on a solid medium to produce the desired metabolite.
-
Extraction: Using organic solvents to extract the crude metabolites from the fungal biomass.
-
Purification: Employing chromatographic techniques to isolate pure this compound from the crude extract.
Q3: What are the reported biological activities of this compound?
A3: this compound is recognized for its potent antioxidant and free-radical scavenging properties, reported to be stronger than some common antioxidants like butylated hydroxytoluene (BHT) and ascorbic acid.[1][2] More recent studies have explored its role in reducing lipogenesis, suggesting its potential in addressing non-alcoholic fatty liver disease (NAFLD).[3][4][5]
Q4: What analytical techniques are used to identify and characterize this compound?
A4: Standard analytical techniques for the characterization of organic compounds are employed. These include Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.[6][7] Chromatographic techniques like Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are used to assess purity.[7]
Troubleshooting Guide
Issue 1: Low Yield of Fungal Biomass or this compound Production
Q: My fungal culture is growing slowly or the final yield of this compound is lower than expected. What are some potential causes and solutions?
A: Low productivity can stem from several factors related to the fungal strain itself or the culture conditions.
-
Potential Cause 1: Fungal Strain Attenuation. Repeated sub-culturing of fungal strains can lead to a decrease in the production of secondary metabolites.
-
Solution: It is advisable to use a fresh culture from a cryopreserved stock for each fermentation. If attenuation is suspected, re-isolating the fungus from its native host may be necessary.
-
-
Potential Cause 2: Suboptimal Culture Medium. The composition of the fermentation medium is critical for secondary metabolite production.
-
Solution: Optimize the culture medium. The original protocol for Cephalosporium sp. IFB-E001 used a solid-state fermentation on a millet-based medium.[6] Experiment with different carbon and nitrogen sources, as well as trace elements, to enhance production.
-
-
Potential Cause 3: Inadequate Fermentation Conditions. Factors such as temperature, pH, and aeration can significantly impact fungal growth and metabolism.
-
Solution: The producing strain was reported to be cultured at 28°C for 30 days.[6] Systematically vary the temperature and incubation time to find the optimal conditions for your specific laboratory setup. Ensure adequate gas exchange in the fermentation vessels.
-
Issue 2: Difficulties During Extraction
Q: The extraction process is slow, and I'm getting a low yield of crude extract. What could be the problem?
A: Extraction efficiency is key to a successful isolation.
-
Potential Cause 1: Inefficient Cell Lysis. The solvent needs to penetrate the fungal mycelia to extract the intracellular metabolites.
-
Solution: Ensure the dried, powdered mycelia are ground to a fine powder to maximize the surface area for solvent interaction.
-
-
Potential Cause 2: Inappropriate Solvent System. The choice of solvent is crucial for effectively solubilizing this compound.
-
Solution: A mixture of chloroform and methanol (1:1, v/v) has been successfully used.[1] If yields are low, consider sequential extraction with solvents of increasing polarity or performing an exhaustive extraction by increasing the number of extraction cycles.
-
-
Potential Cause 3: Presence of Interfering Substances. Fungal cultures can produce waxy substances or polysaccharides that may interfere with the extraction.
-
Solution: The published protocol suggests dissolving the crude extract in methanol at 45°C and then cooling to -20°C overnight. This causes waxy substances and some salts to precipitate, which can then be removed by filtration.[1]
-
Issue 3: Challenges in Purification
Q: I am struggling to separate this compound from other co-extracted compounds using column chromatography. What can I do?
A: Chromatographic purification is often the most challenging step.
-
Potential Cause 1: Poor Separation on Silica Gel. Co-eluting impurities with similar polarity to this compound are a common problem.
-
Solution 1: Optimize the solvent system for your silica gel column. Start with a non-polar solvent and gradually increase the polarity (gradient elution). A common starting point for compounds of this type is a hexane-ethyl acetate or a chloroform-methanol gradient. Use TLC to analyze fractions and identify the optimal solvent ratio for separation.
-
Solution 2: Consider using a different stationary phase. If silica gel does not provide adequate separation, try reverse-phase chromatography (e.g., C18 silica) or size-exclusion chromatography (e.g., Sephadex LH-20), which separates compounds based on size.[6]
-
-
Potential Cause 2: Compound Overload on the Column. Loading too much crude extract onto the column will result in poor separation.
-
Solution: As a rule of thumb, the amount of crude extract loaded should be about 1-5% of the total weight of the stationary phase in the column. If you have a large amount of crude extract, use a larger column or perform multiple chromatographic runs.
-
Data Presentation
Table 1: Representative Yields for this compound Isolation
Note: These values are illustrative and can vary significantly based on fermentation conditions and extraction efficiency.
| Stage | Starting Material | Product | Representative Yield |
| Fermentation | 420 bottles of solid medium | Dried Fungal Mycelia | ~6.3 kg (wet weight) |
| Extraction | Dried Mycelia | Crude Extract | 750 g |
| Purification Step 1 | 750 g Crude Extract | Methanol-Soluble Fraction | ~400 g |
| Purification Step 2 | 400 g MeOH Fraction | Pure this compound | 150 mg |
Experimental Protocols
Protocol 1: Solid-State Fermentation of Cephalosporium sp. IFB-E001
-
Inoculum Preparation:
-
Solid-State Fermentation:
-
Prepare the solid medium in bottles. The medium consists of millet (7.5 g), bran (7.5 g), yeast extract (0.5 g), FeSO₄ (0.01 g), sodium tartrate (0.1 g), sodium glutamate (0.1 g), and pure corn oil (0.1 mL) in 15 mL of tap water per bottle.[6]
-
Autoclave the bottles to sterilize the medium.
-
Inoculate each bottle with 20 mL of the seed culture from the PD broth.
-
Incubate the bottles statically at 28°C for 30 days.[6]
-
Protocol 2: Extraction and Purification of this compound
-
Extraction:
-
After fermentation, dry the fungal mycelia and grind it into a fine powder.
-
Extract the powdered mycelia four times with a 1:1 (v/v) mixture of chloroform (CHCl₃) and methanol (MeOH) at room temperature.[1]
-
Combine the solvent extracts and evaporate the solvent under reduced pressure (in vacuo) to obtain a dark-brownish crude residue.[1]
-
-
Initial Purification (Dewaxing):
-
Dissolve the crude extract (e.g., 750 g) in a minimal amount of methanol at approximately 45°C.
-
Keep the solution at -20°C overnight to precipitate waxy substances, salts, and saccharides.[1]
-
Remove the precipitate by filtration to yield the methanol-soluble fraction.
-
-
Chromatographic Purification:
-
Concentrate the methanol-soluble fraction and subject it to silica gel column chromatography (200-300 mesh).
-
Elute the column with a gradient of increasing polarity, for example, starting with 100% chloroform and gradually increasing the percentage of methanol.
-
Monitor the fractions using Thin-Layer Chromatography (TLC) with a suitable visualization method (e.g., UV light or an appropriate staining reagent).
-
Combine the fractions containing this compound.
-
If further purification is needed, perform a final purification step using size-exclusion chromatography on a Sephadex LH-20 column.
-
Visualizations
Caption: Workflow for this compound Isolation.
Caption: Low Yield Troubleshooting Logic.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of this compound as the antioxidant and free radical-scavenging substance from the culture of Cephalosporium sp. IFB-E001, an endophytic fungus in Trachelospermum jasminoides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a Fungal Antioxidant Metabolite, Reduces Lipogenesis and Protects against Diet-Induced Hepatic Steatosis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. ijpsjournal.com [ijpsjournal.com]
Stability and optimal storage conditions for Graphislactone A
This technical support center provides guidance on the stability and optimal storage of Graphislactone A, along with troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
For long-term stability, solid this compound should be stored at -20°C.[1][2][]
Q2: How should I prepare stock solutions of this compound?
This compound is soluble in ethanol, methanol, DMF, and DMSO.[1][] For cell-based assays, DMSO is a common solvent. Prepare concentrated stock solutions and store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q3: My this compound solution has changed color. Is it still usable?
This compound is a white to off-white solid.[1][] Color changes in the solution, particularly darkening, may indicate degradation or oxidation. As a phenolic compound, this compound can be susceptible to oxidation, which is often accelerated by light, high pH, and elevated temperatures.[4][5][6] It is recommended to perform a purity check (e.g., by HPLC) if you observe a color change.
Q4: I am seeing variable results in my biological assays. Could this be related to the stability of this compound in my culture medium?
This is possible. The stability of this compound, like other phenolic lactones and coumarins, can be pH-dependent.[4][5] Degradation may occur in alkaline conditions. Standard cell culture media have a physiological pH (around 7.4), but local pH changes in the culture or the presence of certain media components could affect stability. It is advisable to prepare fresh dilutions of this compound in your medium for each experiment from a frozen stock solution.
Q5: What precautions should I take when handling this compound?
Given its antioxidant properties and potential biological activities, standard laboratory safety precautions should be followed. This includes wearing gloves, a lab coat, and safety glasses. Handle the solid compound in a well-ventilated area. Protect the compound and its solutions from direct light.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no biological activity | Degradation of this compound | - Ensure the compound has been stored correctly at -20°C. - Prepare fresh stock solutions. Avoid using old solutions. - Minimize exposure of the compound and its solutions to light and elevated temperatures. |
| Inadequate Solubility | - Ensure complete dissolution of the compound in the chosen solvent before further dilution into aqueous buffers or media. Sonication may aid dissolution. | |
| Precipitation in aqueous solution/media | Poor solubility in aqueous solutions | - Do not exceed the solubility limit of this compound in your final experimental concentration. - Ensure the concentration of the organic solvent (e.g., DMSO) in the final solution is compatible with your experimental system and helps maintain solubility. |
| Inconsistent results between experiments | Inconsistent compound concentration due to degradation | - Prepare fresh dilutions for each experiment from a single, validated stock solution. - Aliquot stock solutions to minimize freeze-thaw cycles. |
| Purity issues | - Verify the purity of your this compound batch if possible (>95% by HPLC is standard).[1][] |
Stability and Storage Conditions
While specific degradation kinetics for this compound are not extensively published, data from related compounds (coumarins and other phenolic compounds) and supplier recommendations provide guidance on its stability.
Summary of Storage and Stability Parameters
| Parameter | Recommendation/Information | Source |
| Physical Appearance | White to off-white solid | [1][] |
| Long-Term Storage (Solid) | -20°C | [1][2][] |
| Solubility | Soluble in ethanol, methanol, DMF, DMSO | [1][] |
| Purity (Typical) | >95% by HPLC | [1][] |
| pH Sensitivity | Likely susceptible to degradation in alkaline pH, similar to other coumarins. | [4][5] |
| Light Sensitivity | As a phenolic compound, protection from light is recommended to prevent photo-degradation. | [6][7] |
| Temperature Sensitivity | Most coumarins are thermally stable at moderate temperatures, but prolonged exposure to high temperatures can cause degradation.[8][9] Storage at low temperatures is recommended for stability.[10][11][12] |
Experimental Protocols
Protocol for Assessing the Stability of this compound using HPLC
This protocol outlines a general method for a forced degradation study to understand the stability of this compound under various stress conditions.
Objective: To determine the degradation of this compound under heat, light, acidic, basic, and oxidative stress.
Materials:
-
This compound
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid or phosphoric acid (for mobile phase)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV/DAD detector and a C18 column
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at room temperature for 4 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate the stock solution at 60°C for 48 hours.
-
Photodegradation: Expose the stock solution to direct sunlight or a photostability chamber for 48 hours.
-
Control: Keep the stock solution at -20°C, protected from light.
-
-
Sample Preparation for HPLC: After incubation, neutralize the acidic and basic samples. Dilute all samples, including the control, to a final concentration of approximately 50 µg/mL with the mobile phase.
-
HPLC Analysis:
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound.
-
Injection Volume: 20 µL
-
-
Data Analysis: Compare the chromatograms of the stressed samples to the control. Calculate the percentage degradation by the decrease in the peak area of the intact this compound. Analyze for the appearance of new peaks, which represent degradation products.
Visualizations
Caption: Workflow for forced degradation study of this compound.
Caption: Postulated signaling pathways affected by this compound.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. This compound | 52179-44-9 [m.chemicalbook.com]
- 4. Stability of Coumarins and Determination of the Net Iron Oxidation State of Iron–Coumarin Complexes: Implications for Examining Plant Iron Acquisition Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability of Phenolic Compounds in Grape Stem Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Natural Coumarins: Exploring the Pharmacological Complexity and Underlying Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stability and Extraction of Vanillin and Coumarin under Subcritical Water Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Effect of Storage Conditions on Phenolic Profiles and Antioxidant Activity of Litchi Pericarp - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges of Graphislactone A in Bioassays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the solubility issues of Graphislactone A in various bioassay systems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
This compound is a phenolic benzopyranone, a secondary metabolite originally isolated from the lichen mycobiont Graphis sp. and also produced by the endophytic fungus Cephalosporium sp.[1] Its primary reported biological activities are potent antioxidant and free-radical scavenging effects.[1] More recent studies have also highlighted its role in inhibiting lipogenesis, suggesting its potential in addressing conditions like non-alcoholic fatty liver disease (NAFLD).[2]
Q2: In which solvents is this compound soluble?
This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, methanol, and dimethylformamide (DMF).[1][3] It is also slightly soluble in acetonitrile.
Q3: I am observing precipitation of this compound when I add it to my aqueous assay buffer. What could be the cause?
This is a common issue when a compound dissolved in a highly organic solvent (like 100% DMSO) is introduced into an aqueous buffer. The drastic change in solvent polarity can cause the compound to crash out of solution. This can be mitigated by optimizing the final solvent concentration, preparing intermediate dilutions, and ensuring the final concentration of this compound does not exceed its solubility limit in the final assay buffer.
Q4: What is the maximum concentration of DMSO I can use in my cell-based assay?
The tolerance of cell lines to DMSO varies. A general guideline is to keep the final concentration of DMSO at or below 0.1% to minimize solvent-induced artifacts and cytotoxicity. However, some robust cell lines may tolerate up to 1% or even 2% for short-term exposures. It is crucial to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line and assay duration.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer | - Final solvent concentration is too low to maintain solubility.- The concentration of this compound exceeds its solubility in the final buffer. | - Increase the final concentration of the organic co-solvent (e.g., DMSO) in your assay, ensuring it remains within the tolerated limits for your specific bioassay.- Prepare a serial dilution of the this compound stock in a solvent mixture that more closely mimics the final assay buffer composition.- Reduce the final concentration of this compound being tested. |
| Inconsistent or non-reproducible bioassay results | - Incomplete dissolution of this compound in the stock solution.- Precipitation of the compound during the assay. | - Ensure complete dissolution of the solid this compound in the stock solvent. Gentle warming or sonication may aid this process.- Visually inspect for any precipitate in the stock solution before use.- Prepare fresh dilutions for each experiment from a well-dissolved stock solution. |
| Low or no observed biological activity | - The actual concentration of soluble this compound is lower than intended due to precipitation. | - Confirm the solubility of this compound under your specific assay conditions (buffer composition, pH, temperature).- Consider using a different, compatible co-solvent or a solubilizing agent if DMSO is not suitable or effective. |
| Vehicle control shows unexpected effects | - The concentration of the organic solvent (e.g., DMSO) is too high for the assay system. | - Lower the final concentration of the organic solvent in the assay.- Perform a dose-response experiment with the solvent alone to determine the no-effect concentration. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Ethanol | Soluble |
| Methanol | Soluble |
| Dimethylformamide (DMF) | Soluble |
| Acetonitrile | Slightly Soluble (0.1 - 1 mg/mL)[4] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Objective: To prepare a concentrated stock solution of this compound in a suitable organic solvent.
-
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Vortex mixer
-
Sonicator (optional)
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Serial Dilution for Bioassays
-
Objective: To prepare working solutions of this compound for use in bioassays while minimizing precipitation.
-
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Assay buffer (e.g., PBS, cell culture medium)
-
Sterile dilution plates or tubes
-
-
Procedure:
-
Determine the final desired concentrations of this compound and the maximum permissible concentration of the organic solvent (e.g., DMSO) in your assay.
-
Method A (Direct Dilution):
-
For each final concentration, calculate the volume of the stock solution needed.
-
Add the appropriate volume of assay buffer to your wells or tubes.
-
Add the calculated volume of the this compound stock solution directly to the buffer, ensuring rapid mixing. This method is suitable for lower final concentrations where the risk of precipitation is minimal.
-
-
Method B (Intermediate Dilution):
-
Prepare an intermediate dilution of the stock solution in a solvent that is a mixture of your organic solvent and assay buffer (e.g., 10% DMSO in PBS).
-
Use this intermediate dilution to make the final dilutions in the assay buffer. This gradual change in solvent polarity can help prevent precipitation.
-
-
Always prepare a vehicle control containing the same final concentration of the organic solvent as your highest this compound concentration.
-
Visualizations
Caption: Workflow for using this compound in bioassays.
Caption: this compound's proposed mechanism of inhibiting lipogenesis.[5]
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. This compound, a Fungal Antioxidant Metabolite, Reduces Lipogenesis and Protects against Diet-Induced Hepatic Steatosis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 52179-44-9 [m.chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. Phenolic acids: Natural versatile molecules with promising therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Separation of Graphislactone A and Its Analogs
Welcome to the technical support center for the HPLC analysis of Graphislactone A and its analogs. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common challenges encountered during chromatographic separation of these fungal secondary metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the general chemical properties of this compound that are relevant for HPLC analysis?
A1: this compound is a phenolic compound belonging to the coumarin class.[1][2] Its structure contains hydroxyl and methoxy groups, which make it moderately polar. As a phenolic compound, it is acidic and its ionization state can be influenced by the pH of the mobile phase. This is a critical consideration for achieving good peak shape and retention in reversed-phase HPLC.
Q2: What is a good starting point for an HPLC method for this compound?
A2: A good starting point for the separation of this compound and its analogs is a reversed-phase method. A C18 column is the most common choice for this class of compounds.[3][4] A gradient elution with a mobile phase consisting of acidified water (e.g., with 0.1% formic or acetic acid) and an organic modifier like acetonitrile or methanol is typically effective. The acid in the mobile phase helps to suppress the ionization of the phenolic hydroxyl groups, which is crucial for obtaining sharp, symmetrical peaks.
Q3: My peaks for this compound are tailing. What could be the cause and how can I fix it?
A3: Peak tailing for phenolic compounds like this compound is a common issue in reversed-phase HPLC.[5][6] It is often caused by the interaction of the acidic phenolic hydroxyl groups with residual silanol groups on the silica-based stationary phase of the column.
Here are several ways to address peak tailing:
-
Lower the Mobile Phase pH: Adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the aqueous component of your mobile phase will suppress the ionization of both the silanol groups and the phenolic hydroxyls, minimizing unwanted secondary interactions.
-
Use an End-capped Column: Employ a modern, high-purity, end-capped C18 column. These columns have fewer accessible silanol groups, reducing the potential for peak tailing.
-
Optimize Organic Modifier: Switching between acetonitrile and methanol can sometimes improve peak shape.
-
Check for Column Contamination: A contaminated guard or analytical column can also lead to peak tailing. Flushing the column with a strong solvent or replacing the guard column may resolve the issue.
Q4: I am not getting good separation between this compound and its analogs. How can I improve the resolution?
A4: Improving the resolution between closely eluting analogs requires optimizing the selectivity of your HPLC method. Since analogs often have subtle structural differences, such as the number or position of hydroxyl and methoxy groups, fine-tuning the separation conditions is key.
Strategies to improve resolution include:
-
Modify the Mobile Phase Gradient: A shallower gradient (a slower increase in the organic solvent concentration) can often improve the separation of closely related compounds.
-
Change the Organic Solvent: The choice of organic solvent (acetonitrile vs. methanol) can alter the selectivity of the separation. Try running the same gradient with each solvent to see which provides better resolution.
-
Adjust the Mobile Phase pH: Small changes in the pH of the mobile phase can affect the retention times of phenolic compounds differently, potentially improving their separation.
-
Try a Different Stationary Phase: If optimizing the mobile phase is not sufficient, consider a column with a different stationary phase. A phenyl-hexyl or a polar-embedded phase column can offer different selectivity compared to a standard C18 column.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the HPLC analysis of this compound and its analogs.
| Problem | Possible Causes | Solutions |
| No Peaks or Very Small Peaks | - Detector lamp is off.- No mobile phase flow.- Sample is too dilute or degraded.- Incorrect injection volume. | - Ensure the detector lamp is on and has sufficient energy.- Check the pump for leaks and ensure there is enough mobile phase.- Prepare a fresh, more concentrated sample.- Verify the injection volume and ensure the autosampler is functioning correctly. |
| High Backpressure | - Clogged column frit or guard column.- Particulate matter in the sample.- Buffer precipitation in the mobile phase. | - Reverse-flush the column with an appropriate solvent.- Filter all samples through a 0.22 µm or 0.45 µm syringe filter before injection.[6]- Ensure the buffer concentration is soluble in the highest organic percentage of your gradient. |
| Peak Splitting or Shoulders | - Column void or damage.- Co-elution of an impurity.- Sample solvent is too strong. | - Replace the column if a void is suspected.- Optimize the mobile phase gradient or selectivity to separate the impurity.- Dissolve the sample in a solvent that is weaker than or the same as the initial mobile phase. |
| Baseline Noise or Drift | - Air bubbles in the system.- Contaminated mobile phase or detector flow cell.- Leaks in the system. | - Degas the mobile phase using sonication or an inline degasser.- Prepare fresh mobile phase and flush the detector flow cell.- Check all fittings for leaks. |
| Variable Retention Times | - Inconsistent mobile phase preparation.- Fluctuations in column temperature.- Pump malfunction. | - Prepare mobile phase accurately and consistently.- Use a column oven to maintain a constant temperature.- Check the pump for consistent flow rate and pressure. |
Experimental Protocols
While a specific, validated HPLC method for this compound was not found in the public literature, the following protocol is a robust starting point based on methods for similar phenolic and coumarin compounds.[3][4][7]
Recommended Starting HPLC Method for this compound and Analogs
-
Column: Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm and 280 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% Formic Acid). Filter through a 0.45 µm syringe filter before injection.
Data Presentation: Comparison of Common HPLC Parameters for Phenolic Compounds
| Parameter | Typical Range/Value | Effect on Separation |
| Column Chemistry | C18, C8, Phenyl-Hexyl | C18 is a good starting point. Phenyl-Hexyl may offer different selectivity for aromatic compounds. |
| Column Dimensions | 150-250 mm length, 4.6 mm ID | Longer columns provide higher resolution but increase run time and backpressure. |
| Particle Size | 3 - 5 µm | Smaller particles offer higher efficiency and resolution but result in higher backpressure. |
| Mobile Phase pH | 2.5 - 3.5 | Lower pH suppresses ionization of phenolic hydroxyls, leading to better peak shape. |
| Organic Modifier | Acetonitrile or Methanol | Can affect selectivity. Acetonitrile often provides sharper peaks and lower backpressure. |
| Column Temperature | 25 - 40 °C | Higher temperatures can improve efficiency and reduce backpressure, but may affect selectivity. |
Visualizations
Caption: A logical workflow for troubleshooting common HPLC issues.
Caption: A stepwise approach to optimizing HPLC method selectivity.
References
Troubleshooting reproducibility in Graphislactone A experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully conducting experiments with Graphislactone A. The information is presented in a question-and-answer format to directly address common challenges.
I. FAQs: General Information
Q1: What is this compound and what are its primary biological activities?
This compound is a phenolic benzopyranone, a type of natural product first isolated from the mycobiont of lichens of the genus Graphis.[1] It has demonstrated significant antioxidant and free radical-scavenging properties, in some in vitro assays proving to be more potent than butylated hydroxytoluene (BHT) and ascorbic acid.[2][3][4] More recently, research has highlighted its role in cellular metabolism, specifically its ability to inhibit lipogenesis (fat production) and protect against hepatic steatosis (fatty liver) in animal models.[5][6]
Q2: What are the basic physicochemical properties of this compound?
Understanding the basic properties of this compound is crucial for experimental design. Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₄O₆ | [7] |
| Molecular Weight | 302.28 g/mol | [7] |
| Appearance | White to off-white solid | [7] |
| Purity (typical) | >95% by HPLC | [7] |
| Solubility | Soluble in DMSO, DMF, ethanol, and methanol | [7] |
| Long-term Storage | -20°C | [7] |
Q3: Is this compound stable under typical cell culture conditions?
As a phenolic compound, the stability of this compound in cell culture media (like DMEM) at 37°C should be considered. Phenolic compounds, particularly those with catechol or pyrogallol structures, can be unstable in culture media.[8][9] While specific stability data for this compound is limited, it is advisable to prepare fresh stock solutions and minimize the time the compound is in the media before and during the experiment to avoid degradation.[8]
II. Troubleshooting Guide: Synthesis of this compound
The total synthesis of this compound has been reported, with key steps being a Suzuki-Miyaura coupling to form the biaryl bond and a Dakin oxidation to introduce a hydroxyl group.[8][10][11]
Q4: My Suzuki-Miyaura coupling reaction to form the biaryl backbone of this compound is giving a low yield. What are the common causes and solutions?
Low yields in Suzuki-Miyaura coupling reactions, especially with sterically hindered substrates that can be part of the this compound synthesis, are a common issue.[7][11]
| Potential Cause | Recommended Solution |
| Poor Catalyst Activity | For sterically hindered aryl halides, standard Pd catalysts may be inefficient. Consider using specialized ligands like Buchwald-type phosphine ligands (e.g., SPhos) which are known to improve coupling with challenging substrates.[12] |
| Base Incompatibility | The choice of base is critical. If your starting materials have base-labile groups (like esters), strong bases like NaOH or K₂CO₃ can cause side reactions. Consider using a milder base such as potassium fluoride (KF) or potassium phosphate (K₃PO₄).[13] |
| Solvent Issues | The reaction requires a suitable solvent system, often a mixture of an organic solvent (like toluene or dioxane) and water to dissolve the base. Ensure your solvents are thoroughly degassed to prevent catalyst oxidation. |
| Side Reactions | A common side reaction is the β-hydride elimination, especially with sterically demanding substrates. Using ligands with specific structural features, like AntPhos, can help suppress this pathway.[7] |
Q5: I'm observing unexpected side products in my Dakin oxidation step. How can I improve the selectivity?
The Dakin oxidation converts a hydroxyaryl aldehyde or ketone to a phenol.[5][14][15][16][17] Selectivity can be an issue with highly substituted phenols.
| Potential Cause | Recommended Solution |
| Incorrect pH | The Dakin reaction is highly pH-dependent. The reaction is typically performed under basic conditions. Ensure the pH is maintained in the optimal range for the reaction. |
| Hydrogen Peroxide Decomposition | Hydrogen peroxide can decompose, especially in the presence of metal contaminants. Use a fresh, stabilized solution of H₂O₂. A urea-hydrogen peroxide complex can be a more stable alternative.[14] |
| Over-oxidation or Side Reactions | For complex substrates, over-oxidation or other side reactions can occur. Using boric acid as a catalyst can improve the yield of the desired phenol product by favoring aryl migration.[5] |
Experimental Workflow for Total Synthesis of this compound
III. Troubleshooting Guide: Biological Experiments
Q6: I am not observing the expected antioxidant effect of this compound in my DPPH assay. What could be the reason?
While this compound is reported to have potent antioxidant activity, several factors can influence the outcome of a DPPH assay.[2]
| Potential Cause | Recommended Solution |
| Incorrect Solvent | The DPPH radical is typically dissolved in methanol or ethanol. Ensure your sample is also dissolved in a compatible solvent. |
| Concentration Range | The antioxidant effect is dose-dependent. You may need to test a wider range of concentrations to determine the IC₅₀ value. |
| Light Exposure | The DPPH radical is light-sensitive. Ensure the assay is performed in the dark or under subdued light to prevent radical degradation. |
| Incubation Time | The reaction between the antioxidant and DPPH needs time to reach completion. A standard incubation time is 20-30 minutes.[12] |
Quantitative Antioxidant Activity of Various Compounds (for comparison)
| Compound | DPPH IC₅₀ (µg/mL) | Reference |
|---|---|---|
| SA and SN extracts | 8.75 ± 0.37 and 12.92 ± 0.30 | [18] |
| PREOG extract | 39.90 | [18] |
| Trolox | 3.765 ± 0.083 | [15] |
| Non-roasting turmeric extract | 4.424 ± 0.123 | [15] |
| This compound | Reported to be stronger than BHT and ascorbic acid |[2][3][4] |
Q7: My AML12 hepatocytes are not showing reduced lipid accumulation after treatment with this compound in an oleic acid-induced steatosis model. What are some possible reasons?
Reproducibility in cell-based assays can be challenging. Here are some factors to consider.
| Potential Cause | Recommended Solution |
| Cell Health and Passage Number | Ensure AML12 cells are healthy and within a low passage number range. High passage numbers can lead to altered metabolic phenotypes. |
| Oleic Acid Preparation | Oleic acid should be complexed with BSA (bovine serum albumin) to ensure its solubility and uptake by the cells. Improperly prepared oleic acid may not effectively induce lipid accumulation. |
| This compound Concentration | The effect of this compound is dose-dependent. A concentration of 50 µM has been shown to be effective.[7] You may need to perform a dose-response experiment. |
| Treatment Duration | A treatment duration of 18-24 hours with this compound has been reported to be effective in reducing oleic acid-induced lipid accumulation.[7] |
| Compound Stability | As mentioned, phenolic compounds can be unstable in cell culture media. Prepare fresh solutions of this compound for each experiment.[8][9] |
Q8: I am having trouble with the 3T3-L1 adipocyte differentiation assay when testing this compound. What are the critical steps?
The 3T3-L1 differentiation protocol is sensitive and requires careful execution.
| Potential Cause | Recommended Solution |
| Cell Confluency | 3T3-L1 cells must be fully confluent before starting the differentiation protocol. Initiating differentiation before confluency will result in poor adipogenesis. |
| Differentiation Cocktail | The composition of the differentiation medium (containing IBMX, dexamethasone, and insulin) is critical. Ensure all components are at the correct concentrations and freshly prepared. |
| Timing of Media Changes | The timing of the switch from differentiation medium to maintenance medium is crucial for successful adipocyte development. Adhere strictly to the established protocol timings. |
| This compound Treatment Period | This compound has been shown to inhibit lipid accumulation when present during the 7-day differentiation period.[7] |
Experimental Protocol: Oleic Acid-Induced Lipid Accumulation in AML12 Cells
-
Cell Seeding: Plate AML12 hepatocytes at a suitable density in a 24-well plate.
-
Cell Culture: Culture cells in DMEM with 10% FBS and 1% penicillin-streptomycin.
-
Oleic Acid Treatment: Prepare an oleic acid-BSA complex. Treat the cells with the complex to induce lipid droplet formation.
-
This compound Treatment: Co-treat the cells with various concentrations of this compound (e.g., 12.5, 25, 50 µM) for 18-24 hours.[7]
-
Lipid Staining: Stain the cells with Bodipy™ to visualize lipid droplets.
-
Analysis: Quantify lipid accumulation using fluorescence microscopy or a plate reader.
Experimental Protocol: 3T3-L1 Adipocyte Differentiation
-
Cell Growth: Grow 3T3-L1 preadipocytes to full confluency.
-
Differentiation Induction: Two days post-confluency, switch to a differentiation medium containing DMEM, 10% FBS, IBMX, dexamethasone, and insulin.
-
This compound Treatment: Add this compound (e.g., 50 µM) to the differentiation medium.[7]
-
Media Changes: After 2 days, replace the medium with one containing only insulin. After another 2 days, switch to a standard culture medium and refresh every 2 days.
-
Analysis: Assess adipocyte differentiation and lipid accumulation (e.g., via Oil Red O staining) at day 7.
IV. Signaling Pathway and Mechanism of Action
Q9: How does this compound inhibit lipogenesis at the molecular level?
This compound appears to inhibit lipogenesis primarily by downregulating the expression of key transcription factors and enzymes involved in fat synthesis.[5][6] Its antioxidant activity likely plays a role in this process, as reactive oxygen species (ROS) can influence metabolic signaling pathways.
Proposed Signaling Pathway for this compound in Hepatocytes
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of this compound as the antioxidant and free radical-scavenging substance from the culture of Cephalosporium sp. IFB-E001, an endophytic fungus in Trachelospermum jasminoides PMID: 15744078 | MCE [medchemexpress.cn]
- 4. researchgate.net [researchgate.net]
- 5. Dakin oxidation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Total Synthesis of Graphislactones A, C, D, and H, of Ulocladol, and of the Originally Proposed and Revised Structures of Graphislactones E and F - Katalog - Lichenological literature [jjh.cz]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. jk-sci.com [jk-sci.com]
- 15. Dakin Reaction [organic-chemistry.org]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. Oppenauer Oxidation and Dakin Reaction | Pharmaguideline [pharmaguideline.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Purification Strategies for Chlorinated Resorcylic Acid Lactones
Welcome to the technical support center for the purification of chlorinated resorcylic acid lactones (RALs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this important class of natural products.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying chlorinated resorcylic acid lactones from fungal cultures?
A1: The most common methods for purifying chlorinated RALs from fungal cultures involve a combination of extraction and chromatography techniques. A typical workflow includes:
-
Solvent Extraction: Initial extraction from the fermentation broth or mycelia is often performed using polar organic solvents like methanol, ethanol, or ethyl acetate.
-
Liquid-Liquid Partitioning: The crude extract is often partitioned between an organic solvent (e.g., ethyl acetate) and water to remove highly polar impurities.
-
Column Chromatography: Silica gel column chromatography is frequently used for initial fractionation of the crude extract.
-
High-Performance Liquid Chromatography (HPLC): Preparative and semi-preparative HPLC are essential for the final purification of individual chlorinated RALs, often employing reversed-phase (e.g., C18) columns.
-
Solid-Phase Extraction (SPE): SPE can be used for sample clean-up and concentration prior to HPLC analysis.
Q2: I am observing low recovery of my target chlorinated RAL after purification. What are the potential causes and solutions?
A2: Low recovery can be attributed to several factors. Please refer to the troubleshooting guide below for a detailed breakdown of potential issues and solutions. Common causes include degradation of the compound, irreversible adsorption to the stationary phase, or co-elution with other compounds.
Q3: My purified chlorinated RAL shows signs of degradation. How can I prevent this?
A3: Chlorinated RALs can be sensitive to pH, light, and temperature. To prevent degradation:
-
Avoid extreme pH: Use buffered mobile phases during HPLC and maintain a neutral pH during extraction and workup.
-
Protect from light: Work with amber-colored glassware or cover your flasks and collection tubes with aluminum foil.
-
Control temperature: Avoid excessive heat during solvent evaporation and consider using a refrigerated autosampler for HPLC.
-
Minimize processing time: Plan your purification workflow to minimize the time the compound is in solution.
Q4: How can I separate isomeric chlorinated RALs?
A4: The separation of isomers, including diastereomers and enantiomers, can be challenging.
-
High-Resolution Chromatography: Utilize high-efficiency HPLC columns with smaller particle sizes (e.g., sub-2 µm) to improve resolution.
-
Method Optimization: Carefully optimize the mobile phase composition, gradient slope, and temperature. Isocratic elution may provide better resolution for closely eluting isomers.
-
Chiral Chromatography: For enantiomeric separation, a chiral stationary phase (CSP) is required. Polysaccharide-based chiral columns are commonly used for the separation of lactones.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of chlorinated RALs.
HPLC Purification Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing | - Silanol interactions with the analyte- Column overload- Presence of secondary, unresolved impurities | - Use a base-deactivated column.- Add a small amount of a competitive base (e.g., triethylamine) to the mobile phase.- Reduce the sample injection volume or concentration.- Optimize the mobile phase to improve separation from impurities. |
| Peak Fronting | - Sample solvent stronger than the mobile phase- Column overload (less common) | - Dissolve the sample in the initial mobile phase or a weaker solvent.- Reduce the injection volume. |
| Split Peaks | - Column bed collapse or void- Partially plugged frit- Injector issue | - Replace the column.- Reverse flush the column (if recommended by the manufacturer).- Inspect and clean the injector. |
| Irreproducible Retention Times | - Inconsistent mobile phase preparation- Fluctuation in column temperature- Column degradation | - Prepare fresh mobile phase and ensure thorough mixing and degassing.- Use a column oven to maintain a constant temperature.- Use a guard column and replace the analytical column if necessary. |
| Co-elution of Impurities | - Insufficient resolution | - Optimize the mobile phase composition and gradient.- Try a different stationary phase (e.g., phenyl-hexyl instead of C18).- Decrease the flow rate. |
Solid-Phase Extraction (SPE) Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Analyte Recovery | - Inappropriate sorbent selection- Analyte breakthrough during loading- Analyte elution during washing- Incomplete elution | - Select a sorbent with appropriate polarity (e.g., C18 for reversed-phase).- Ensure the loading solvent is weak enough to allow analyte retention.- Use a wash solvent that is strong enough to remove interferences but weak enough to not elute the analyte.- Use a stronger elution solvent or increase the elution volume. |
| Poor Sample Clean-up | - Inappropriate wash solvent- Insufficient wash volume | - Optimize the wash solvent strength to effectively remove interferences without eluting the target compound.- Increase the volume of the wash solvent. |
| Clogged Cartridge | - Particulate matter in the sample | - Centrifuge or filter the sample before loading onto the SPE cartridge. |
Quantitative Data Summary
The following table summarizes typical recovery and purity data obtained during the purification of resorcylic acid lactones, as reported in the literature. Note that specific values can vary significantly depending on the compound, matrix, and methods used.
| Purification Step | Analyte(s) | Matrix | Typical Recovery (%) | Typical Purity (%) | Reference |
| Immunoaffinity Chromatography | Zeranol, Taleranol, Zearalanone, Zearalenone | Bovine Urine | 92-101 | >95 (for LC-MS/MS) | [1] |
| Solid-Phase Extraction (SPE) | Six Resorcylic Acid Lactones | Bovine Milk | 92.6-112.5 | >95 (for UHPLC-MS/MS) | |
| Preparative HPLC | Greensporones (chlorinated RALs) | Fungal Culture | Not specified | >95 |
Experimental Protocols
Protocol 1: General Extraction of Chlorinated RALs from Fungal Culture
-
Harvesting: After fermentation, separate the mycelia from the culture broth by filtration.
-
Extraction:
-
Mycelia: Extract the mycelia with methanol (3 x volume of mycelia) with shaking for 24 hours. Combine the methanol extracts.
-
Broth: Extract the culture filtrate with an equal volume of ethyl acetate (3 times). Combine the ethyl acetate extracts.
-
-
Concentration: Evaporate the solvent from the combined extracts under reduced pressure to obtain the crude extract.
-
Liquid-Liquid Partitioning: Dissolve the crude extract in a mixture of methanol and water (9:1) and partition against hexane to remove nonpolar impurities.
Protocol 2: Solid-Phase Extraction (SPE) for Sample Clean-up
-
Sorbent: C18 SPE cartridge.
-
Conditioning: Condition the cartridge with one column volume of methanol followed by one column volume of water.
-
Loading: Dissolve the crude or partially purified extract in a small volume of a weak solvent (e.g., water with a low percentage of organic solvent) and load it onto the cartridge.
-
Washing: Wash the cartridge with a solvent mixture that elutes weakly retained impurities but not the target chlorinated RALs (e.g., water/methanol gradient).
-
Elution: Elute the chlorinated RALs with a stronger solvent, such as methanol or acetonitrile.
Protocol 3: Preparative HPLC Purification
-
Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both often containing a modifier like 0.1% formic acid to improve peak shape.
-
Gradient: A typical gradient might be from 30% B to 100% B over 30-40 minutes. The gradient should be optimized based on analytical HPLC data.
-
Flow Rate: A typical flow rate for a 10 mm ID column is 2-4 mL/min.
-
Detection: UV detection at a wavelength where the chlorinated RALs have strong absorbance (e.g., 254 nm or 320 nm).
-
Fraction Collection: Collect fractions corresponding to the peak of the target compound.
-
Purity Analysis: Analyze the collected fractions by analytical HPLC to assess purity. Pool the pure fractions and evaporate the solvent.
Visualizations
Caption: General workflow for the purification of chlorinated resorcylic acid lactones.
Caption: Troubleshooting logic for low purity in chlorinated RAL purification.
References
Technical Support Center: Multi-Step Natural product Synthesis
Welcome to the technical support center for multi-step natural product synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges, with a primary focus on overcoming low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for a low overall yield in a multi-step synthesis?
Low overall yield in a multi-step synthesis is a cumulative problem. With each additional step, the overall yield will be lowered.[1] Several factors can contribute to this, including:
-
Incomplete Reactions: Reactions may not proceed to completion, leaving unreacted starting materials.[2]
-
Side Reactions: Competing reaction pathways can lead to the formation of unwanted byproducts, consuming starting materials and reducing the yield of the desired product.[2]
-
Product Loss During Workup and Purification: Significant amounts of product can be lost during extraction, filtration, chromatography, and recrystallization steps.[2][3][4]
-
Impure Reagents and Solvents: The purity of starting materials, reagents, and solvents is crucial. Impurities can interfere with the reaction, leading to lower yields.[3][5][6]
-
Reaction Conditions: Suboptimal reaction conditions, such as incorrect temperature, pressure, or reaction time, can negatively impact the yield.[5][7]
-
Instability of Intermediates or Products: The desired compound or an intermediate in the synthetic route may be unstable and decompose under the reaction or purification conditions.[4][7]
-
Human Error: Inaccurate measurements, improper handling of reagents, or incorrect execution of the experimental procedure can all contribute to low yields.[2]
Q2: How can I improve the yield of a specific problematic step in my synthesis?
To improve the yield of a specific step, a systematic approach to optimizing reaction conditions is recommended. Consider the following factors:
-
Temperature: Vary the reaction temperature. Some reactions require heating to overcome the activation energy, while others may need to be cooled to prevent side reactions.[5]
-
Concentration: Adjusting the concentration of reactants can influence the reaction rate and equilibrium, potentially favoring the formation of the desired product.[8]
-
Reaction Time: Monitor the reaction progress over time using techniques like TLC or LC-MS to determine the optimal reaction time that maximizes product formation and minimizes decomposition.[9]
-
Solvent: The choice of solvent can significantly impact solubility, reactivity, and the course of the reaction.[10]
-
Catalyst: If using a catalyst, screen different catalysts or adjust the catalyst loading. Ensure the catalyst is not old or deactivated.[5]
-
Reagent Purity: Use reagents and starting materials of the highest possible purity. If necessary, purify them before use.[3][11]
Q3: When should I consider using a protecting group strategy?
Protecting groups are essential when a molecule contains multiple reactive functional groups, and you want to perform a reaction selectively at one specific site.[12] A protecting group temporarily masks a reactive functional group, preventing it from reacting while transformations are carried out elsewhere in the molecule.[12] Key considerations for a good protecting group strategy include:
-
Ease of Installation and Removal: The protecting group must be easy to introduce and remove in high yield.[13]
-
Stability: The protecting group must be stable under the reaction conditions where other functional groups are being modified.[13]
-
Orthogonality: In complex syntheses, using orthogonal protecting groups that can be removed under different conditions without affecting each other is highly advantageous.[12][13]
Q4: What are the best practices for minimizing product loss during purification?
Minimizing product loss during purification is critical for maximizing the overall yield. Here are some best practices:
-
Technique Selection: Choose the most appropriate purification technique for your compound (e.g., recrystallization for solids, distillation for volatile liquids, or chromatography for complex mixtures).[14][15]
-
Recrystallization: When performing recrystallization, use the minimum amount of hot solvent necessary to dissolve the product to ensure maximum recovery upon cooling.[14][15]
-
Chromatography: Be mindful of potential product decomposition on silica gel, especially for acid-sensitive compounds.[11] Ensure proper column packing and solvent system selection to achieve good separation.
-
Extractions: After performing a liquid-liquid extraction, re-extract the aqueous layer with the organic solvent to recover any dissolved product.[4]
-
Careful Transfers: Be meticulous when transferring your material between flasks to avoid physical loss. Rinse glassware with the appropriate solvent to recover any residual product.[11]
Troubleshooting Guides
Guide 1: Diagnosing and Addressing a Low-Yielding Reaction
This guide provides a step-by-step approach to troubleshooting a reaction that is giving a lower than expected yield.
Step 1: Analyze the Reaction Mixture Before workup, carefully analyze a small aliquot of the crude reaction mixture using techniques like TLC, LC-MS, or crude NMR.
-
Question: Is there still a significant amount of starting material?
-
Yes: The reaction may be incomplete. Consider increasing the reaction time, temperature, or the amount of a reagent.
-
No: The starting material has been consumed. Proceed to the next question.
-
-
Question: Are there multiple new spots/peaks indicating side products?
-
Yes: Side reactions are occurring. Consider lowering the reaction temperature, changing the solvent, or using a more selective reagent.
-
-
Question: Does the desired product appear to be the major component?
-
Yes: The low yield may be due to losses during workup and purification. Review your purification procedure.
-
No: The reaction conditions are not optimal for the formation of your product. A more thorough optimization is needed.
-
Step 2: Evaluate Reagents and Conditions
-
Reagent Purity: Verify the purity of all starting materials and reagents. Impurities can inhibit the reaction or lead to side products.[3][6]
-
Solvent Quality: Ensure solvents are dry and free of contaminants, especially for moisture-sensitive reactions.[3]
-
Temperature Control: Check the accuracy of your thermometer and ensure uniform heating or cooling of the reaction mixture.[5]
-
Atmosphere: For air or moisture-sensitive reactions, ensure that your inert atmosphere technique (e.g., using argon or nitrogen) is effective.[5]
Step 3: Optimize the Reaction If the initial analysis points to a problematic reaction, perform a systematic optimization. A Design of Experiments (DoE) approach can be efficient. Key parameters to vary include:
-
Temperature
-
Concentration
-
Reaction time
-
Solvent
-
Equivalents of reagents
Step 4: Re-evaluate the Synthetic Route If extensive optimization does not significantly improve the yield, it may be necessary to consider an alternative synthetic route or a different protecting group strategy.
Guide 2: Improving Overall Yield in a Multi-Step Synthesis
Improving the overall yield of a long synthetic sequence requires a holistic approach.
Strategy 1: Focus on the Lowest-Yielding Steps The overall yield is a product of the yields of individual steps. A small improvement in a low-yielding step can have a significant impact on the overall yield.
Strategy 2: Convergent vs. Linear Synthesis
-
Linear Synthesis: A → B → C → ... → Z. The overall yield is the product of all individual step yields.
-
Convergent Synthesis: A → B and C → D, then B + D → Z. This approach combines fragments late in the synthesis, which can lead to a higher overall yield as there are fewer steps in the longest linear sequence.
Strategy 3: Telescoping Reactions Also known as one-pot reactions, this strategy involves performing multiple reaction steps in the same flask without isolating the intermediates. This can significantly reduce product loss from workup and purification.[16]
Strategy 4: Employing Modern Synthetic Methods
-
Flow Chemistry: Performing reactions in a continuous flow system can offer better control over reaction parameters, leading to higher yields and purity.[17][18]
-
Automated Synthesis: Automated platforms can be used for rapid reaction optimization.[17]
Data Presentation
Table 1: Impact of Reaction Condition Optimization on Yield
| Parameter Optimized | Initial Condition | Initial Yield (%) | Optimized Condition | Optimized Yield (%) | Improvement (%) |
| Temperature | 75 °C | 45 | 100 °C | 70 | 25 |
| Solvent | Toluene | 60 | Dioxane | 85 | 25 |
| Catalyst Loading | 1 mol% | 30 | 5 mol% | 75 | 45 |
| Reaction Time | 2 hours | 55 | 8 hours | 90 | 35 |
Note: Data presented are hypothetical examples for illustrative purposes.
Table 2: Comparison of Linear vs. Convergent Synthesis Overall Yield
| Linear Synthesis (10 steps) | Yield per Step (%) | Convergent Synthesis (Longest Linear Sequence: 5 steps) | Yield per Step (%) |
| Step 1 | 90 | Fragment A Synthesis (5 steps) | Average 90 |
| Step 2 | 85 | Fragment B Synthesis (4 steps) | Average 90 |
| Step 3 | 95 | Overall Yield Fragment A | 59.0 |
| Step 4 | 80 | Overall Yield Fragment B | 65.6 |
| Step 5 | 70 | Coupling Step | 80 |
| Step 6 | 90 | ||
| Step 7 | 88 | ||
| Step 8 | 92 | ||
| Step 9 | 75 | ||
| Step 10 | 85 | ||
| Overall Yield | 20.5 | Overall Yield | 31.0 |
Note: Data presented are hypothetical examples for illustrative purposes.
Experimental Protocols
Protocol 1: General Procedure for a Small-Scale Trial Reaction for Yield Optimization
-
Glassware Preparation: Ensure all glassware is thoroughly cleaned and dried, especially for moisture-sensitive reactions. For such reactions, flame-dry the glassware under vacuum or in a stream of inert gas.[11]
-
Reagent Preparation: Accurately weigh the starting material (e.g., 50 mg) into the reaction flask equipped with a magnetic stir bar.
-
Solvent Addition: Add the desired solvent (e.g., 1 mL) via syringe.
-
Inert Atmosphere: If required, purge the flask with an inert gas (e.g., argon or nitrogen) for several minutes.
-
Reagent Addition: Add the other reagents sequentially via syringe. If any reagents are solids, they can be added as a solution in the reaction solvent. For reactions sensitive to exothermic events, add reagents dropwise or in portions, potentially with cooling.[3][11]
-
Temperature Control: Place the reaction flask in a pre-heated oil bath or a cooling bath to maintain the desired temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by TLC or LC-MS.
-
Quenching: Once the reaction is complete, cool the mixture to room temperature (or as appropriate) and carefully quench the reaction by adding a suitable quenching agent (e.g., water, saturated ammonium chloride solution).
-
Workup and Analysis: Perform a standard workup (e.g., liquid-liquid extraction). Combine the organic layers, dry with a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Analyze the crude product by ¹H NMR and/or LC-MS to determine the crude yield and purity.
Visualizations
A troubleshooting workflow for diagnosing low reaction yields.
A logical diagram of a protecting group strategy in synthesis.
A comparison of linear and convergent synthesis strategies.
References
- 1. Solved Multi-step synthesis are very common in organic | Chegg.com [chegg.com]
- 2. youtube.com [youtube.com]
- 3. reddit.com [reddit.com]
- 4. Troubleshooting [chem.rochester.edu]
- 5. quora.com [quora.com]
- 6. azom.com [azom.com]
- 7. When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biotage.com [biotage.com]
- 9. biotage.com [biotage.com]
- 10. biotage.com [biotage.com]
- 11. Tips & Tricks [chem.rochester.edu]
- 12. jocpr.com [jocpr.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. savemyexams.com [savemyexams.com]
- 15. studymind.co.uk [studymind.co.uk]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. syrris.jp [syrris.jp]
Validation & Comparative
A Comparative Analysis of the Antioxidant Capacity of Graphislactone A and Ascorbic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant capacities of Graphislactone A, a fungal metabolite, and ascorbic acid (Vitamin C), a well-established antioxidant. The information presented is based on available experimental data to assist researchers in evaluating their potential applications.
Executive Summary
Quantitative Antioxidant Capacity
The following table summarizes the available quantitative data on the antioxidant capacity of this compound and ascorbic acid. It is important to note that a direct comparison of IC50 values is most accurate when conducted within the same study under identical experimental conditions. The data for ascorbic acid is presented as a representative range from multiple studies due to the lack of a head-to-head comparison with this compound in DPPH and ABTS assays.
| Antioxidant Assay | This compound (IC50) | Ascorbic Acid (IC50) | Reference |
| DPPH Radical Scavenging | Data not available in comparative studies | 3.37 µg/mL - 23.61 µg/mL | [1][2] |
| ABTS Radical Scavenging | Data not available in comparative studies | 17.59 µg/mL - 50 µg/mL | [2][3] |
| Linoleic Acid Peroxidation | More potent than ascorbic acid over 30 hours | Less potent than this compound over 30 hours | [4] |
| LDL Peroxidation | 2.2 µg/mL (7.3 µM) | Data not available in the comparative study | [4] |
| Cellular ROS Scavenging | Similar to ascorbic acid | Similar to this compound | [5] |
Experimental Methodologies
Detailed protocols for the commonly cited antioxidant assays are provided below for researchers interested in replicating or expanding upon these findings.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from purple to yellow, which is measured spectrophotometrically.
Protocol:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent such as methanol or ethanol. The solution should be kept in the dark to prevent degradation.
-
Sample Preparation: The test compounds (this compound or ascorbic acid) are prepared in a series of concentrations. A positive control (typically ascorbic acid or Trolox) and a blank (solvent only) are also prepared.
-
Reaction Mixture: A specific volume of the DPPH solution is added to the test samples, positive control, and blank.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of each solution is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Acontrol - Asample) / Acontrol] x 100 Where Acontrol is the absorbance of the blank and Asample is the absorbance of the test compound.
-
IC50 Determination: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution, which is measured spectrophotometrically.
Protocol:
-
Generation of ABTS Radical Cation: The ABTS•+ is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with an oxidizing agent like potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Preparation of Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: The test compounds are prepared in various concentrations. A positive control and a blank are also included.
-
Reaction Mixture: A small volume of the test sample is added to a larger volume of the ABTS•+ working solution.
-
Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes) at room temperature.
-
Absorbance Measurement: The absorbance is measured at 734 nm.
-
Calculation of Scavenging Activity and IC50: The percentage of inhibition and the IC50 value are calculated in a similar manner to the DPPH assay.
Antioxidant Mechanisms and Signaling Pathways
Ascorbic Acid
Ascorbic acid is a potent water-soluble antioxidant that acts as a reducing agent, readily donating electrons to neutralize a wide variety of reactive oxygen species (ROS), including superoxide radicals, hydroxyl radicals, and hydrogen peroxide. Its antioxidant mechanism involves direct scavenging of free radicals and the regeneration of other antioxidants like α-tocopherol (Vitamin E).
Caption: Antioxidant mechanism of Ascorbic Acid.
This compound
The antioxidant mechanism of this compound also involves the scavenging of free radicals. In vitro studies have confirmed its ability to protect against oxidative damage.[4] While the specific signaling pathways are still under investigation, recent research suggests that its antioxidant activity at the cellular level is linked to the regulation of metabolic pathways, such as the inhibition of lipogenesis, which can be influenced by cellular redox status.[5]
Caption: Workflow for DPPH Antioxidant Assay.
Conclusion
This compound emerges as a promising natural antioxidant with in vitro efficacy that is at least comparable, and in some aspects, potentially superior to ascorbic acid.[4][5] Its sustained antioxidant activity in the linoleic acid peroxidation model is a noteworthy advantage.[4] However, for a definitive quantitative comparison, further studies are warranted to establish the IC50 values of this compound and ascorbic acid in standardized assays like DPPH and ABTS under identical experimental conditions. Elucidating the detailed signaling pathways involved in this compound's antioxidant action will also be crucial for its future development as a therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of in vitro antioxidant activity and in vivo antineoplastic effects against Ehrlich ascites carcinoma of methanolic extract of Sphagneticola calendulacea (L.) Pruski - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a Fungal Antioxidant Metabolite, Reduces Lipogenesis and Protects against Diet-Induced Hepatic Steatosis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. This compound, a Fungal Antioxidant Metabolite, Reduces Lipogenesis and Protects against Diet-Induced Hepatic Steatosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Graphislactone A and Butylated Hydroxytoluene (BHT) for Researchers
An in-depth guide for researchers, scientists, and drug development professionals comparing the biological activities of the natural compound Graphislactone A and the synthetic antioxidant Butylated Hydroxytoluene (BHT). This report synthesizes available experimental data on their antioxidant, anti-inflammatory, and cytotoxic properties.
This guide provides a comprehensive comparison of this compound, a naturally occurring phenolic compound, and Butylated Hydroxytoluene (BHT), a widely used synthetic antioxidant. The following sections detail their respective performance in key biological assays, supported by quantitative data, experimental methodologies, and visual representations of their mechanisms of action.
Comparative Biological Activities
This compound and BHT exhibit distinct profiles in terms of their antioxidant, anti-inflammatory, and cytotoxic activities. The available data, summarized below, indicates that while both possess antioxidant properties, their efficacy and effects in other biological assays differ significantly.
Antioxidant Activity
This compound has demonstrated superior antioxidant and free-radical-scavenging capabilities in in-vitro studies when compared to BHT.[1][2] One study found this compound to be more potent in scavenging DPPH radicals than BHT.[2]
| Antioxidant Assay | This compound | Butylated Hydroxytoluene (BHT) | Reference |
| DPPH Radical Scavenging (IC50) | 9.6 μM | 19.5 μM | [2] |
Anti-inflammatory Activity
This compound has been shown to reduce the inflammatory response induced by lipopolysaccharide (LPS) in macrophages.[3] In contrast, BHT's anti-inflammatory effects are considered slight when used alone but can be potent when combined with Butylated Hydroxyanisole (BHA). The mechanism of BHT's anti-inflammatory action may be linked to its ability to scavenge reactive oxygen species (ROS).
Direct comparative studies with IC50 values for anti-inflammatory activity were not available in the reviewed literature. Therefore, a quantitative comparison in this area cannot be definitively made at this time.
Cytotoxicity
This compound is reported to be non-cytotoxic at concentrations below 125 μM.[2] Conversely, BHT has been shown to be cytotoxic in a concentration-dependent manner in various cell types, including rat hepatocytes (at concentrations of 100 to 750 μM).[4] The cytotoxic mechanism of BHT is associated with its disruptive effects on biomembranes and mitochondrial function.[4]
Direct comparative studies with IC50 or CC50 values for cytotoxicity were not available in the reviewed literature. The provided data is from separate studies and should be interpreted with caution.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and validate the findings.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method to evaluate the antioxidant capacity of a compound.[5]
Principle: DPPH is a stable free radical that absorbs light at 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, leading to a decrease in absorbance.[5]
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly prepared and protected from light.
-
Sample Preparation: Dissolve this compound and BHT in a suitable solvent (e.g., methanol) to prepare a stock solution. From the stock solution, prepare a series of dilutions to determine the IC50 value.
-
Assay Procedure:
-
In a 96-well microplate, add 100 μL of the sample or standard (ascorbic acid is a common positive control) at various concentrations.
-
Add 100 μL of the 0.1 mM DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value (the concentration of the sample that inhibits 50% of the DPPH radicals) is then determined by plotting the percentage of inhibition against the sample concentration.
Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a pro-inflammatory mediator, in LPS-stimulated macrophages.[6][7]
Principle: In macrophages, the enzyme inducible nitric oxide synthase (iNOS) is expressed in response to pro-inflammatory stimuli like LPS, leading to the production of NO. The amount of NO produced can be indirectly quantified by measuring the accumulation of its stable oxidation product, nitrite, in the cell culture supernatant using the Griess reagent.[6]
Protocol:
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.
-
Assay Procedure:
-
Seed the RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or BHT for 1 hour.
-
Stimulate the cells with 1 μg/mL of LPS for 24 hours.
-
After incubation, collect 100 μL of the cell culture supernatant.
-
Add 100 μL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) to the supernatant.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
-
Calculation: The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][8][9][10][11]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.[9]
Protocol:
-
Cell Plating: Seed the desired cell line in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or BHT for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation:
-
Remove the culture medium containing the test compound.
-
Add 100 μL of fresh medium and 20 μL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate at 37°C for 4 hours.
-
-
Formazan Solubilization:
-
Carefully remove the MTT-containing medium.
-
Add 100 μL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the untreated control cells. The CC50 (the concentration of the compound that causes a 50% reduction in cell viability) can be calculated from the dose-response curve.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the known and proposed signaling pathways through which this compound and BHT exert their biological effects.
This compound: Inhibition of Lipogenesis
This compound has been shown to reduce lipid accumulation by inhibiting lipogenesis.[2] This is potentially mediated through the downregulation of key transcription factors involved in adipogenesis and fatty acid synthesis, such as Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and Sterol Regulatory Element-Binding Protein-1c (SREBP-1c).[2][12][13]
Butylated Hydroxytoluene (BHT): Pro-inflammatory Signaling
While BHT is primarily known as an antioxidant, some evidence suggests it may have pro-inflammatory effects, potentially through the activation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway in macrophages.[14][15][16] This pathway is a central regulator of inflammation.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. This compound, a Fungal Antioxidant Metabolite, Reduces Lipogenesis and Protects against Diet-Induced Hepatic Steatosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a Fungal Antioxidant Metabolite, Reduces Lipogenesis and Protects against Diet-Induced Hepatic Steatosis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 6. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 8. texaschildrens.org [texaschildrens.org]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Macrophage-Specific NF-κB Activation Dynamics Can Segregate Inflammatory Bowel Disease Patients [frontiersin.org]
- 16. mdpi.com [mdpi.com]
A Comparative Guide to Validating the Antioxidant Activity of Synthetic Graphislactone A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the antioxidant activity of synthetic Graphislactone A, a fungal metabolite recognized for its potent free radical-scavenging properties.[1][2] By comparing its performance against established antioxidants and detailing standardized experimental protocols, this document serves as a crucial resource for researchers investigating its therapeutic potential in managing diseases initiated by oxidative damage.[1][2] Recent studies have demonstrated that this compound's antioxidant capacity is comparable to or stronger than common benchmarks like Ascorbic Acid (Vitamin C) and Butylated hydroxytoluene (BHT).[1][2][3][4][5][6]
Comparative Antioxidant Activity
The antioxidant potential of a compound is often quantified by its IC50 value, which represents the concentration required to inhibit 50% of a specific radical or oxidative process. A lower IC50 value signifies higher antioxidant potency.[7] The following table summarizes the reported in vitro antioxidant activities of this compound in comparison to standard antioxidant agents.
| Compound | Assay | IC50 Value (µg/mL) | Reference |
| This compound | DPPH Radical Scavenging | Reported stronger than BHT & Ascorbic Acid | [1][2][3] |
| Hydroxyl Radical Scavenging | Reported stronger than BHT | [3] | |
| Linoleic Acid Peroxidation | Reported more active than Ascorbic Acid | [1][3] | |
| Ascorbic Acid (Vitamin C) | DPPH Radical Scavenging | ~6.1 - 10.65 | [8][9][10] |
| Butylated Hydroxytoluene (BHT) | DPPH Radical Scavenging | ~32.06 - 202.35 | [8][11] |
| Trolox | DPPH Radical Scavenging | ~3.77 | [12] |
| ABTS Radical Scavenging | ~2.93 | [12] |
Experimental Protocols
Accurate and reproducible data are paramount in validating the bioactivity of a novel compound. The following are detailed methodologies for standard antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH (e.g., 100 µM) in methanol. Protect the solution from light.
-
Sample Preparation: Dissolve synthetic this compound and standard antioxidants (BHT, Ascorbic Acid) in a suitable solvent (e.g., methanol) to create a series of dilutions (e.g., 1, 10, 50, 100, 200 µg/mL).
-
Reaction Mixture: In a 96-well plate, add 100 µL of each sample dilution to respective wells. Add 100 µL of the DPPH solution to each well.
-
Control: Prepare a blank control containing only 100 µL of the solvent and 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
IC50 Determination: Plot the % inhibition against the sample concentration to determine the IC50 value.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay involves the generation of the blue/green ABTS radical cation (ABTS•+). The reduction of this radical by an antioxidant, measured by the loss of color, determines the antioxidant capacity.
Protocol:
-
Reagent Preparation: Prepare the ABTS•+ stock solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Working Solution: Dilute the ABTS•+ stock solution with ethanol or a phosphate buffer solution (PBS) to an absorbance of 0.70 (± 0.02) at 734 nm.
-
Sample Preparation: Prepare serial dilutions of synthetic this compound and a standard (e.g., Trolox) in a suitable solvent.
-
Reaction Mixture: Add 20 µL of each sample dilution to a 96-well plate. Add 180 µL of the ABTS•+ working solution to each well.
-
Incubation: Incubate the plate at room temperature for 6 minutes.
-
Measurement: Read the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition as described for the DPPH assay and determine the IC50 value or express the result as Trolox Equivalents (TE).
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of antioxidants to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue ferrous (Fe²⁺) form in an acidic medium.
Protocol:
-
Reagent Preparation (FRAP Reagent): Prepare the FRAP reagent fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Sample Preparation: Prepare serial dilutions of synthetic this compound and a standard (e.g., FeSO₄ or Ascorbic Acid).
-
Reaction Mixture: Add 30 µL of the sample dilution to a 96-well plate. Add 270 µL of the freshly prepared FRAP reagent.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: Construct a standard curve using the FeSO₄ standard. The antioxidant capacity of the sample is expressed as mM Fe²⁺ equivalents.
Visualizing Mechanisms and Workflows
Cellular Antioxidant Signaling Pathway
Antioxidants can exert their effects by modulating cellular signaling pathways. The Keap1-Nrf2 pathway is a primary regulator of endogenous antioxidant responses, protecting cells from oxidative stress.
General Workflow for In Vitro Antioxidant Assay
The systematic process for evaluating the antioxidant activity of a test compound involves several key stages, from preparing the necessary reagents to analyzing the final data.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The antioxidant activity of BHT and new phenolic compounds PYA and PPA measured by chemiluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. In vitro evaluation of antioxidant activity of Cordia dichotoma (Forst f.) bark - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Unraveling the Bioactivity of Graphislactone Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Graphislactone A, a phenolic benzopyranone first isolated from the lichen Graphis scripta, has garnered significant attention for its diverse biological activities, including antioxidant, anti-inflammatory, and lipogenesis-inhibiting properties. This has spurred interest in the synthesis and evaluation of its analogs to explore their therapeutic potential and elucidate the structural features crucial for their bioactivity. This guide provides a comparative analysis of the structure-activity relationship (SAR) of Graphislactone analogs, presenting available quantitative data, detailed experimental protocols, and a visualization of the implicated signaling pathways.
Comparative Biological Activity of this compound
While a comprehensive SAR study across a wide range of synthetic Graphislactone analogs with varied substitutions is not yet available in the public domain, the biological activities of this compound (GPA) have been investigated. The following table summarizes the reported quantitative data for GPA's effects.
| Compound | Assay | Cell Line | Concentration/Dosage | Observed Effect | Citation |
| This compound | H₂O₂-induced ROS Production | AML12 hepatocytes | 12.5 µM, 25 µM, 50 µM | Dose-dependent reduction in ROS, comparable to Vitamin C. | [1] |
| This compound | LPS-induced Inflammatory Gene Expression | Primary peritoneal macrophages | 50 µM | Significant decrease in mRNA expression of Tnf-α, Il-6, and Il-1β. | [2] |
| This compound | Cytotoxicity | AML12 hepatocytes | Up to 125 µM | Maintained cell viability above 80%. | [1] |
Structure-Activity Relationship Insights from Related Lactones
In the absence of extensive data on Graphislactone analogs, we can draw insights from SAR studies of other structurally related lactones with anti-inflammatory and cytotoxic activities. A recurring theme in the bioactivity of many natural lactones is the importance of an α,β-unsaturated carbonyl group, often present as an α-methylene-γ-lactone moiety. This functional group can act as a Michael acceptor, enabling covalent interactions with biological nucleophiles, such as cysteine residues in key signaling proteins like those in the NF-κB and MAPK pathways.
For instance, studies on sesquiterpene lactones have demonstrated that the α-methylene-γ-lactone moiety is often required for their anti-inflammatory and cytotoxic effects. Modifications to this group typically lead to a significant reduction or loss of activity. Furthermore, the overall lipophilicity and the nature and position of other substituents on the core scaffold play a crucial role in modulating the potency and selectivity of these compounds.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the evaluation of this compound and related compounds.
Determination of Anti-inflammatory Activity via Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages
This assay is a standard method to screen for the anti-inflammatory potential of compounds.
a. Cell Culture and Treatment:
-
RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics.
-
Cells are seeded in 96-well plates at a density of 1 x 10⁵ cells/well and incubated for 24 hours.
-
The culture medium is then replaced with fresh medium containing various concentrations of the test compounds (e.g., Graphislactone analogs).
-
After a pre-incubation period (e.g., 1-2 hours), the cells are stimulated with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce an inflammatory response and incubated for a further 24 hours.
b. Nitric Oxide Measurement:
-
The concentration of nitric oxide in the culture supernatant is determined by measuring the accumulation of its stable metabolite, nitrite, using the Griess reagent.
-
An aliquot of the cell culture supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
After a short incubation period at room temperature to allow for color development, the absorbance is measured at approximately 540 nm using a microplate reader.
-
The nitrite concentration is calculated from a standard curve prepared with known concentrations of sodium nitrite.
-
The half-maximal inhibitory concentration (IC₅₀) is then calculated to quantify the anti-inflammatory potency of the compound.
Cytotoxicity Assay (MTT Assay)
This assay is used to assess the effect of a compound on cell viability.
a. Cell Seeding and Treatment:
-
Cells (e.g., cancer cell lines or normal cell lines) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
b. MTT Staining and Measurement:
-
After the incubation period, the culture medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plate is incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO or acidic isopropanol).
-
The absorbance of the colored solution is measured at a wavelength between 500 and 600 nm.
-
The cell viability is expressed as a percentage of the viability of untreated control cells, and the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) is determined.
Signaling Pathways in Inflammation Modulated by Lactones
Several studies on natural lactones suggest that their anti-inflammatory effects are often mediated through the inhibition of key pro-inflammatory signaling pathways. While the specific mechanisms for Graphislactone analogs are still under investigation, the Nuclear Factor-kappa B (NF-κB) pathway is a common target.
The NF-κB signaling cascade is a cornerstone of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, a cascade of phosphorylation events leads to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and IL-1β.
Below is a simplified representation of the NF-κB signaling pathway, a potential target for the anti-inflammatory action of Graphislactone analogs.
Caption: Simplified NF-κB signaling pathway.
Conclusion
The available data on this compound indicates its potential as a lead compound for the development of novel therapeutic agents, particularly for conditions associated with inflammation and metabolic disorders. However, a significant gap exists in the understanding of the structure-activity relationships of its analogs. Future research should focus on the systematic synthesis and biological evaluation of a diverse library of Graphislactone derivatives. Such studies will be instrumental in identifying the key structural motifs responsible for their bioactivity, optimizing their potency and selectivity, and fully elucidating their mechanisms of action. This will pave the way for the rational design of new and more effective drug candidates based on the Graphislactone scaffold.
References
Fungal Metabolites in the Spotlight: A Comparative Analysis of Graphislactone A's Bioactivity
For researchers, scientists, and drug development professionals, understanding the diverse bioactivities of fungal metabolites is crucial for identifying novel therapeutic leads. This guide provides a detailed comparison of the bioactivity of Graphislactone A with other notable fungal metabolites: kojic acid, citrinin, patulin, and penicillic acid. The comparison focuses on their antioxidant, anti-inflammatory, and lipogenesis-inhibiting properties, supported by experimental data and detailed methodologies.
This compound (GPA), a phenolic compound isolated from the endophytic fungus Cephalosporium sp., has garnered significant attention for its potent biological activities. This guide places GPA's bioactivity in context by comparing it with other well-known fungal secondary metabolites, highlighting both similarities and contrasting effects that are critical for drug discovery and development.
Comparative Bioactivity Data
The following tables summarize the quantitative data on the antioxidant and anti-inflammatory activities of this compound and other selected fungal metabolites. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit a specific biological or biochemical function by 50%. Lower IC50 values indicate higher potency.
| Fungal Metabolite | DPPH Radical Scavenging (IC50) | Hydroxyl Radical Scavenging (IC50) | Nitric Oxide (NO) Production Inhibition (IC50) | Reference |
| This compound | More potent than BHT | Stronger than ascorbic acid | - | [1][2] |
| Kojic Acid | 33.7 ± 0.8 µg/mL | - | No inhibition at 100 µM | [3][4] |
| Citrinin | - | - | 8.1 ± 1.9 µM (Citrinin H1) | [5] |
| Patulin | - | - | 98.4% inhibition at 250 ng/mL | [6] |
| Penicillic Acid | - | - | - | |
| Ascorbic Acid (Vitamin C) | - | Weaker than this compound | - | [2] |
| Butylated Hydroxytoluene (BHT) | Weaker than this compound | - | - | [1] |
In-depth Bioactivity Profiles
This compound: A Multifaceted Protective Agent
This compound exhibits a remarkable profile of antioxidant and anti-inflammatory activities. In vitro studies have demonstrated its superior free radical scavenging ability compared to common synthetic antioxidants like butylated hydroxytoluene (BHT) and the natural antioxidant ascorbic acid (Vitamin C)[1][2]. Its antioxidant prowess extends to the inhibition of linoleic acid peroxidation and the prevention of copper-induced low-density lipoprotein (LDL) oxidation, suggesting a protective role against lipid peroxidation, a key process in atherosclerosis[1].
Beyond its antioxidant effects, this compound has been shown to reduce the inflammatory response induced by lipopolysaccharide (LPS) in macrophages[7]. A particularly noteworthy activity of GPA is its ability to inhibit lipogenesis, the metabolic process of fat formation. This has been observed in both AML12 hepatocytes and 3T3-L1 adipocytes, pointing towards its potential as a therapeutic agent for non-alcoholic fatty liver disease (NAFLD)[7].
Kojic Acid: From Cosmetics to Therapeutics
Kojic acid, primarily known for its application in the cosmetic industry as a skin-lightening agent, also possesses significant antioxidant and anti-inflammatory properties[3][4]. Its antioxidant activity is attributed to its ability to chelate metal ions and scavenge free radicals[3]. In terms of anti-inflammatory action, kojic acid has been shown to suppress the production of pro-inflammatory mediators, although its inhibitory effect on nitric oxide (NO) production in RAW 264.7 macrophages is weak[4].
Citrinin, Patulin, and Penicillic Acid: A Tale of Toxicity and Bioactivity
Citrinin, patulin, and penicillic acid are mycotoxins, secondary metabolites produced by fungi that can have toxic effects on other organisms. Despite their toxicity, they exhibit a range of biological activities.
-
Citrinin is known for its antimicrobial properties but also induces oxidative stress, which is a key mechanism of its toxicity[8]. A derivative, Citrinin H1, has shown inhibitory effects on the production of nitric oxide (NO) and prostaglandin E2 in LPS-activated microglia[5].
-
Patulin , another mycotoxin with antibiotic properties, is also recognized as a carcinogen and mutagen[9]. It has demonstrated potent anti-inflammatory effects by significantly reducing LPS-induced nitric oxide production in macrophages[6].
-
Penicillic acid also exhibits antibiotic and carcinogenic activities[10]. Its bioactivity profile in terms of antioxidant and anti-inflammatory effects is less characterized in the available literature.
Experimental Protocols
Detailed methodologies for the key bioassays cited in this guide are provided below to facilitate the replication and validation of these findings.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay assesses the ability of a compound to act as a free radical scavenger.
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol and stored in the dark.
-
Reaction Mixture: In a 96-well plate or cuvettes, various concentrations of the test compound are mixed with the DPPH working solution. A blank containing only the solvent and DPPH, and a positive control (e.g., ascorbic acid or BHT) are also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the test compound.
Hydroxyl Radical Scavenging Assay
This assay measures the ability of a compound to neutralize hydroxyl radicals, one of the most reactive oxygen species.
-
Reaction Mixture: The reaction mixture typically contains the test compound at various concentrations, a source of ferrous ions (e.g., FeSO4), a chelating agent (e.g., EDTA), and hydrogen peroxide (H2O2) in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) for a set time.
-
Detection: The extent of hydroxyl radical formation is measured indirectly. A common method involves the use of a detection molecule (e.g., salicylic acid or deoxyribose) that reacts with hydroxyl radicals to form a colored or fluorescent product. The absorbance or fluorescence is then measured at a specific wavelength.
-
Calculation: The scavenging activity is calculated by comparing the absorbance or fluorescence of the sample to that of a control without the test compound.
Linoleic Acid Peroxidation Assay
This assay evaluates the ability of a compound to inhibit the oxidation of linoleic acid, a polyunsaturated fatty acid.
-
Preparation of Linoleic Acid Emulsion: An emulsion of linoleic acid is prepared in a suitable buffer (e.g., phosphate buffer) with a surfactant like Tween 20.
-
Reaction Mixture: The test compound is added to the linoleic acid emulsion. Peroxidation is often initiated by adding a pro-oxidant, such as a ferrous salt.
-
Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) for a period of time, with aliquots taken at different time points.
-
Measurement of Peroxidation: The degree of lipid peroxidation is determined using a suitable method, such as the thiocyanate method, which measures the formation of peroxides that oxidize Fe2+ to Fe3+, which then forms a colored complex with thiocyanate. The absorbance is read at a specific wavelength (e.g., 500 nm).
-
Calculation: The antioxidant activity is expressed as the percentage of inhibition of linoleic acid peroxidation.
Copper-Induced LDL Oxidation Assay
This assay assesses the ability of a compound to protect low-density lipoprotein (LDL) from oxidation.
-
Isolation of LDL: LDL is isolated from fresh human plasma, typically by ultracentrifugation.
-
Oxidation Reaction: The isolated LDL is incubated with a pro-oxidant, most commonly copper sulfate (CuSO4), in the presence and absence of the test compound.
-
Monitoring Oxidation: The oxidation of LDL is monitored over time by measuring the formation of conjugated dienes, which absorb light at 234 nm.
-
Endpoint Measurement: After a specific incubation period, the extent of LDL oxidation can also be quantified by measuring the formation of thiobarbituric acid reactive substances (TBARS), which are products of lipid peroxidation.
-
Calculation: The protective effect of the compound is determined by the delay in the onset of oxidation (lag phase) or the reduction in the formation of oxidation products compared to the control.
Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
This cell-based assay evaluates the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a key inflammatory mediator.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Cell Treatment: The cells are pre-treated with various concentrations of the test compound for a specific period (e.g., 1 hour).
-
Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.
-
Measurement of Nitrite: After an incubation period (e.g., 24 hours), the amount of NO produced is determined by measuring the concentration of nitrite, a stable breakdown product of NO, in the cell culture supernatant using the Griess reagent. The absorbance is measured at approximately 540 nm.
-
Calculation: The percentage of inhibition of NO production is calculated, and the IC50 value is determined. A cell viability assay (e.g., MTT assay) is also performed to ensure that the observed inhibition is not due to cytotoxicity.
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways through which these fungal metabolites exert their effects is crucial for their development as therapeutic agents.
This compound: Targeting Lipogenesis
This compound's ability to mitigate non-alcoholic fatty liver disease (NAFLD) is linked to its inhibition of lipogenesis. While the precise molecular targets are still under investigation, it is known to reduce lipid accumulation and suppress the expression of lipogenic genes in hepatocytes and adipocytes.
Caption: Proposed mechanism of this compound in reducing hepatic steatosis.
Kojic Acid: Modulating Inflammatory Signaling
Kojic acid exerts its anti-inflammatory effects by modulating key signaling pathways involved in inflammation, such as the NF-κB pathway. By inhibiting the activation of NF-κB, kojic acid can suppress the expression of pro-inflammatory genes.
Caption: Anti-inflammatory mechanism of Kojic Acid via NF-κB inhibition.
Citrinin: Inducing Oxidative Stress
The toxicity of citrinin is primarily mediated through the induction of oxidative stress, leading to cellular damage. This involves the generation of reactive oxygen species (ROS) and the depletion of cellular antioxidants.
Caption: Mechanism of Citrinin-induced toxicity through oxidative stress.
Patulin: Activating Stress-Activated Protein Kinases
Patulin's cellular effects, including its toxicity and anti-inflammatory actions, are linked to the activation of mitogen-activated protein kinase (MAPK) signaling pathways, such as p38 and JNK. These pathways are involved in cellular stress responses.
Caption: Patulin's mechanism of action involving MAPK signaling pathways.
Conclusion
This compound emerges as a promising fungal metabolite with a potent and multifaceted bioactivity profile, particularly its strong antioxidant and lipogenesis-inhibiting properties. When compared to other fungal metabolites, GPA's profile appears to be more targeted towards metabolic and oxidative stress-related conditions. While kojic acid also displays beneficial antioxidant and anti-inflammatory effects, its potency in certain assays may be lower than that of GPA. In contrast, mycotoxins like citrinin and patulin, despite exhibiting some interesting bioactivities, present significant toxicological concerns that would need to be addressed in any drug development program. This comparative guide underscores the importance of a thorough evaluation of both the therapeutic potential and the safety profile of fungal metabolites in the quest for new and effective drugs. Further research is warranted to fully elucidate the mechanisms of action of these fascinating natural products and to explore their full therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Anti-Cancer and Anti-Inflammatory Activities of Three New Chromone Derivatives from the Marine-Derived Penicillium citrinum | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Penicillinolide A: A New Anti-Inflammatory Metabolite from the Marine Fungus Penicillium sp. SF-5292 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Patulin inhibits LPS-induced nitric oxide production by suppressing MAPKs signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural Characterization and In Vitro Antioxidant Activity of Kojic Dipalmitate Loaded W/O/W Multiple Emulsions Intended for Skin Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Rare Chromone Derivatives from the Marine-Derived Penicillium citrinum with Anti-Cancer and Anti-Inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Graphislactone A: A Novel Therapeutic Candidate for Hepatic Steatosis Validated in Preclinical In Vivo Models
A comparative analysis of Graphislactone A against established therapies for Non-Alcoholic Fatty Liver Disease (NAFLD) showcases its potential as a potent regulator of lipid metabolism. In vivo studies in murine models of NAFLD demonstrate that this compound (GLA) significantly attenuates hepatic steatosis, primarily through the inhibition of lipogenesis.
This compound, a naturally occurring fungal metabolite, has recently emerged as a promising therapeutic agent for non-alcoholic fatty liver disease (NAFLD).[1][2][3][4][5] Preclinical evaluations in mouse models of diet-induced obesity and steatohepatitis have provided robust in vivo validation of its efficacy. This guide provides a comprehensive comparison of GLA's performance with established NAFLD treatments, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in evaluating its therapeutic potential.
Comparative Efficacy of this compound In Vivo
In vivo studies demonstrate that GLA effectively reduces hepatic lipid accumulation.[1][2][4] Its primary mechanism of action appears to be the suppression of lipogenic gene expression, distinguishing it from other therapeutic agents that may primarily target inflammation or fat oxidation.[1][2][4] The following table summarizes the in vivo performance of GLA in comparison to alternative NAFLD therapies, including Vitamin E, Pioglitazone, and Obeticholic Acid, in mouse models.
| Compound | Animal Model | Dosage | Treatment Duration | Key In Vivo Outcomes | Proposed Mechanism of Action |
| This compound (GLA) | High-Fat Diet (HFD)-induced obese mice; Choline-Deficient, L-Amino Acid-Defined (CDAA) diet-induced NASH mice | 20 mg/kg/day (i.p.) | 1-4 weeks | Markedly attenuated hepatic steatosis; Reduced lipid accumulation in hepatocytes and adipocytes.[1][2] | Inhibition of lipogenesis and adipogenic pathways.[1][2][4] |
| Vitamin E | Fructose-fed mice; Methionine-Choline-Deficient (MCD) diet-fed mice | 70 mg/kg/day | 2 weeks | Significantly relieved liver steatosis; Reversed impaired glucose tolerance.[1] Attenuated steatohepatitis.[2] | Activation of the Nrf2/CES1 signaling pathway; Antioxidant effects.[1] |
| Pioglitazone | High-Fructose, High-Trans-Fat Diet (TFD)-fed mice | 25 mg/kg/day | 20 weeks | Reduced intrahepatic triglyceride content; Improved whole-body and adipose insulin sensitivity.[3][6] | Alleviates mitochondrial oxidative dysfunction.[3][6] |
| Obeticholic Acid (OCA) | High-Fat Diet (HFD)-fed mice; Diet-induced obese NASH mice | 30 mg/kg/day | 8 weeks | Reduced histopathological scores of hepatic steatosis and inflammation.[7] | Potent Farnesoid X Receptor (FXR) agonist.[4] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited are crucial for the replication and validation of these findings.
High-Fat Diet (HFD)-Induced Obesity and Hepatic Steatosis Model
This model is used to mimic the effects of a Western diet on the development of obesity and NAFLD.
-
Animals: Male C57BL/6J mice are typically used due to their susceptibility to diet-induced obesity.[8]
-
Diet: Mice are fed a high-fat diet where 60% of the kilocalories are derived from fat.[8][9] A matched control diet with 10% kcal from fat is used for the control group.[9]
-
Duration: The diet is administered for a period of 4 to 80 weeks, depending on the desired severity of the phenotype.[1][8]
-
Drug Administration: this compound (20 mg/kg) is administered daily via intraperitoneal (i.p.) injection for the final 1-4 weeks of the study.[1]
-
Endpoint Analysis:
-
Histology: Livers are collected, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) to assess steatosis and inflammation, and Oil Red O staining is used to visualize lipid accumulation.
-
Gene Expression Analysis: RNA is extracted from liver tissue, and quantitative real-time PCR (qRT-PCR) is performed to measure the expression levels of genes involved in lipogenesis, inflammation, and fibrosis.
-
Metabolic Assessments: Body weight, liver weight, and plasma levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured.
-
Choline-Deficient, L-Amino Acid-Defined (CDAA) Diet-Induced NASH Model
This model is utilized to induce a more severe phenotype of non-alcoholic steatohepatitis (NASH), including inflammation and fibrosis.
-
Animals: Male C57BL/6J mice are commonly used.[10]
-
Diet: Mice are fed a choline-deficient, L-amino acid-defined high-fat diet (CDAHFD) containing 60 kcal% fat and 0.1% methionine.[10][11] A standard diet is fed to the control group.
-
Duration: The CDAHFD is provided for 3 to 14 weeks to induce progressive liver injury.[10][12]
-
Drug Administration: this compound (20 mg/kg) is administered daily via intraperitoneal (i.p.) injection during the final week of the diet regimen.[1]
-
Endpoint Analysis:
-
Histology: Liver sections are stained with H&E for general morphology and Masson's trichrome stain to assess the degree of fibrosis.[10]
-
Biochemical Analysis: Plasma levels of ALT and AST are measured to assess liver damage. Hepatic triglyceride content is quantified.
-
Gene Expression: Hepatic expression of inflammatory and fibrotic markers is analyzed by qRT-PCR.
-
Visualizing Molecular Pathways and Experimental Designs
To further elucidate the mechanisms and experimental setups, the following diagrams are provided.
Caption: Proposed mechanism of this compound in ameliorating hepatic steatosis.
Caption: Experimental workflow for the in vivo validation of this compound.
References
- 1. Vitamin E Ameliorates Lipid Metabolism in Mice with Nonalcoholic Fatty Liver Disease via Nrf2/CES1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vitamin E and Non-alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pioglitazone improves hepatic mitochondrial function in a mouse model of nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Obeticholic Acid Induces Hepatoxicity Via FXR in the NAFLD Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a Fungal Antioxidant Metabolite, Reduces Lipogenesis and Protects against Diet-Induced Hepatic Steatosis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pioglitazone improves hepatic mitochondrial function in a mouse model of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic and hepatic effects of liraglutide, obeticholic acid and elafibranor in diet-induced obese mouse models of biopsy-confirmed nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prolonged high-fat-diet feeding promotes non-alcoholic fatty liver disease and alters gut microbiota in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Insights from a high-fat diet fed mouse model with a humanized liver | PLOS One [journals.plos.org]
- 10. An improved mouse model that rapidly develops fibrosis in non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chempartner.com [chempartner.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Analytical Methods for Graphislactone A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of Graphislactone A, a fungal metabolite with recognized antioxidant properties.[1] In the absence of direct cross-validation studies for this specific analyte, this document outlines a proposed framework for such a study, drawing upon established analytical method validation principles for natural products and similar lactone compounds.[2] The focus is on two prevalent analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Cross-validation of analytical methods is a critical process to ensure that a validated method produces reliable and consistent results across different laboratories, analysts, or instruments.[3] This is particularly crucial in drug development and quality control to guarantee data integrity and regulatory compliance.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method for this compound depends on the specific requirements of the study, such as the required sensitivity, selectivity, and the complexity of the sample matrix. Below is a summary of the expected performance characteristics of HPLC-UV and LC-MS/MS for the analysis of this compound.
| Parameter | HPLC-UV | LC-MS/MS |
| Principle | Separation based on polarity, detection via UV absorbance. | Separation based on polarity, detection via mass-to-charge ratio. |
| Selectivity | Moderate; co-eluting impurities with similar UV spectra can interfere. | High; specific detection based on parent and fragment ion masses minimizes interference.[4] |
| Sensitivity (LOD/LOQ) | Lower; typically in the µg/mL to high ng/mL range.[5] | Higher; capable of reaching low ng/mL to pg/mL levels.[6][7] |
| Linearity | Good; typically demonstrates a wide linear range.[8][9] | Excellent; wide dynamic range, though may require more complex calibration models. |
| Precision | High; typically <2% RSD for intra- and inter-day precision. | Very High; typically <1.5% RSD. |
| Accuracy | Good; typically within 98-102% recovery. | Excellent; typically within 99-101% recovery. |
| Robustness | Generally robust to minor variations in mobile phase composition and flow rate. | Highly robust, with internal standards compensating for matrix effects and instrumental drift. |
| Cost & Complexity | Lower initial investment and operational cost; simpler to operate. | Higher initial investment and maintenance costs; requires specialized expertise. |
| Sample Throughput | Moderate. | High, especially with modern UHPLC front-end systems. |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and cross-validation of analytical methods. The following are proposed protocols for the quantification of this compound using HPLC-UV and LC-MS/MS.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
1. Sample Preparation:
-
Extraction: Extract this compound from the sample matrix (e.g., fungal culture, biological fluid) using a suitable organic solvent such as methanol or ethyl acetate.
-
Purification (if necessary): Employ solid-phase extraction (SPE) to remove interfering substances.
-
Reconstitution: Evaporate the solvent and reconstitute the residue in the mobile phase.
2. HPLC-UV System and Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[4]
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point for the separation of phenolic compounds.[10]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: To be determined based on the UV spectrum of a pure this compound standard (a diode array detector would be beneficial for initial method development).
-
Injection Volume: 10 µL.
3. Method Validation Parameters:
-
Specificity: Analyze blank matrix samples to ensure no interfering peaks at the retention time of this compound.
-
Linearity: Prepare a calibration curve with at least five concentrations of this compound standard.
-
Precision: Determine intra- and inter-day precision by analyzing replicate samples at three different concentrations.
-
Accuracy: Perform a recovery study by spiking the matrix with known concentrations of this compound.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).[5]
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature).
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
1. Sample Preparation:
-
Similar to the HPLC-UV method, but may require more rigorous cleanup to minimize matrix effects in the mass spectrometer.
2. LC-MS/MS System and Conditions:
-
LC System: A UHPLC system is preferred for better resolution and faster analysis times.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: Similar to HPLC-UV, using volatile buffers like ammonium formate or acetate instead of non-volatile acids.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization Source: Electrospray Ionization (ESI), likely in negative ion mode for phenolic compounds.
-
MRM Transitions: Determine the precursor ion (e.g., [M-H]⁻) and the most abundant product ions of this compound by infusing a standard solution.
3. Method Validation Parameters:
-
Validation parameters are similar to HPLC-UV, with the addition of:
-
Matrix Effect: Evaluate the suppression or enhancement of the signal due to co-eluting matrix components. This can be assessed by comparing the response of a standard in pure solvent versus a post-extraction spiked blank matrix.
Visualizing the Cross-Validation Workflow
A systematic workflow is crucial for a successful cross-validation study. The following diagram illustrates the key steps involved in comparing the HPLC-UV and LC-MS/MS methods for this compound analysis.
Caption: Workflow for the cross-validation of HPLC-UV and LC-MS/MS methods.
This structured approach ensures a comprehensive comparison of the analytical methods, leading to the selection of the most suitable technique for the reliable quantification of this compound in a given research or development context.
References
- 1. scispace.com [scispace.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. mdpi.com [mdpi.com]
- 6. Development and validation of a LC-MS/MS method for the quantification of phenolic compounds in human saliva after intake of a procyanidin-rich pine bark extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. japsonline.com [japsonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]
Graphislactone A: A Comparative Guide to its Efficacy as a Natural Antioxidant
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Graphislactone A's antioxidant performance against other well-established natural and synthetic antioxidants. The information presented is supported by experimental data to aid in the evaluation of its potential for further research and development.
Quantitative Comparison of Antioxidant Activity
The antioxidant efficacy of this compound has been evaluated using various in vitro assays. The following table summarizes its performance in comparison to other antioxidants based on their IC50 values (the concentration required to inhibit 50% of the radical activity), where a lower value indicates higher antioxidant potency.
| Antioxidant Assay | This compound | Butylated Hydroxytoluene (BHT) | Ascorbic Acid (Vitamin C) | Quercetin |
| DPPH Radical Scavenging | 2.9 µg/mL (9.6 µM)[1] | 3.2 µg/mL (19.5 µM)[1] | ~5-10 µg/mL | ~2-6 µg/mL |
| Hydroxyl Radical Scavenging | > BHT | - | ~8-15 µg/mL | ~3-7 µg/mL |
| LDL Peroxidation Inhibition | 2.2 µg/mL (7.3 µM) | 3.4 µg/mL (20.7 µM) | - | - |
| Linoleic Acid Peroxidation | > Ascorbic Acid | - | - | - |
Note: Values for Ascorbic Acid and Quercetin are approximate ranges from various literature sources for comparative purposes. The efficacy of this compound in the hydroxyl radical scavenging and linoleic acid peroxidation assays was reported to be greater than the respective positive controls, though specific IC50 values were not provided in the primary literature reviewed.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound's antioxidant activity.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.
-
Reagents: DPPH solution (100 µM in methanol), Tris-HCl buffer (1 M, pH 7.9), test compound (this compound or other antioxidants), and a positive control (e.g., BHT).
-
Procedure:
-
A 0.3 mL solution of the test compound at various concentrations is mixed with 0.1 mL of Tris-HCl buffer.
-
0.6 mL of the DPPH solution is added to the mixture.
-
The reaction mixture is incubated for 20 minutes at room temperature in the dark.
-
The absorbance is measured at 517 nm using a spectrophotometer.
-
The percentage of scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_blank - A_sample) / A_blank] x 100, where A_blank is the absorbance of the control (without the test compound) and A_sample is the absorbance of the reaction mixture with the test compound.
-
The IC50 value is determined by plotting the scavenging activity against the concentration of the test compound.
-
Hydroxyl Radical Scavenging Assay
This assay evaluates the capacity of an antioxidant to scavenge hydroxyl radicals, which are highly reactive oxygen species.
-
Reagents: Potassium phosphate buffer (20 mM, pH 7.4), 2-deoxyribose (2.8 mM), EDTA (104 µM), FeCl₃ (100 µM), ascorbic acid (100 µM), hydrogen peroxide (H₂O₂; 1 mM), thiobarbituric acid (TBA) (0.5% in 10% trichloroacetic acid), and the test compound.
-
Procedure:
-
0.5 mL of the test compound at various concentrations is added to a solution containing 1.0 mL of the potassium phosphate buffer with 2-deoxyribose, EDTA, FeCl₃, ascorbic acid, and H₂O₂.
-
The mixture is incubated at 37°C for 1 hour.
-
An equal volume of the TBA solution is added, and the mixture is boiled at 100°C for 15 minutes.
-
After cooling, the absorbance is measured at 532 nm.
-
The hydroxyl radical scavenging activity is calculated as the percentage of inhibition of 2-deoxyribose degradation.
-
Inhibition of LDL (Low-Density Lipoprotein) Peroxidation Assay
This assay assesses the ability of an antioxidant to prevent the oxidation of LDL, a key event in the development of atherosclerosis.
-
Reagents: Human LDL, copper(II) sulfate (CuSO₄) solution, thiobarbituric acid reactive substances (TBARS) reagent, and the test compound.
-
Procedure:
-
LDL is incubated with CuSO₄ in the presence and absence of the test compound at various concentrations.
-
The reaction is stopped, and the extent of lipid peroxidation is determined by measuring the formation of TBARS.
-
The absorbance of the resulting pink chromogen is measured spectrophotometrically.
-
The percentage of inhibition of LDL peroxidation is calculated, and the IC50 value is determined. The IC50 of this compound for protecting against LDL peroxidation was found to be 2.2 µg/mL (7.3 µM), which was more potent than BHT (IC50 of 3.4 µg/mL or 20.7 µM).
-
Linoleic Acid Peroxidation Assay
This method evaluates the inhibition of lipid peroxidation using linoleic acid as a model substrate.
-
Reagents: Linoleic acid emulsion, test compound, and a positive control (e.g., ascorbic acid).
-
Procedure:
-
The test compound is added to the linoleic acid emulsion.
-
The mixture is incubated, and the degree of peroxidation is measured over time by a suitable method, such as the ferric thiocyanate method.
-
The antioxidant activity is determined by comparing the rate of peroxidation in the presence of the test compound to that of the control. In this assay, this compound was found to be more effective than ascorbic acid in retarding linoleic acid peroxidation over a 30-hour period.
-
Signaling Pathways and Mechanism of Action
Recent studies suggest that the antioxidant activity of this compound is linked to its ability to modulate cellular signaling pathways involved in lipid metabolism. Specifically, its capacity to reduce reactive oxygen species (ROS) may influence the AMPK/SREBP-1c and Nrf2 pathways, leading to a downstream effect on lipogenesis.
Proposed Antioxidant-Mediated Regulation of Lipogenesis by this compound
The following diagram illustrates the potential mechanism by which this compound's antioxidant properties may lead to the inhibition of lipogenesis. By scavenging ROS, this compound can influence the activation of key metabolic regulators.
Caption: Proposed mechanism of this compound's antioxidant action on lipogenesis.
Experimental Workflow for Assessing Antioxidant Efficacy
The following diagram outlines a typical workflow for the in vitro evaluation of a novel antioxidant compound like this compound.
Caption: Standard workflow for in vitro antioxidant activity assessment.
Conclusion
The available experimental data indicates that this compound is a potent natural antioxidant, demonstrating superior or comparable efficacy to established antioxidants like BHT and ascorbic acid in several key in vitro assays. Its ability to inhibit LDL peroxidation is particularly noteworthy. Furthermore, emerging research suggests a mechanistic link between its antioxidant properties and the regulation of lipid metabolism, highlighting its potential as a lead compound for the development of therapeutics for metabolic disorders. Further in vivo studies are warranted to fully elucidate its physiological effects and therapeutic potential.
References
Unveiling the Anti-Lipogenic Potential of Graphislactone A: A Comparative Guide
For Immediate Release
A comprehensive statistical analysis reveals the potent effects of Graphislactone A (GLA), a fungal-derived antioxidant, in the suppression of lipogenic gene expression. This guide offers researchers, scientists, and drug development professionals a detailed comparison of GLA's performance, supported by experimental data, against other alternatives, and outlines the key signaling pathways involved.
This compound (GLA), a secondary metabolite from the mycobiont of Graphis lichens, has demonstrated significant potential in mitigating non-alcoholic fatty liver disease (NAFLD) by markedly attenuating hepatic steatosis.[1][2][3][4] This is achieved through the inhibition of lipogenesis, the metabolic process of creating fat.[1][2][3][4] This guide provides an in-depth look at the experimental evidence of GLA's effects on key lipogenic genes and pathways.
Comparative Analysis of Lipogenic Gene Expression
The following table summarizes the quantitative data on the effect of this compound on the mRNA expression of key lipogenic genes in AML12 hepatocytes and 3T3-L1 adipocytes. The data is compiled from a pivotal study investigating GLA's therapeutic potential.
| Cell Line | Target Gene | Treatment | Fold Change vs. Control | Statistical Significance (p-value) | Reference |
| AML12 Hepatocytes | Acsl1 | Oleic Acid + 50 µM GLA | ~0.6 | < 0.05 | [2] |
| AML12 Hepatocytes | Dgat2 | Oleic Acid + 50 µM GLA | ~0.5 | < 0.01 | [2] |
| 3T3-L1 Adipocytes | Pparγ | Differentiation Media + 50 µM GLA | ~0.4 | < 0.01 | [2] |
Acsl1 (Acyl-CoA Synthetase Long-Chain Family Member 1) and Dgat2 (Diacylglycerol O-Acyltransferase 2) are crucial enzymes in fatty acid esterification and triglyceride synthesis. Pparγ (Peroxisome Proliferator-Activated Receptor Gamma) is a master regulator of adipogenesis. The significant downregulation of these genes by GLA highlights its potent anti-lipogenic activity.
Comparison with Other Lipogenesis Inhibitors
While direct comparative studies with other specific lipogenesis inhibitors are limited for this compound, its mechanism can be contextualized with known inhibitors. For instance, Vitamin E is known to inhibit lipogenesis by preventing the maturation of Sterol Regulatory Element-Binding Protein-1 (SREBP-1).[2] SREBP-1c is a key transcription factor that regulates genes involved in fatty acid synthesis.[5][6] While the direct interaction of GLA with the SREBP-1c pathway is still under investigation, its downstream effect of reducing lipogenic gene expression aligns with the outcomes of SREBP-1c inhibition.
Other antioxidants like resveratrol, curcumin, and quercetin also exhibit anti-obesity and anti-dyslipidemic functions, often through modulation of pathways like AMPK signaling.[2][4] Activation of AMPK is known to inhibit SREBP1 activity, thereby reducing lipogenesis.[7]
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated.
Caption: Proposed signaling pathway for this compound's inhibition of lipogenesis.
Caption: Workflow for analyzing lipogenic gene expression.
Detailed Experimental Protocols
For the replication and validation of the findings on this compound, the following methodologies are provided based on established protocols for analyzing lipogenic gene expression.
1. Cell Culture and Treatment:
-
AML12 Hepatocytes: Maintained in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and ITS supplement (insulin, transferrin, selenium).
-
3T3-L1 Preadipocytes: Cultured in DMEM with 10% bovine calf serum. Differentiation into adipocytes is induced by a cocktail containing insulin, dexamethasone, and IBMX.
-
Lipid Accumulation Induction: Cells are treated with oleic acid (OA) to induce an in vitro model of NAFLD.[3]
-
GLA Treatment: this compound is co-incubated with the cells at various concentrations (e.g., 50 µM) for a specified period (e.g., 18-24 hours).[3]
2. RNA Isolation and cDNA Synthesis:
-
Total RNA is extracted from the cultured cells using a suitable reagent like Trizol, following the manufacturer's instructions.[8][9]
-
The purity and concentration of the isolated RNA are determined using spectrophotometry.
-
To eliminate genomic DNA contamination, the RNA samples are treated with DNase.[8]
-
First-strand complementary DNA (cDNA) is synthesized from the purified RNA using a reverse transcriptase enzyme kit.[8][9]
3. Quantitative Real-Time PCR (qPCR):
-
qPCR is performed using a thermal cycler system with a suitable master mix containing SYBR Green or TaqMan probes.[8]
-
Specific primers for the target genes (Acsl1, Dgat2, Pparγ) and a housekeeping gene (e.g., 18S rRNA or GAPDH) for normalization are used.
-
The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[9][10]
4. Statistical Analysis:
-
The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method.[9]
-
The data is generally presented as the mean ± standard error of the mean (SEM) from multiple independent experiments.
-
Statistical significance between different treatment groups is determined using appropriate tests, such as a one-way ANOVA with a post-hoc test.[4]
Conclusion
The available data strongly suggests that this compound is a promising natural compound for the management of conditions associated with excessive lipid accumulation, such as NAFLD. Its ability to significantly suppress the expression of key lipogenic genes provides a clear mechanism for its observed therapeutic effects. Further research, including direct comparative studies with other lipogenesis inhibitors and elucidation of its precise molecular targets within the lipogenic signaling cascade, will be crucial for its potential translation into clinical applications. The detailed protocols and comparative data presented in this guide aim to facilitate such future investigations.
References
- 1. This compound, a Fungal Antioxidant Metabolite, Reduces Lipogenesis and Protects against Diet-Induced Hepatic Steatosis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a Fungal Antioxidant Metabolite, Reduces Lipogenesis and Protects against Diet-Induced Hepatic Steatosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Mechanisms of nutritional and hormonal regulation of lipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. AMPK activation caused by reduced liver lactate metabolism protects against hepatic steatosis in MCT1 haploinsufficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4.8. Lipogenesis Gene Expression Analysis [bio-protocol.org]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of Graphislactone A: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of investigational compounds like Graphislactone A is paramount. This document provides essential safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
Chemical and Physical Properties
A summary of the known quantitative data for this compound is presented below to inform handling and disposal decisions.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₄O₆ | --INVALID-LINK--[1] |
| Molecular Weight | 302.28 g/mol | --INVALID-LINK--[1] |
| Appearance | Yellowish powder | --INVALID-LINK--[2] |
| Storage Temperature | -20°C, sealed, dry | --INVALID-LINK-- |
Safety and Handling Precautions
Before beginning any procedure involving this compound, it is crucial to adhere to standard laboratory safety protocols.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).
-
Body Protection: Wear a lab coat.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid compound or preparing solutions.
Handling Recommendations:
-
Avoid inhalation of dust or aerosols.
-
Prevent contact with skin and eyes.
-
As a member of the coumarin family, this compound may be sensitive to light, heat, and alkaline conditions.[3][4] Store in a cool, dark, and dry place.
-
In case of a spill, contain the material, prevent its entry into drains, and dispose of it as hazardous waste.
Toxicological Information: A study has indicated that this compound is non-cytotoxic at concentrations below 125 μM. However, as with any investigational compound, it should be handled as potentially hazardous.
Step-by-Step Disposal Procedure
The following procedure is a general guideline for the disposal of this compound and its contaminated materials. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and a licensed hazardous waste disposal company for specific requirements.
Step 1: Segregation and Labeling
-
All waste materials containing this compound, including unused compound, contaminated labware (e.g., pipette tips, vials), and contaminated PPE, must be segregated from general laboratory waste.
-
Collect solid waste in a dedicated, leak-proof container clearly labeled as "Hazardous Waste: this compound."
-
Collect liquid waste (e.g., solutions containing this compound) in a separate, sealed, and chemically compatible container labeled "Hazardous Waste: this compound Solution." Indicate the solvent used.
Step 2: Waste Accumulation
-
Store waste containers in a designated satellite accumulation area that is secure and away from incompatible materials.
-
Keep containers closed except when adding waste.
Step 3: Chemical Inactivation (Optional and for Advanced Users)
-
While specific degradation protocols for this compound are not published, the general chemical instability of coumarins in strongly alkaline conditions suggests a potential inactivation method.[3][4] This should only be performed by trained personnel after a thorough risk assessment and with EHS approval. A potential, though unverified, method could involve treatment with a strong base to hydrolyze the lactone ring. However, without validated experimental data, this is not a recommended standard procedure.
Step 4: Professional Disposal
-
Arrange for the collection of the hazardous waste by a licensed and certified hazardous waste disposal company.
-
Provide the disposal company with all available information on the compound, including its chemical name, structure, and any known hazards.
Step 5: Decontamination of Reusable Glassware
-
Thoroughly rinse any reusable glassware that has come into contact with this compound with a suitable solvent (e.g., ethanol or acetone) three times.
-
Collect the initial rinsate as hazardous liquid waste.
-
After the initial rinses, the glassware can be washed using standard laboratory procedures.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: A flowchart outlining the proper disposal procedure for this compound waste.
Cited Experimental Protocols
The information regarding the general stability of coumarins is derived from studies on related compounds. One such study investigated the oxidative stability of esculetin, scopoletin, and fraxetin.[3]
Methodology for Assessing Coumarin Stability:
-
Preparation of Stock Solutions: To prevent oxidative degradation, stock solutions of coumarins were prepared in an anaerobic chamber under a nitrogen atmosphere. The solid compounds were dissolved in water by gradually increasing the pH to 8.1-8.3 with NaOH until a clear solution was obtained.
-
Spectrophotometric Analysis: The stability of the dissolved coumarins was monitored by measuring changes in their UV-vis absorbance spectra over time at various pH values under both oxic and anoxic conditions.
This methodology highlights the sensitivity of coumarins to oxidative degradation, particularly at higher pH, which informs the recommended storage and handling procedures for this compound.
By adhering to these guidelines, laboratory professionals can ensure the safe handling and disposal of this compound, contributing to a secure and compliant research environment.
References
- 1. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Stability of Coumarins and Determination of the Net Iron Oxidation State of Iron–Coumarin Complexes: Implications for Examining Plant Iron Acquisition Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Coumarin | 91-64-5 [chemicalbook.com]
Essential Safety and Logistics for Handling Graphislactone A
Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the appropriate PPE for the specific procedures involving Graphislactone A.[1] The following table summarizes the recommended PPE for handling this compound in a laboratory setting.
| PPE Category | Item | Specifications |
| Hand Protection | Gloves | Nitrile or neoprene gloves are preferred.[1] Ensure gloves are powder-free.[1] For handling hazardous chemicals, specific "acid gloves" or "solvent gloves" may be necessary depending on the solvent used.[2] |
| Body Protection | Lab Coat/Gown | A clean lab coat or a disposable gown should be worn to protect skin and clothing.[1][3] |
| Eye and Face Protection | Safety Glasses/Goggles and Face Shield | Safety glasses with side shields or chemical splash goggles are mandatory.[2] A face shield worn over safety glasses or goggles is recommended when there is a risk of splashes.[1][2] |
| Respiratory Protection | Respirator | In cases of insufficient ventilation or when handling the compound as a powder where aerosols may be generated, a fit-tested NIOSH-approved respirator (e.g., N95) should be used.[1] For vapors or gases, a chemical cartridge-type respirator may be required.[1] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is crucial to minimize exposure and ensure a safe laboratory environment.
Preparation and Engineering Controls
-
Ventilation: All work with this compound, especially when handling the solid form, should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible.
-
Restricted Access: The handling area should be clearly marked and access restricted to authorized personnel.
Handling the Compound
-
Avoid Inhalation, Ingestion, and Skin Contact: Do not breathe dust or vapors. Avoid contact with skin, eyes, and clothing.[4]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[4] Do not eat, drink, or smoke in the handling area.[4]
-
Weighing: If weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to prevent inhalation of dust particles.
-
Solutions: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
Spill and Emergency Procedures
-
Minor Spills: For small spills, absorb the material with an inert absorbent material and place it in a sealed container for disposal. Clean the spill area with an appropriate solvent.
-
Major Spills: In the event of a large spill, evacuate the area and contact the institution's environmental health and safety department.
-
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Classification: As a chemical of unknown toxicity, this compound waste should be treated as hazardous chemical waste.
-
Containerization:
-
Collect all waste, including unused compound, contaminated PPE (gloves, gowns), and absorbent materials, in a designated, properly labeled, and sealed hazardous waste container.
-
Empty bottles that previously contained the chemical should also be disposed of as chemical waste.[5]
-
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".
-
Storage: Store the waste container in a designated, secure area away from incompatible materials, pending collection by the institution's hazardous waste management service.
-
Disposal: Arrange for disposal through a licensed hazardous waste disposal company, following all local, state, and federal regulations. Do not dispose of this compound down the drain or in the regular trash.[4]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
